molecular formula C100H159N31O24 B561563 Bombinakinin M

Bombinakinin M

Cat. No.: B561563
M. Wt: 2179.5 g/mol
InChI Key: ZEEWOWMYALYVCG-UOGIEMGNSA-N
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Description

Potent bradykinin receptor agonist. Highly selective for mammalian arterial smooth muscle bradykinin receptors, displaying ~ 50-fold greater potency than bradykinin. Elicits dose-dependent contractile effects in smooth muscle of guinea pig ileum (EC50 = 4.0 nM).

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C100H159N31O24/c1-5-57(4)80(126-84(141)62(29-13-15-39-102)119-90(147)73-35-21-44-128(73)94(151)69(48-56(2)3)124-81(138)60(103)51-79(136)137)92(149)123-68(52-76(104)133)87(144)118-63(30-16-40-111-98(105)106)83(140)117-61(28-12-14-38-101)82(139)115-54-78(135)127-43-19-34-72(127)89(146)120-64(31-17-41-112-99(107)108)93(150)131-47-23-37-75(131)96(153)130-46-20-33-71(130)88(145)114-53-77(134)116-66(49-58-24-8-6-9-25-58)85(142)125-70(55-132)95(152)129-45-22-36-74(129)91(148)122-67(50-59-26-10-7-11-27-59)86(143)121-65(97(154)155)32-18-42-113-100(109)110/h6-11,24-27,56-57,60-75,80,132H,5,12-23,28-55,101-103H2,1-4H3,(H2,104,133)(H,114,145)(H,115,139)(H,116,134)(H,117,140)(H,118,144)(H,119,147)(H,120,146)(H,121,143)(H,122,148)(H,123,149)(H,124,138)(H,125,142)(H,126,141)(H,136,137)(H,154,155)(H4,105,106,111)(H4,107,108,112)(H4,109,110,113)/t57-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,80-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEEWOWMYALYVCG-UOGIEMGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NCC(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NCC(=O)NC(CC4=CC=CC=C4)C(=O)NC(CO)C(=O)N5CCCC5C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C7CCCN7C(=O)C(CC(C)C)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)NCC(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CO)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C100H159N31O24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2179.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Discovery and Isolation of Bombinakinin M: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bombinakinin M, a potent bradykinin-related peptide isolated from the skin secretions of the Giant Fire-bellied Toad (Bombina maxima), represents a compelling subject for pharmacological research. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound and its fragments. It includes detailed experimental methodologies, quantitative data summaries, and visualizations of key processes to facilitate further investigation and drug development efforts.

Introduction

Amphibian skin is a rich source of bioactive peptides with diverse pharmacological activities. Among these, this compound, a nonadecapeptide with the sequence DLPKINRKGPRPPGFSPFR, stands out for its potent agonistic activity at bradykinin receptors.[1] It is significantly more potent than bradykinin in inducing smooth muscle contraction. Recent studies have also revealed that fragments of this compound possess lipopolysaccharide (LPS)-neutralizing capabilities, suggesting a potential role in combating endotoxemia and sepsis.[2] This guide synthesizes the available scientific literature to provide a comprehensive technical resource on this compound.

Physicochemical Properties and Bioactivity

This compound is a bradykinin-related peptide with a molecular weight of 2179.55 Da. Its primary structure and other key properties are summarized in the table below.

PropertyValueReference
Amino Acid Sequence DLPKINRKGPRPPGFSPFR
Molecular Weight 2179.55 Da
Bioactivity Potent bradykinin receptor agonist
EC50 (Guinea Pig Ileum) 4.0 nM

Two naturally occurring fragments of this compound have been identified and shown to possess LPS-neutralizing activity.

FragmentSequenceBioactivity
Fragment 1 KINRKGPRPPGLipopolysaccharide-neutralizing activity
Fragment 2 INRKGPRPPGLipopolysaccharide-neutralizing activity

Experimental Protocols

Isolation and Purification of this compound

The isolation of this compound from the skin secretions of Bombina maxima involves a multi-step purification process. While specific, detailed protocols are proprietary to the original research groups, a generalizable workflow can be constructed based on established peptide purification techniques.

Workflow for this compound Isolation

cluster_0 Collection and Initial Processing cluster_1 Chromatographic Purification cluster_2 Characterization A Skin Secretion Collection (from Bombina maxima) B Lyophilization A->B C Gel Filtration Chromatography (e.g., Sephadex G-50) B->C D Cation Exchange Chromatography C->D E Reverse-Phase HPLC (RP-HPLC) (C18 column) D->E F Mass Spectrometry (e.g., MALDI-TOF) E->F G Amino Acid Sequencing E->G

Caption: Generalized workflow for the isolation and purification of this compound.

Methodology:

  • Skin Secretion Collection: Secretions are obtained from Bombina maxima, often through mild electrical stimulation, and collected in a chilled container.

  • Lyophilization: The collected secretions are immediately frozen and lyophilized to preserve peptide integrity.

  • Gel Filtration Chromatography: The lyophilized powder is reconstituted in an appropriate buffer and subjected to gel filtration chromatography (e.g., using a Sephadex G-50 column) to separate molecules based on size. Fractions are collected and screened for bioactivity.

  • Ion Exchange Chromatography: Bioactive fractions from gel filtration are further purified using cation exchange chromatography to separate peptides based on their net positive charge.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification step involves RP-HPLC on a C18 column. A gradient of an organic solvent (e.g., acetonitrile) in water, both containing an ion-pairing agent like trifluoroacetic acid (TFA), is used to elute the peptides based on their hydrophobicity. The peak corresponding to this compound is collected.

  • Characterization: The purity and identity of the isolated peptide are confirmed by mass spectrometry (to determine the molecular weight) and Edman degradation or tandem mass spectrometry for amino acid sequencing.

Assessment of Lipopolysaccharide (LPS)-Neutralizing Activity

The ability of this compound fragments to neutralize LPS can be assessed using various in vitro assays.

Workflow for Assessing LPS-Neutralizing Activity

cluster_0 LPS Binding Assay cluster_1 Inhibition of Pro-inflammatory Cytokine Production A Incubate Peptide with FITC-LPS B Add Macrophages (e.g., RAW 264.7) A->B C Flow Cytometry Analysis B->C D Pre-incubate Macrophages with Peptide E Stimulate with LPS D->E F Measure Cytokine Levels (e.g., TNF-α, IL-6) by ELISA E->F

Caption: Experimental workflow for evaluating the LPS-neutralizing activity of peptides.

Methodology for LPS Binding Assay:

  • Peptide-LPS Incubation: The peptide fragment is incubated with fluorescein isothiocyanate-labeled LPS (FITC-LPS) in a suitable buffer.

  • Cellular Incubation: A macrophage cell line (e.g., RAW 264.7) is added to the peptide-LPS mixture.

  • Flow Cytometry: The binding of FITC-LPS to the macrophages is quantified using flow cytometry. A reduction in fluorescence intensity in the presence of the peptide indicates that the peptide binds to LPS and prevents it from interacting with the cells.

Methodology for Inhibition of Pro-inflammatory Cytokine Production:

  • Cell Culture: Macrophages are cultured in appropriate media.

  • Peptide Pre-incubation: The cells are pre-incubated with varying concentrations of the peptide fragment.

  • LPS Stimulation: The cells are then stimulated with LPS to induce an inflammatory response.

  • Cytokine Measurement: After a suitable incubation period, the cell supernatant is collected, and the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are measured using an Enzyme-Linked Immunosorbent Assay (ELISA). A dose-dependent decrease in cytokine levels in the presence of the peptide indicates LPS neutralization.

Signaling Pathway

This compound is a potent agonist of bradykinin receptors and is highly selective for mammalian arterial smooth muscle bradykinin receptors. This suggests a primary interaction with the Bradykinin B2 receptor, which is constitutively expressed in smooth muscle tissue. The binding of this compound to the B2 receptor is expected to initiate a signaling cascade leading to smooth muscle contraction.

Proposed Signaling Pathway of this compound

cluster_0 Cell Membrane cluster_1 Intracellular Signaling BKM This compound B2R Bradykinin B2 Receptor BKM->B2R Binds Gq Gq protein B2R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C DAG->PKC Activates Ca2 Ca2+ Release ER->Ca2 Contraction Smooth Muscle Contraction Ca2->Contraction Initiates PKC->Contraction Leads to

Caption: Proposed signaling pathway for this compound-induced smooth muscle contraction via the Bradykinin B2 receptor.

Conclusion and Future Directions

This compound and its fragments represent promising leads for the development of novel therapeutics. The potent and selective agonism of this compound at bradykinin receptors suggests its potential utility in conditions where vasodilation or smooth muscle contraction is desired, although its pro-inflammatory potential must be carefully considered. The LPS-neutralizing activity of its fragments opens up exciting possibilities for the development of anti-sepsis agents. Further research should focus on elucidating the precise receptor subtype selectivity of this compound, conducting detailed structure-activity relationship studies to optimize its therapeutic potential, and performing in vivo studies to validate the efficacy of its fragments in models of endotoxemia.

References

An In-depth Technical Guide to the Primary Structure and Function of Bombinakinin M

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary structure, biochemical properties, and signaling mechanisms of Bombinakinin M, a potent bradykinin receptor agonist isolated from the skin secretions of the toad Bombina maxima. This document is intended to serve as a valuable resource for researchers in pharmacology, biochemistry, and drug development.

Primary Structure of this compound

This compound is a nonadecapeptide, meaning it is composed of 19 amino acids. Its primary structure, or amino acid sequence, has been determined to be:

Asp-Leu-Pro-Lys-Ile-Asn-Arg-Lys-Gly-Pro-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg

This can be represented using the single-letter amino acid codes as:

DLPKINRKGPRPPGFSPFR

This sequence reveals a key characteristic of this compound: it is a bradykinin-related peptide. The C-terminal region of the peptide, RPPGFSPFR, is identical to the well-characterized inflammatory peptide, bradykinin. The N-terminal extension, DLPKINRKGP, modulates its activity and receptor interaction.

Quantitative Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Weight 2179.53 g/mol
Amino Acid Sequence Asp-Leu-Pro-Lys-Ile-Asn-Arg-Lys-Gly-Pro-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg
Single-Letter Code DLPKINRKGPRPPGFSPFR
Bioactivity Potent bradykinin receptor agonist
EC50 (Guinea Pig Ileum Contraction) 4.0 nM[1]

Experimental Protocols

The determination of the primary structure and bioactivity of this compound involves a series of sophisticated biochemical techniques. The detailed methodologies for these key experiments are outlined below.

Isolation and Purification of this compound from Bombina maxima Skin Secretions

The isolation of this compound from the complex mixture of peptides present in amphibian skin secretions is a multi-step process designed to achieve a high degree of purity.

Experimental Workflow: Peptide Isolation and Purification

G cluster_collection Skin Secretion Collection cluster_extraction Extraction and Clarification cluster_chromatography Chromatographic Purification cluster_analysis Analysis and Characterization start Stimulation of Bombina maxima skin centrifugation Centrifugation start->centrifugation Collection of secretions lyophilization Lyophilization centrifugation->lyophilization Clarified supernatant rp_hplc Reverse-Phase HPLC lyophilization->rp_hplc Crude peptide extract fractions Fraction Collection rp_hplc->fractions Separated peptides mass_spec Mass Spectrometry fractions->mass_spec Purified fractions edman Edman Degradation mass_spec->edman Molecular weight determination bioassay Bioactivity Assay edman->bioassay Sequence determination end Pure this compound bioassay->end Functional characterization G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BKM This compound BKR Bradykinin Receptor (GPCR) BKM->BKR Binding Gq Gq Protein BKR->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activation Ca Ca²⁺ ER->Ca Ca²⁺ Release Ca->PKC Co-activation response Cellular Response (e.g., smooth muscle contraction) Ca->response PKC->response

References

Bombinakinin M: A Technical Guide to its Sequence, Modification, and Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bombinakinin M is a bradykinin-related peptide first identified in the skin secretions of the Chinese red belly toad, Bombina maxima. As a member of the kinin family of peptides, it is involved in a variety of physiological processes, including inflammation and smooth muscle contraction. More recently, fragments of this compound have demonstrated potent lipopolysaccharide (LPS)-neutralizing activity, highlighting its potential as a therapeutic agent against sepsis. This technical guide provides a comprehensive overview of the amino acid sequence, post-translational modifications, and biological functions of this compound, along with detailed experimental protocols and pathway visualizations.

Core Data

Peptide Sequence and Properties

This compound is a 19-amino acid peptide. Its sequence and key quantitative data are summarized below.

PropertyValueReference
Full Amino Acid Sequence DLPKINRKGPRPPGFSPFR[1]
Bradykinin Core Sequence RPPGFSPFR[1]
N-terminal Extension DLPKINRKGP[1]
EC50 (Guinea Pig Ileum Contraction) 4 nM[2]
Bradykinin EC50 (for comparison) 1 nM[2]

Post-Translational Modification: Proteolytic Processing

This compound is synthesized as part of a larger precursor protein. This precursor contains multiple, identical copies of a 28-amino acid peptide unit, which includes the this compound sequence. The mature this compound peptide is liberated from this precursor through proteolytic cleavage.

The cleavage event occurs at a single basic amino acid residue, arginine (R), located immediately upstream of the N-terminus of the final this compound sequence. This type of monobasic processing is a common mechanism for the maturation of bioactive peptides from their precursors.

G cluster_precursor This compound Precursor Protein cluster_processing Proteolytic Processing cluster_products Mature Peptides SignalPeptide Signal Peptide AcidicPeptide Acidic Peptide RepeatUnit1 ...-R-DLPKINRKGPRPPGFSPFR-Spacer-... RepeatUnit2 ...-R-DLPKINRKGPRPPGFSPFR-Spacer-... RepeatUnitN ...-R-DLPKINRKGPRPPGFSPFR-Spacer-... Protease Processing Enzyme RepeatUnitN->Protease Cleavage at Arginine (R) BombinakininM DLPKINRKGPRPPGFSPFR (this compound) Protease->BombinakininM Spacer Spacer Peptides Protease->Spacer

Figure 1. Proteolytic processing of the this compound precursor.

Biological Activity and Signaling Pathway

This compound is a potent agonist of bradykinin B2 receptors. The binding of this compound to these G-protein coupled receptors (GPCRs) initiates a well-characterized signaling cascade, primarily through the Gq alpha subunit.

Activation of the Gq protein stimulates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The resulting increase in intracellular Ca2+ concentration, along with the activation of Protein Kinase C (PKC) by DAG, leads to the downstream cellular responses, such as smooth muscle contraction.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol BombinakininM This compound B2R Bradykinin B2 Receptor BombinakininM->B2R Binds Gq Gq Protein B2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2+ Ca2+ ER->Ca2+ Releases Response Cellular Response (e.g., Muscle Contraction) Ca2+->Response PKC->Response

Figure 2. this compound signaling pathway via the Bradykinin B2 receptor.

Experimental Protocols

Guinea Pig Ileum Contraction Assay

This ex vivo assay is used to determine the contractile activity of this compound on smooth muscle tissue.

Objective: To measure the dose-dependent contraction of guinea pig ileum in response to this compound and determine its EC50 value.

Methodology:

  • Tissue Preparation: A segment of the terminal ileum is isolated from a guinea pig and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

  • Transducer Setup: One end of the ileum segment is attached to a fixed point, and the other end is connected to an isometric force transducer to record contractions.

  • Equilibration: The tissue is allowed to equilibrate under a resting tension (e.g., 1 g) for a specified period (e.g., 60 minutes), with regular changes of the bath solution.

  • Dose-Response Curve Generation:

    • Increasing concentrations of this compound are added to the organ bath in a cumulative manner.

    • The contractile response at each concentration is recorded until a maximal response is achieved.

    • The tissue is washed to allow it to return to baseline before testing the next substance (e.g., bradykinin for comparison).

  • Data Analysis: The magnitude of contraction is plotted against the logarithm of the agonist concentration to generate a dose-response curve. The EC50 value (the concentration that produces 50% of the maximal response) is then calculated.

Lipopolysaccharide (LPS) Neutralization Assay

This in vitro assay assesses the ability of this compound fragments to neutralize the pro-inflammatory effects of LPS.

Objective: To quantify the inhibition of LPS-induced inflammatory response by peptide fragments.

Methodology (using macrophage cell line):

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in appropriate media and seeded in 96-well plates.

  • Peptide-LPS Incubation: Various concentrations of the this compound fragment are pre-incubated with a fixed concentration of LPS (from a specific bacterial strain, e.g., E. coli O111:B4) for a defined period (e.g., 30 minutes at 37°C).

  • Cell Stimulation: The peptide-LPS mixtures are added to the macrophage cultures and incubated for a period sufficient to induce an inflammatory response (e.g., 4-6 hours).

  • Cytokine Measurement: The cell culture supernatant is collected, and the concentration of a pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α), is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: The percentage of inhibition of TNF-α release is calculated for each peptide concentration relative to the control (LPS alone). An IC50 value (the concentration of peptide that inhibits 50% of the LPS-induced TNF-α release) can be determined.

G cluster_workflow LPS Neutralization Assay Workflow Start Start Incubate Pre-incubate Peptide with LPS Start->Incubate Stimulate Add mixture to Macrophage Culture Incubate->Stimulate IncubateCells Incubate for 4-6 hours Stimulate->IncubateCells Collect Collect Supernatant IncubateCells->Collect ELISA Measure TNF-α by ELISA Collect->ELISA Analyze Calculate % Inhibition and IC50 ELISA->Analyze End End Analyze->End

Figure 3. Experimental workflow for the LPS neutralization assay.

Conclusion

This compound is a fascinating bioactive peptide with a dual role as a potent bradykinin B2 receptor agonist and a source of LPS-neutralizing fragments. Its unique precursor structure and processing mechanism provide insights into the biosynthesis of kinin-related peptides in amphibians. The well-defined signaling pathway through the B2 receptor offers a clear framework for understanding its physiological effects. The experimental protocols detailed herein provide a foundation for further research into the therapeutic potential of this compound and its derivatives, particularly in the context of inflammatory conditions and sepsis.

References

The Physiological Role of Bombinakinin M in Amphibians: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bombinakinin M, a bradykinin-related peptide first identified in the skin secretions of the giant fire-bellied toad, Bombina maxima, represents a potent and intriguing subject for physiological and pharmacological research. As a highly selective agonist for the bradykinin B2 receptor, this compound offers a valuable tool for dissecting the intricacies of the kallikrein-kinin system in amphibians and exploring its potential as a lead compound in drug discovery. This technical guide provides a comprehensive overview of the known physiological roles of this compound in amphibians, detailing its effects on smooth muscle and its putative role in ion transport. The document outlines established experimental protocols for the characterization of this compound's activity and presents the current understanding of its signaling pathways. All quantitative data is summarized for comparative analysis, and key processes are visualized through detailed diagrams to facilitate a deeper understanding of this potent amphibian peptide.

Introduction

Amphibian skin is a rich source of bioactive peptides with diverse physiological functions, serving as a chemical defense mechanism and playing roles in osmoregulation and innate immunity.[1] Among these is this compound, a novel bradykinin-related peptide that has garnered significant interest due to its potent agonistic activity at bradykinin receptors.[1] This guide synthesizes the current knowledge on the physiological effects of this compound in amphibians, with a focus on its action on smooth muscle and potential implications for ion transport across epithelial tissues.

Amino Acid Sequence:

The primary structure of this compound consists of a 19-amino acid sequence, featuring a C-terminal bradykinin (BK) sequence preceded by a hydrophilic N-terminal extension of ten residues.

DLPKINRKGP-RPPGFSPFR

Physiological Roles of this compound

The physiological actions of this compound are primarily mediated through its interaction with bradykinin B2 receptors, which are G protein-coupled receptors (GPCRs).[2][3] Activation of these receptors initiates a cascade of intracellular signaling events that lead to various physiological responses.

Effects on Smooth Muscle

This compound is a potent stimulator of smooth muscle contraction. This effect is dose-dependent and has been demonstrated in mammalian models, which are often used as a proxy for amphibian systems in the absence of direct comparative studies. The prolonged action of this compound compared to bradykinin suggests a potential resistance to degradation, making it a subject of interest for pharmacological applications.[1]

Table 1: Quantitative Data on the Myotropic Effects of this compound

ParameterValueTissueSpeciesReference
EC50 4.0 nMGuinea Pig IleumCavia porcellus

Note: This data is from a mammalian model and should be interpreted with caution when extrapolating to amphibian physiology.

Putative Role in Ion Transport

While direct evidence for the effect of this compound on ion transport in amphibians is currently lacking, the known roles of other bradykinin-related peptides suggest a potential involvement. Tachykinins, for instance, have been shown to stimulate ion transport across frog skin. Given the presence of bradykinin receptors in amphibian skin and the role of this tissue in osmoregulation, it is plausible that this compound could modulate the activity of ion channels and transporters. Further research in this area is warranted to elucidate this potential physiological role.

Experimental Protocols

The following sections detail standardized experimental procedures for investigating the physiological effects of this compound.

Isolated Smooth Muscle Contraction Assay

This protocol describes the methodology for quantifying the contractile response of isolated smooth muscle tissue to this compound.

Materials:

  • Isolated smooth muscle tissue (e.g., amphibian stomach, intestine, or bladder)

  • Organ bath system with force-displacement transducer

  • Physiological saline solution (e.g., Ringer's solution) appropriate for the amphibian species

  • This compound stock solution

  • Carbogen gas (95% O2, 5% CO2)

  • Data acquisition system

Procedure:

  • Dissect the desired smooth muscle tissue from a pithed amphibian and place it in chilled physiological saline.

  • Mount the tissue strip vertically in the organ bath containing physiological saline maintained at a constant temperature (e.g., 25°C) and continuously bubbled with carbogen gas.

  • Attach one end of the tissue to a fixed hook and the other end to a force-displacement transducer.

  • Apply an initial resting tension to the tissue and allow it to equilibrate for at least 60 minutes, with periodic washing.

  • Construct a cumulative concentration-response curve by adding increasing concentrations of this compound to the organ bath at regular intervals.

  • Record the isometric contractions using the data acquisition system.

  • Analyze the data to determine the EC50 (the concentration of this compound that produces 50% of the maximal response).

Diagram 1: Experimental Workflow for Isolated Smooth Muscle Assay

experimental_workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Dissection Dissect Smooth Muscle Mounting Mount in Organ Bath Dissection->Mounting Equilibration Equilibrate Tissue Mounting->Equilibration Add_BK_M Add this compound (Cumulative Doses) Equilibration->Add_BK_M Record_Contraction Record Isometric Contraction Add_BK_M->Record_Contraction CRC Construct Concentration-Response Curve Record_Contraction->CRC EC50 Calculate EC50 CRC->EC50

Caption: Workflow for assessing smooth muscle contractility.

Short-Circuit Current Measurement for Ion Transport

This protocol outlines the use of an Ussing chamber to measure the net ion transport across isolated amphibian skin, a technique that can be adapted to study the effects of this compound.

Materials:

  • Isolated amphibian ventral skin

  • Ussing chamber system

  • Voltage-clamp apparatus

  • Ringer's solution

  • This compound stock solution

  • Agar-salt bridges and Ag/AgCl electrodes

  • Data acquisition system

Procedure:

  • Excise a piece of ventral skin from a pithed amphibian and mount it between the two halves of the Ussing chamber, separating the apical (pond side) and basolateral (blood side) solutions.

  • Fill both chambers with Ringer's solution and bubble with air.

  • Measure the transepithelial potential difference (PD) using the voltage electrodes.

  • Clamp the transepithelial PD to 0 mV using the current-passing electrodes. The current required to maintain this clamp is the short-circuit current (SCC), which represents the net active ion transport.

  • Allow the SCC to stabilize.

  • Add this compound to the basolateral (or apical) chamber and record any changes in the SCC.

  • Inhibitors of specific ion channels or transporters can be used to dissect the components of the SCC affected by this compound.

Diagram 2: Ussing Chamber Experimental Setup

ussing_chamber cluster_chamber Ussing Chamber cluster_electrodes Measurement System Apical Chamber Apical Chamber Amphibian Skin Amphibian Skin Apical Chamber->Amphibian Skin Basolateral Chamber Basolateral Chamber Amphibian Skin->Basolateral Chamber Voltage Electrodes Voltage Electrodes Voltage Electrodes->Apical Chamber Voltage Electrodes->Basolateral Chamber Voltage Clamp Voltage Clamp Voltage Electrodes->Voltage Clamp Current Electrodes Current Electrodes Current Electrodes->Apical Chamber Current Electrodes->Basolateral Chamber Voltage Clamp->Current Electrodes Data Acquisition Data Acquisition Voltage Clamp->Data Acquisition

Caption: Ussing chamber setup for ion transport studies.

Signaling Pathways

This compound exerts its effects by binding to the bradykinin B2 receptor, a G protein-coupled receptor. In mammalian systems, the B2 receptor is known to couple to Gαq/11 and Gαi proteins. Activation of this receptor is presumed to initiate a similar signaling cascade in amphibian cells, leading to the generation of second messengers and the activation of downstream effector proteins.

The binding of this compound to the B2 receptor is thought to trigger the activation of Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in intracellular Ca2+, along with DAG, activates Protein Kinase C (PKC). Furthermore, the signaling cascade can involve the activation of the Ras/Raf/MEK/ERK (MAPK) pathway, which plays a role in cell proliferation and differentiation.

The prolonged signaling observed with this compound compared to bradykinin may be due to slower receptor desensitization, reduced degradation of the peptide, or differences in receptor trafficking.

Diagram 3: Putative Signaling Pathway of this compound in Amphibian Cells

signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol BKM This compound B2R Bradykinin B2 Receptor BKM->B2R Binds Gq Gαq/11 B2R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ (from ER) IP3->Ca_ER Releases PKC Protein Kinase C DAG->PKC Activates Ca_ER->PKC Activates Response Physiological Response (e.g., Smooth Muscle Contraction) Ca_ER->Response MAPK_cascade Ras/Raf/MEK/ERK (MAPK Pathway) PKC->MAPK_cascade Activates PKC->Response MAPK_cascade->Response

Caption: Proposed signaling cascade for this compound.

Conclusion and Future Directions

This compound is a potent bioactive peptide with significant effects on smooth muscle, mediated through the bradykinin B2 receptor. While its role in amphibian physiology is still being fully elucidated, particularly concerning ion transport, the available data from mammalian systems provides a strong foundation for future research. The detailed experimental protocols and the putative signaling pathway outlined in this guide offer a framework for scientists and drug development professionals to further investigate the physiological significance of this compound and explore its therapeutic potential. Future studies should focus on obtaining quantitative data on the effects of this compound in various amphibian tissues, including cardiovascular and epithelial preparations, to provide a more complete picture of its physiological role and to validate the proposed signaling mechanisms in an amphibian-specific context.

References

An In-depth Technical Guide to the Mechanism of Action of Bombinakinin M on Bradykinin Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bombinakinin M, a naturally occurring peptide isolated from the skin secretions of the toad Bombina maxima, has garnered significant interest within the scientific community for its potent and prolonged activity at bradykinin receptors. As a member of the kinin family of peptides, this compound's interaction with the B1 and B2 bradykinin receptors presents a compelling area of study for understanding inflammatory processes, pain signaling, and cardiovascular regulation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its interaction with bradykinin receptors, downstream signaling cascades, and the experimental methodologies used to elucidate these functions.

Data Presentation: Quantitative Analysis of this compound Interaction with Bradykinin Receptors

The following table summarizes the quantitative data available for this compound (also known as Maximakinin) and its interaction with bradykinin receptors, providing a comparative look at its binding affinity and functional potency.

LigandReceptorSpeciesAssay TypeParameterValueReference
This compound (Maximakinin)B2HumanRadioligand Binding ([³H]BK competition)IC₅₀>10,000 nM[1]
BradykininB2HumanRadioligand Binding ([³H]BK competition)IC₅₀~6.7 nM[1]
This compound (Maximakinin)B2RatRadioligand Binding ([³H]BK competition)IC₅₀~42 nM[1]
BradykininB2RatRadioligand Binding ([³H]BK competition)IC₅₀~6.8 nM[1]
This compoundB2Guinea PigIsolated Tissue Contraction (Ileum)EC₅₀4.0 nM[2]

Signaling Pathways of this compound at the B2 Bradykinin Receptor

This compound is a potent agonist of the bradykinin B2 receptor, a G protein-coupled receptor (GPCR). The canonical signaling pathway for B2 receptor activation involves coupling to the Gαq subunit, leading to the activation of Phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺), a key second messenger in numerous cellular processes.

Recent studies have further elucidated the downstream signaling cascade initiated by this compound. In vascular smooth muscle cells, this compound has been shown to exert its effects through the activation of the B2 receptor, which subsequently engages the AMP-activated protein kinase (AMPK) and Extracellular signal-regulated kinase 1/2 (ERK1/2) pathways. This signaling cascade ultimately leads to a reduction in intracellular Ca²⁺ levels in these cells, contributing to the peptide's antihypertensive effects. The prolonged signaling observed with this compound, in contrast to the transient effects of bradykinin, is attributed to its resistance to degradation by peptidases.

Bombinakinin_M_Signaling_Pathway This compound This compound B2R B2 Receptor This compound->B2R Gq Gαq B2R->Gq Activates AMPK AMPK B2R->AMPK Activates PLCb PLCβ Gq->PLCb Activates PIP2 PIP2 PLCb->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Triggers ERK ERK1/2 AMPK->ERK Phosphorylates VSMC_response Reduced Intracellular Ca²⁺ (Vascular Smooth Muscle Cells) ERK->VSMC_response Leads to

Caption: this compound Signaling Pathway at the B2 Receptor.

Experimental Protocols

Radioligand Binding Assay for B2 Receptor Affinity

This protocol outlines the methodology for determining the binding affinity of this compound to the bradykinin B2 receptor using a competitive radioligand binding assay.

1. Cell Culture and Membrane Preparation:

  • Human Embryonic Kidney (HEK) 293 cells stably expressing the human or rat bradykinin B2 receptor are cultured in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum, penicillin, and streptomycin) at 37°C in a humidified atmosphere of 5% CO₂.

  • Cells are harvested, and crude membrane preparations are obtained by homogenization in a hypotonic buffer followed by centrifugation to pellet the membranes. The final pellet is resuspended in a suitable assay buffer.

2. Competitive Binding Assay:

  • The assay is performed in a final volume of 250 µL containing a fixed concentration of the radioligand [³H]bradykinin (e.g., 0.5 nM) and increasing concentrations of unlabeled this compound or bradykinin (as a reference compound).

  • The reaction is initiated by the addition of the cell membrane preparation (e.g., 20-40 µg of protein).

  • The mixture is incubated for a defined period (e.g., 90 minutes) at a specific temperature (e.g., 4°C to minimize ligand degradation).

  • The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a wash buffer.

  • The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is quantified by liquid scintillation counting.

3. Data Analysis:

  • Non-specific binding is determined in the presence of a high concentration of unlabeled bradykinin (e.g., 1 µM).

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The IC₅₀ values (the concentration of the competing ligand that displaces 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition curves.

Guinea Pig Ileum Contraction Assay

This ex vivo functional assay is used to determine the potency of this compound in inducing smooth muscle contraction.

1. Tissue Preparation:

  • Male Dunkin-Hartley guinea pigs are euthanized, and a segment of the terminal ileum is excised.

  • The ileum is cleaned of mesenteric attachments and luminal contents are gently flushed with Krebs-Ringer bicarbonate solution.

  • Segments of approximately 2-3 cm in length are mounted vertically in an organ bath containing Krebs-Ringer bicarbonate solution, maintained at 37°C, and continuously gassed with 95% O₂ and 5% CO₂.

2. Contraction Measurement:

  • The tissue is allowed to equilibrate for at least 60 minutes under a resting tension of approximately 1 g.

  • Isometric contractions are recorded using a force-displacement transducer connected to a data acquisition system.

  • Cumulative concentration-response curves are generated by the stepwise addition of this compound to the organ bath.

  • The tissue is washed with fresh Krebs-Ringer solution between concentration-response curves.

3. Data Analysis:

  • The contractile responses are expressed as a percentage of the maximal contraction induced by a standard agonist (e.g., acetylcholine or bradykinin).

  • The EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response) is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional Guinea Pig Ileum Contraction Assay B_start Start B_cells Culture B2R-expressing cells B_start->B_cells B_membranes Prepare cell membranes B_cells->B_membranes B_assay Incubate membranes with [³H]BK and this compound B_membranes->B_assay B_filter Filter and wash B_assay->B_filter B_count Quantify radioactivity B_filter->B_count B_analyze Calculate IC₅₀ B_count->B_analyze B_end End B_analyze->B_end F_start Start F_tissue Isolate guinea pig ileum F_start->F_tissue F_mount Mount tissue in organ bath F_tissue->F_mount F_equilibrate Equilibrate under tension F_mount->F_equilibrate F_add Add cumulative concentrations of this compound F_equilibrate->F_add F_record Record isometric contractions F_add->F_record F_analyze Calculate EC₅₀ F_record->F_analyze F_end End F_analyze->F_end

Caption: Experimental Workflow for Characterizing this compound.

Conclusion

This compound presents a unique pharmacological profile as a potent, long-acting agonist of the bradykinin B2 receptor. Its mechanism of action, involving the canonical Gq-PLC-Ca²⁺ pathway and the more recently identified AMPK/ERK1/2 signaling cascade, highlights the complexity of kinin receptor signaling. The species-specific differences in its binding affinity underscore the importance of careful cross-species validation in drug development. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the therapeutic potential of this compound and other bradykinin receptor modulators. Future research should aim to elucidate the binding characteristics of this compound at the B1 receptor and further explore the downstream consequences of its prolonged signaling activity.

References

An In-depth Technical Guide to the Bombinakinin M Signaling Pathway in Smooth Muscle Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bombinakinin M is a potent bradykinin receptor agonist originally isolated from the skin secretions of the toad Bombina maxima.[1] It is highly selective for mammalian arterial smooth muscle bradykinin receptors, exhibiting approximately 50-fold greater potency than bradykinin itself.[1][2] As a bradykinin-related peptide, this compound exerts its physiological effects by activating the same signaling pathways as bradykinin, primarily through the bradykinin B2 receptor, a member of the G protein-coupled receptor (GPCR) family.[3] This guide provides a detailed overview of the core signaling cascade initiated by this compound in smooth muscle cells, presents relevant quantitative data, outlines key experimental protocols for studying this pathway, and includes visual diagrams to illustrate the molecular interactions and workflows.

The Core Signaling Pathway

The signaling cascade initiated by this compound in smooth muscle cells is multifaceted, leading to a robust contractile response. The pathway is primarily mediated by the B2 receptor and involves the activation of multiple G protein subtypes and their downstream effectors.

Upon binding to the B2 receptor, this compound induces a conformational change that activates heterotrimeric G proteins, specifically Gαq/11 and Gα12/13.

  • Gαq/11 Pathway: Activation of Gαq/11 stimulates Phospholipase C-β (PLC-β). PLC-β then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

    • IP3 binds to its receptors on the sarcoplasmic reticulum (SR), triggering the release of stored calcium (Ca2+) into the cytoplasm.

    • DAG , along with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).

  • Gα12/13 Pathway: Concurrently, the activation of Gα12/13 initiates a separate signaling cascade that converges to potentiate the contractile response. This pathway involves the activation of the small GTPase RhoA and its downstream effector, Rho-kinase (ROCK).

The culmination of these events is an increase in intracellular Ca2+ concentration and the activation of various protein kinases. The elevated Ca2+ binds to calmodulin, and this complex activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, leading to actin-myosin cross-bridge cycling and smooth muscle contraction. PKC and Rho-kinase contribute to this contraction by sensitizing the contractile apparatus to Ca2+, in part by inhibiting myosin light chain phosphatase (MLCP).

Signaling Pathway Diagram

Bombinakinin_M_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_sr Sarcoplasmic Reticulum B2R Bradykinin B2 Receptor Gq Gαq/11 B2R->Gq G12 Gα12/13 B2R->G12 PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes Gq->PLC RhoA RhoA G12->RhoA ROCK Rho-kinase (ROCK) RhoA->ROCK MLCP_inhibition MLCP Inhibition ROCK->MLCP_inhibition IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR SR Ca2+ Store IP3->SR releases Ca2+ PKC Protein Kinase C (PKC) DAG->PKC activates PKC->MLCP_inhibition CaM Calmodulin (CaM) MLCK Myosin Light Chain Kinase (MLCK) CaM->MLCK activates Contraction Smooth Muscle Contraction MLCK->Contraction MLCP_inhibition->Contraction Ca_ion Ca2+ SR->Ca_ion Ca_ion->PKC activates Ca_ion->CaM binds BombinakininM This compound BombinakininM->B2R

Caption: this compound signaling pathway in smooth muscle cells.

Quantitative Data

The potency of this compound has been quantified in ex vivo smooth muscle preparations. The following table summarizes the available data on its contractile effects.

ParameterValueSpeciesTissueReference
EC504.0 nMGuinea PigIleum

Experimental Protocols

Investigating the this compound signaling pathway involves a variety of techniques to measure the changes in second messengers and the activation of downstream proteins. Detailed methodologies for key experiments are provided below.

Measurement of Intracellular Calcium ([Ca2+]i)

This protocol describes the use of fluorescent Ca2+ indicators to measure changes in intracellular calcium concentration in isolated smooth muscle cells following stimulation with this compound.

4.1.1 Materials

  • Isolated smooth muscle cells

  • Physiological salt solution (e.g., Krebs solution)

  • Fluorescent Ca2+ indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Dimethyl sulfoxide (DMSO)

  • This compound stock solution

  • Fluorescence microscopy system with a perfusion chamber

4.1.2 Procedure

  • Cell Preparation: Isolate smooth muscle cells from the tissue of interest using enzymatic digestion.

  • Dye Loading:

    • Prepare a loading solution by dissolving the AM ester form of the Ca2+ indicator dye (e.g., 1-5 µM Fura-2 AM) and an equivalent concentration of Pluronic F-127 in DMSO, then diluting into the physiological salt solution.

    • Incubate the isolated cells in the loading solution for 30-60 minutes at room temperature in the dark.

  • Washing: Wash the cells with the physiological salt solution to remove extracellular dye.

  • Imaging:

    • Mount the coverslip with the dye-loaded cells onto the perfusion chamber of the fluorescence microscope.

    • For ratiometric dyes like Fura-2, excite the cells at two wavelengths (e.g., 340 nm and 380 nm) and measure the emission at ~510 nm.

    • For single-wavelength dyes like Fluo-4, excite at ~488 nm and measure the emission at ~520 nm.

  • Stimulation and Data Acquisition:

    • Begin recording baseline fluorescence.

    • Perfuse the cells with a known concentration of this compound.

    • Continuously record the fluorescence intensity changes over time.

  • Data Analysis:

    • For Fura-2, calculate the ratio of fluorescence intensities (F340/F380). This ratio is proportional to the intracellular Ca2+ concentration.

    • For Fluo-4, express the change in fluorescence as a relative increase over baseline (F/F0).

    • Calibrate the signal to obtain absolute Ca2+ concentrations if required.

Experimental Workflow Diagram

Calcium_Imaging_Workflow A Isolate Smooth Muscle Cells B Load Cells with Ca2+ Indicator Dye (e.g., Fura-2 AM) A->B C Wash to Remove Extracellular Dye B->C D Mount on Microscope and Perfuse C->D E Record Baseline Fluorescence D->E F Stimulate with This compound E->F G Record Fluorescence Changes F->G H Analyze Data (Ratio F340/F380 or F/F0) G->H

Caption: Workflow for intracellular calcium measurement.

Phospholipase C (PLC) Activity Assay

This protocol provides a method to determine PLC activity in cell lysates by measuring the formation of its products. A common method involves using a chromogenic or fluorogenic substrate.

4.2.1 Materials

  • Smooth muscle cells or tissue

  • Cold PLC Assay Buffer

  • Phospholipase C Activity Assay Kit (e.g., colorimetric or fluorogenic)

  • Homogenizer

  • Microplate reader

4.2.2 Procedure

  • Sample Preparation:

    • Treat smooth muscle cells with this compound for the desired time.

    • Homogenize the cells or tissue in cold PLC Assay Buffer on ice.

    • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet debris.

    • Collect the supernatant (cell lysate) and determine the protein concentration.

  • Assay Reaction:

    • Prepare a reaction mix containing the PLC substrate and assay buffer as per the kit manufacturer's instructions.

    • Add a specific volume of the cell lysate to wells of a 96-well plate.

    • Add the reaction mix to initiate the reaction. Include a background control well with buffer instead of lysate.

  • Measurement:

    • Incubate the plate at 37°C.

    • Measure the absorbance (e.g., OD 405 nm for a colorimetric assay) or fluorescence in kinetic mode for a set period (e.g., 60 minutes).

  • Data Analysis:

    • Calculate the rate of substrate hydrolysis from the linear portion of the kinetic curve.

    • Subtract the background reading from the sample readings.

    • Determine the PLC activity based on a standard curve provided with the kit and normalize to the protein concentration of the lysate.

Experimental Workflow Diagram

PLC_Assay_Workflow A Stimulate Cells with This compound B Homogenize Cells in Cold Assay Buffer A->B C Centrifuge and Collect Supernatant (Lysate) B->C D Add Lysate and Reaction Mix to Plate C->D E Incubate at 37°C D->E F Measure Absorbance/ Fluorescence Kinetically E->F G Calculate PLC Activity F->G

Caption: Workflow for the Phospholipase C activity assay.

Western Blot for Protein Kinase C (PKC) Activation

PKC activation involves its translocation from the cytosol to the plasma membrane and the phosphorylation of its substrates. Western blotting can be used to assess this by measuring the phosphorylation of specific PKC substrates.

4.3.1 Materials

  • Smooth muscle cells

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • Cell scraper

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels, buffers, and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibody (e.g., anti-phospho-(Ser) PKC substrate antibody)

  • Secondary antibody (HRP-conjugated)

  • Enhanced chemiluminescence (ECL) substrate

4.3.2 Procedure

  • Cell Treatment and Lysis:

    • Stimulate smooth muscle cells with this compound for various time points.

    • Wash cells once with ice-cold PBS.

    • Add ice-cold lysis buffer, scrape the cells, and incubate on ice for 20-30 minutes.

    • Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

    • Load samples onto an SDS-PAGE gel and run electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-PKC substrate) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply the ECL substrate to the membrane.

    • Detect the chemiluminescent signal using an imaging system.

  • Analysis:

    • Quantify the band intensities using densitometry software.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody for a housekeeping protein (e.g., β-actin or GAPDH) or for the total, non-phosphorylated form of the protein of interest.

Experimental Workflow Diagram

Western_Blot_Workflow A Stimulate Cells and Prepare Protein Lysate B Quantify Protein Concentration A->B C Separate Proteins by SDS-PAGE B->C D Transfer Proteins to PVDF Membrane C->D E Block Membrane D->E F Incubate with Primary Antibody E->F G Incubate with Secondary Antibody F->G H Detect Signal with ECL G->H I Analyze Band Intensity H->I

Caption: Workflow for Western blot analysis of PKC activation.

References

The Biological Activity of Bombinakinin M and Its Fragments: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bombinakinin M, a potent bradykinin-related peptide first isolated from the skin secretions of the giant fire-bellied toad, Bombina maxima, has garnered significant interest within the scientific community. Its robust biological activities, particularly its potent agonism at bradykinin receptors and the intriguing immunomodulatory functions of its fragments, present a compelling area of research for potential therapeutic applications. This technical guide provides a comprehensive overview of the known biological activities of this compound and its characterized fragments, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Core Biological Activities and Quantitative Data

This compound is a nonadecapeptide with the amino acid sequence DLPKINRKGPRPPGFSPFR.[1] Its primary characterized activities are potent smooth muscle contraction via bradykinin B2 receptor agonism and, for some of its fragments, effective neutralization of bacterial lipopolysaccharide (LPS).

Smooth Muscle Contraction

This compound is a highly potent agonist of bradykinin B2 receptors, exhibiting significantly greater potency than bradykinin itself in certain assays.[1] This activity is most prominently observed as dose-dependent contraction of smooth muscle tissues.

Table 1: Smooth Muscle Contraction Activity of this compound

Peptide/FragmentSequenceBioassayPotency (EC50)Reference
This compoundDLPKINRKGPRPPGFSPFRGuinea Pig Ileum Contraction4.0 nM[1][2]
BradykininRPPGFSPFRGuinea Pig Ileum Contraction~16 nM (inferred)[2]
DLSKMSFLHG-Ile1-bradykininDLSKMSFLHGIRPPGFSPFRGuinea Pig Ileum ContractionNo direct contractile activity, but potentiates bradykinin activity
DYTIRTRLH-amideDYTIRTRLH-NH2Guinea Pig Ileum ContractionWeak inhibitory activity on this compound-induced contraction
Lipopolysaccharide (LPS) Neutralization

Fragments of this compound have been identified that possess the ability to bind to and neutralize the effects of bacterial lipopolysaccharide (LPS), a key trigger of septic shock. This activity highlights a potential therapeutic avenue for these peptides in combating severe bacterial infections.

Table 2: LPS-Neutralizing Activity of this compound Fragments

Peptide/FragmentSequenceBioassayActivityReference
Peptide 1KINRKGPRPPGLPS-binding, in vitro immunomodulation, in vivo LPS neutralizationDirect LPS-binding activity, low cytotoxicity, immunoregulatory functions, and neutralization of LPS effects
Peptide 2INRKGPRPPGNot specifiedIsolated from LPS-stimulated skin secretions

Note: Specific IC50 values for the LPS-neutralizing activity of these fragments are not detailed in the available literature.

Experimental Protocols

Guinea Pig Ileum Smooth Muscle Contraction Assay

This ex vivo assay is a classical method for assessing the contractile or relaxant effects of substances on smooth muscle.

Objective: To determine the potency (EC50) of this compound and its fragments in inducing smooth muscle contraction.

Materials:

  • Male Dunkin-Hartley guinea pigs (250-350 g)

  • Tyrode's solution (in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, glucose 5.6), gassed with 95% O2 and 5% CO2

  • This compound and its fragments (synthetic)

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Humanely euthanize a guinea pig and isolate the terminal ileum.

  • Cut segments of the ileum (approximately 2 cm in length) and flush gently with Tyrode's solution to remove luminal contents.

  • Suspend each ileum segment in an organ bath containing Tyrode's solution at 37°C, continuously bubbled with 95% O2 and 5% CO2.

  • Apply a resting tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.

  • Record isometric contractions using a force transducer connected to a data acquisition system.

  • Construct a cumulative concentration-response curve by adding increasing concentrations of this compound or its fragments to the organ bath.

  • Allow the response to each concentration to reach a plateau before adding the next concentration.

  • At the end of the experiment, add a maximal concentration of a standard agonist (e.g., acetylcholine or KCl) to determine the maximum contractile response of the tissue.

  • Calculate the EC50 value (the concentration of the peptide that produces 50% of the maximal response) from the concentration-response curve using non-linear regression analysis.

Bradykinin B2 Receptor Binding Assay (Radioligand Displacement)

This in vitro assay is used to determine the binding affinity of a test compound to the bradykinin B2 receptor.

Objective: To determine the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of this compound fragments for the bradykinin B2 receptor.

Materials:

  • Cell line expressing the human bradykinin B2 receptor (e.g., CHO-K1 cells)

  • Cell culture medium and reagents

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors)

  • Radiolabeled bradykinin ligand (e.g., [3H]-Bradykinin)

  • Unlabeled this compound fragments

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • Culture the cells expressing the bradykinin B2 receptor to a sufficient density.

  • Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.

  • Resuspend the membrane pellet in binding buffer.

  • In a multi-well plate, incubate a fixed concentration of the radiolabeled bradykinin with increasing concentrations of the unlabeled this compound fragments in the presence of the membrane preparation.

  • Incubate the mixture at room temperature for a defined period (e.g., 60-90 minutes) to reach binding equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of the unlabeled fragment.

  • Determine the IC50 value (the concentration of the fragment that inhibits 50% of the specific binding of the radioligand) from the competition curve.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Lipopolysaccharide (LPS) Neutralization Assay (Limulus Amebocyte Lysate - LAL - Assay)

This assay is commonly used to detect and quantify bacterial endotoxins (LPS) and can be adapted to measure the LPS-neutralizing capacity of peptides.

Objective: To determine the ability of this compound fragments to neutralize the activity of LPS.

Materials:

  • Limulus Amebocyte Lysate (LAL) reagent kit (chromogenic or turbidimetric)

  • LPS standard (from E. coli or other Gram-negative bacteria)

  • This compound fragments

  • LPS-free water and labware

  • Microplate reader

Procedure:

  • Prepare a standard curve of known LPS concentrations according to the LAL kit manufacturer's instructions.

  • In a 96-well microplate, pre-incubate a fixed concentration of LPS with varying concentrations of the this compound fragments for a specified time (e.g., 30 minutes) at 37°C.

  • Following pre-incubation, add the LAL reagent to each well.

  • Incubate the plate at 37°C for the time specified in the kit protocol.

  • For a chromogenic assay, add the chromogenic substrate and stop the reaction after a set time.

  • Measure the absorbance (for chromogenic assays) or turbidity (for turbidimetric assays) using a microplate reader at the appropriate wavelength.

  • Calculate the percentage of LPS neutralization by comparing the signal from the samples containing the fragments to the signal from the LPS control (without fragments).

  • Determine the concentration of the fragment that results in 50% neutralization (IC50).

Signaling Pathways and Mechanisms of Action

Bradykinin B2 Receptor Signaling Pathway

This compound exerts its smooth muscle contractile effects primarily through the activation of the bradykinin B2 receptor, a G-protein coupled receptor (GPCR). The binding of this compound to the B2 receptor initiates a cascade of intracellular signaling events.

Bradykinin_B2_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Bombinakinin_M This compound B2R Bradykinin B2 Receptor Bombinakinin_M->B2R Binds to Gq Gαq B2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Contraction Smooth Muscle Contraction Ca2_release->Contraction Leads to PKC->Contraction Contributes to

This compound signaling pathway for smooth muscle contraction.
LPS Neutralization Workflow

The LPS-neutralizing fragments of this compound are thought to act by directly binding to the lipid A portion of LPS, thereby preventing its interaction with host cell receptors like Toll-like receptor 4 (TLR4).

LPS_Neutralization_Workflow cluster_process LPS Neutralization Process LPS Lipopolysaccharide (LPS) Complex LPS-Fragment Complex LPS->Complex TLR4 TLR4 on Immune Cell LPS->TLR4 Binds to Fragment This compound Fragment Fragment->LPS Binds to Fragment->Complex Complex->TLR4 Binding Blocked Neutralization Neutralization Complex->Neutralization Results in Inflammation Inflammatory Cascade TLR4->Inflammation Activates

Proposed mechanism of LPS neutralization by this compound fragments.

Conclusion and Future Directions

This compound and its fragments represent a promising class of bioactive peptides with dual therapeutic potential. The potent and selective bradykinin B2 receptor agonism of the parent peptide warrants further investigation for cardiovascular applications, while the LPS-neutralizing capabilities of its fragments offer a novel approach to combating sepsis. Future research should focus on a systematic structure-activity relationship study of a broader range of this compound fragments to identify the key residues responsible for each biological activity. This will be crucial for the rational design of more potent and selective analogues with improved pharmacokinetic profiles, ultimately paving the way for their development as novel therapeutic agents. The detailed experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers embarking on this exciting area of drug discovery.

References

The Potent Lipopolysaccharide-Neutralizing Capacity of Bombinakinin M Peptides: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent trigger of the inflammatory cascade that can lead to sepsis and septic shock. The discovery of molecules capable of neutralizing LPS is of significant therapeutic interest. Peptides derived from the amphibian skin secretion, Bombinakinin M, have emerged as promising candidates, demonstrating significant LPS-neutralizing activity. This technical guide provides an in-depth analysis of the LPS-neutralizing properties of this compound peptides, presenting key quantitative data, detailed experimental protocols, and a visualization of the underlying molecular mechanisms. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of immunology, peptide therapeutics, and infectious diseases.

Introduction

Sepsis remains a formidable clinical challenge with high mortality rates, primarily driven by an uncontrolled inflammatory response to microbial components, most notably LPS. The innate immune system recognizes LPS through the Toll-like receptor 4 (TLR4) signaling complex, initiating a cascade of downstream signaling events that culminate in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). While this response is crucial for clearing infections, its dysregulation can lead to systemic inflammation, tissue damage, and organ failure.

Antimicrobial peptides (AMPs) are key components of the innate immune system of many organisms, and a growing body of evidence highlights their ability to not only kill bacteria but also to modulate the host inflammatory response. This compound, a bradykinin-related peptide isolated from the skin secretions of the frog Bombina maxima, and its fragments have demonstrated potent LPS-neutralizing capabilities. This guide will explore the scientific evidence supporting the anti-endotoxin activity of these peptides.

Quantitative Data on LPS Neutralization

The efficacy of this compound-related peptides in neutralizing LPS has been quantified through various in vitro and in vivo assays. The following tables summarize the key findings from published studies, providing a comparative overview of their potency.

Table 1: LPS Binding Affinity of Peptides from Bombina maxima

Peptide SequencePeptide Name/FragmentBinding Affinity (K D )Assay MethodReference
LVGKLLKGAVGDVCGLLPICPeptide 21.05 × 10⁻⁹ MBiolayer Interferometry (BLI)[1]
KINRKGPRPPGThis compound Fragment 1Direct LPS-binding confirmedNot Quantified[2]

Table 2: In Vitro and In Vivo LPS Neutralization Activity

Peptide SequenceAssayEndpoint MeasuredKey FindingsReference
KINRKGPRPPGIn vivo mouse modelSurvival after LPS challengePeptide 1 demonstrated protection against LPS-induced lethality.[2]
LVGKLLKGAVGDVCGLLPICIn vivo mouse modelSurvival after LPS challengePeptide 2 significantly protected mice from lethal LPS challenge.[1]
KINRKGPRPPGIn vitro cell-based assay (RAW 264.7 macrophages)Inhibition of pro-inflammatory cytokine productionShowed immunoregulatory functions.[2]
LVGKLLKGAVGDVCGLLPICIn vitro cell-based assay (RAW 264.7 macrophages)Inhibition of TNF-α and IL-6 productionDemonstrated strong anti-inflammatory activity.

Mechanism of Action: Neutralizing the Inflammatory Cascade

This compound peptides exert their LPS-neutralizing effect through a multi-pronged mechanism that involves direct binding to LPS and subsequent interference with its ability to activate the TLR4 signaling pathway.

Direct LPS Sequestration

The initial and critical step in the neutralization process is the direct binding of the cationic this compound peptides to the anionic LPS molecule. This interaction is primarily electrostatic, involving the positively charged amino acid residues of the peptide and the negatively charged phosphate groups of the Lipid A moiety of LPS. This binding can lead to the sequestration of LPS, preventing it from interacting with its host receptors.

Inhibition of the TLR4 Signaling Pathway

By binding to LPS, this compound peptides effectively block the recognition of LPS by the TLR4 receptor complex, which includes MD-2 and CD14. This inhibition prevents the downstream activation of intracellular signaling cascades, ultimately leading to a reduction in the production of key pro-inflammatory cytokines.

LPS_Neutralization_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LPS LPS LPS_Peptide_Complex LPS-Peptide Complex LPS->LPS_Peptide_Complex TLR4_Complex TLR4/MD-2/CD14 Complex LPS->TLR4_Complex Bombinakinin_M This compound Peptide Bombinakinin_M->LPS_Peptide_Complex LPS_Peptide_Complex->TLR4_Complex Inhibition Signaling_Cascade MyD88/TRIF Signaling Cascade TLR4_Complex->Signaling_Cascade NF_kB NF-κB Activation Signaling_Cascade->NF_kB Cytokine_Production Pro-inflammatory Cytokine Production (TNF-α, IL-6) NF_kB->Cytokine_Production

Caption: Mechanism of LPS neutralization by this compound peptides.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the LPS-neutralizing activity of this compound peptides.

Limulus Amebocyte Lysate (LAL) Assay for LPS Neutralization

The LAL assay is a highly sensitive method for detecting and quantifying Gram-negative bacterial endotoxin. It can be adapted to measure the LPS-neutralizing capacity of peptides.

Principle: The assay is based on the coagulation cascade of amoebocyte lysate from the horseshoe crab, Limulus polyphemus, which is triggered by LPS. A peptide with LPS-neutralizing activity will bind to LPS and inhibit this coagulation reaction.

Protocol:

  • Reagent Preparation:

    • Reconstitute LAL reagent and Control Standard Endotoxin (CSE) according to the manufacturer's instructions using pyrogen-free water.

    • Prepare a dilution series of the this compound peptide in pyrogen-free water.

  • Assay Procedure:

    • In pyrogen-free glass tubes, mix a fixed concentration of LPS (e.g., 0.5 EU/mL) with varying concentrations of the peptide.

    • Include positive controls (LPS only) and negative controls (pyrogen-free water).

    • Incubate the LPS-peptide mixtures at 37°C for a pre-determined time (e.g., 30 minutes) to allow for binding.

    • Add the reconstituted LAL reagent to each tube.

    • Incubate the tubes at 37°C for 60 minutes, avoiding vibration.

  • Data Analysis:

    • After incubation, carefully invert each tube 180°.

    • A firm gel that withstands inversion indicates a positive result (LPS activity). The absence of a solid clot is a negative result (LPS neutralization).

    • The neutralizing activity of the peptide is determined by the lowest concentration that inhibits gel formation.

LAL_Assay_Workflow Start Start Mix Mix LPS with This compound Peptide Start->Mix Incubate_Bind Incubate at 37°C (Binding) Mix->Incubate_Bind Add_LAL Add LAL Reagent Incubate_Bind->Add_LAL Incubate_React Incubate at 37°C (Reaction) Add_LAL->Incubate_React Observe Observe for Gel Clot Incubate_React->Observe Result End Observe->Result

Caption: Workflow for the LAL-based LPS neutralization assay.

Inhibition of Cytokine Release in RAW 264.7 Macrophages

This cell-based assay measures the ability of a peptide to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, from macrophage cells stimulated with LPS.

Protocol:

  • Cell Culture:

    • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.

    • Seed the cells in 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of the this compound peptide for 1 hour.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified period (e.g., 24 hours).

    • Include control groups: untreated cells, cells treated with LPS only, and cells treated with peptide only.

  • Cytokine Measurement:

    • Collect the cell culture supernatants.

    • Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of cytokine production for each peptide concentration compared to the LPS-only control.

    • Determine the IC₅₀ value (the concentration of peptide that inhibits 50% of the cytokine production).

In Vivo Mouse Model of Endotoxemia

This in vivo model assesses the protective effects of this compound peptides against LPS-induced lethality in mice.

Protocol:

  • Animals:

    • Use specific pathogen-free mice (e.g., C57BL/6), acclimated to the laboratory conditions.

  • Treatment:

    • Administer a lethal dose of LPS (e.g., 15 mg/kg) via intraperitoneal (i.p.) injection.

    • In the treatment group, co-administer the this compound peptide with LPS, or administer the peptide shortly before or after the LPS challenge.

    • Include a control group that receives only LPS.

  • Monitoring and Endpoint:

    • Monitor the mice for signs of endotoxic shock and survival over a period of 72 hours.

    • The primary endpoint is survival rate.

  • Data Analysis:

    • Compare the survival rates between the peptide-treated group and the LPS-only control group using Kaplan-Meier survival analysis.

Conclusion

This compound peptides and their fragments represent a promising class of molecules with potent LPS-neutralizing activity. Their ability to directly bind to LPS and inhibit the subsequent inflammatory cascade highlights their therapeutic potential in the management of sepsis and other inflammatory conditions driven by Gram-negative bacterial endotoxins. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing the development of novel anti-sepsis therapies. Further investigation into the structure-activity relationships of these peptides will be crucial for optimizing their efficacy and translational potential.

References

Bombinakinin M: A Selective Bradykinin B2 Receptor Agonist - An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bombinakinin M, a naturally occurring peptide, has emerged as a potent and selective agonist for the bradykinin B2 receptor (B2R). This document provides a comprehensive technical overview of this compound, consolidating available quantitative data, detailing experimental methodologies for its characterization, and visualizing key pathways and workflows. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development who are investigating the therapeutic potential of targeting the bradykinin system.

Introduction

The kallikrein-kinin system and its primary effector peptide, bradykinin (BK), play crucial roles in a multitude of physiological and pathophysiological processes, including inflammation, pain, and cardiovascular regulation.[1] These effects are mediated through two main G protein-coupled receptors (GPCRs), the B1 receptor (B1R) and the B2 receptor (B2R).[2] The B2R is constitutively expressed in a wide range of tissues and is responsible for the majority of the physiological actions of bradykinin.[3] In contrast, the B1R is typically expressed at low levels and is upregulated in response to tissue injury and inflammation.[4] The development of selective agonists and antagonists for these receptors is of significant interest for therapeutic intervention in various diseases.

This compound is a potent bradykinin receptor agonist originally isolated from the skin secretions of the toad Bombina maxima. It has demonstrated high selectivity for mammalian arterial smooth muscle bradykinin receptors. This guide delves into the pharmacological properties of this compound, with a focus on its activity as a selective B2R agonist.

Quantitative Data

The following tables summarize the available quantitative data for this compound and the reference agonist, bradykinin.

Table 1: Functional Potency of this compound

AgonistAssay SystemParameterValueReference
This compoundGuinea Pig Ileum ContractionEC504.0 nM
BradykininGuinea Pig Ileum ContractionEC50~200 nM*

*Note: The EC50 for bradykinin is estimated based on the statement that this compound is "~50-fold greater potency than bradykinin" in the same assay system.

Table 2: Receptor Selectivity Profile of this compound

LigandReceptorBinding Affinity (Ki/Kd)Functional Potency (EC50/IC50)Selectivity (B2 vs. B1)Reference
This compoundB2Data not available4.0 nM (EC50)Highly Selective (functional)
B1Data not availableData not available
BradykininB2Data not available~200 nM (EC50)B2 > B1
B1Data not availableData not available

Signaling Pathways

Activation of the bradykinin B2 receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The B2R primarily couples to Gq/11 and Gi proteins.

B2R_Signaling_Pathway Bombinakinin_M This compound B2R Bradykinin B2 Receptor (B2R) Bombinakinin_M->B2R Binds Gq_11 Gαq/11 B2R->Gq_11 Activates Gi Gαi B2R->Gi Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response PKC->Cellular_Response AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP

Caption: Bradykinin B2 Receptor Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Radioligand Binding Assay (Adapted Protocol)

This protocol is designed to determine the binding affinity (Ki or Kd) of this compound for the bradykinin B2 receptor.

Objective: To quantify the affinity of this compound for the B2 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell membranes expressing the human bradykinin B2 receptor (e.g., from CHO-K1 or HEK293 cells)

  • Radioligand: [3H]-Bradykinin

  • Non-labeled this compound

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters (e.g., GF/C)

  • Scintillation cocktail

  • 96-well plates

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize cells expressing the B2 receptor in a lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the binding buffer.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total binding wells: Cell membranes, [3H]-Bradykinin, and binding buffer.

    • Non-specific binding wells: Cell membranes, [3H]-Bradykinin, and a high concentration of unlabeled bradykinin (e.g., 1 µM).

    • Competition wells: Cell membranes, [3H]-Bradykinin, and varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature (or 37°C) for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prep_membranes Prepare B2R-expressing cell membranes start->prep_membranes setup_assay Set up 96-well plate: - Total Binding - Non-specific Binding - Competition (this compound) prep_membranes->setup_assay incubate Incubate to equilibrium setup_assay->incubate filtrate Filter and wash incubate->filtrate count Scintillation counting filtrate->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki count->analyze end End analyze->end

Caption: Experimental Workflow for Radioligand Binding Assay.

Guinea Pig Ileum Contraction Assay (Adapted Protocol)

This ex vivo functional assay measures the potency of this compound in inducing smooth muscle contraction.

Objective: To determine the EC50 value of this compound by measuring its contractile effect on isolated guinea pig ileum.

Materials:

  • Male guinea pig (250-350 g)

  • Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.6)

  • This compound stock solution

  • Organ bath system with isometric force transducer

  • Data acquisition system

Procedure:

  • Tissue Preparation: Humanely euthanize a guinea pig and isolate a segment of the terminal ileum. Clean the segment of mesenteric attachments and cut it into 2-3 cm long pieces.

  • Mounting: Suspend each ileum segment in an organ bath containing Tyrode's solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2. Attach one end of the tissue to a fixed hook and the other to an isometric force transducer.

  • Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1 g, with washes every 15 minutes.

  • Contraction Measurement:

    • Obtain a reference contraction with a submaximal concentration of a standard agonist (e.g., acetylcholine or histamine).

    • After washing and return to baseline, add cumulative concentrations of this compound to the organ bath.

    • Record the contractile response for each concentration until a maximal response is achieved.

  • Data Analysis: Express the contractile responses as a percentage of the maximal response to this compound. Plot the percentage of maximal contraction against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration that produces 50% of the maximal effect).

Calcium Mobilization Assay (Adapted Protocol)

This cell-based functional assay measures the ability of this compound to induce intracellular calcium release.

Objective: To determine the potency (EC50) of this compound in stimulating calcium mobilization in cells expressing the B2 receptor.

Materials:

  • HEK293 or CHO cells stably expressing the human bradykinin B2 receptor

  • Cell culture medium

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • This compound stock solution

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Culture: Plate the B2R-expressing cells in a black, clear-bottom 96-well or 384-well plate and grow to confluence.

  • Dye Loading: Remove the culture medium and incubate the cells with a calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 45-60 minutes) at 37°C.

  • Baseline Measurement: Wash the cells with assay buffer to remove excess dye. Measure the baseline fluorescence intensity using a fluorescence plate reader.

  • Agonist Addition: Add varying concentrations of this compound to the wells using the plate reader's injection system.

  • Signal Detection: Immediately after agonist addition, continuously measure the fluorescence intensity over time to capture the transient increase in intracellular calcium.

  • Data Analysis: Calculate the change in fluorescence (peak fluorescence minus baseline fluorescence). Plot the change in fluorescence against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Calcium_Mobilization_Workflow start Start plate_cells Plate B2R-expressing cells in multi-well plate start->plate_cells load_dye Load cells with calcium-sensitive dye plate_cells->load_dye measure_baseline Measure baseline fluorescence load_dye->measure_baseline add_agonist Inject this compound (various concentrations) measure_baseline->add_agonist measure_response Measure fluorescence (calcium signal) add_agonist->measure_response analyze Data Analysis: - Calculate Δ Fluorescence - Determine EC50 measure_response->analyze end End analyze->end

Caption: Experimental Workflow for Calcium Mobilization Assay.

Discussion and Future Directions

The available data strongly support the classification of this compound as a potent and selective bradykinin B2 receptor agonist. Its significantly higher potency compared to bradykinin in functional assays highlights its potential as a valuable pharmacological tool for studying the B2 receptor.

However, a notable gap in the current understanding of this compound is the lack of comprehensive binding affinity data (Ki or Kd values) for both B1 and B2 receptors. Future research should prioritize conducting radioligand binding studies to definitively quantify its binding affinity and selectivity. Such data would provide a more complete pharmacological profile and strengthen its characterization as a selective B2R agonist.

Furthermore, in vivo studies are warranted to investigate the physiological and potential therapeutic effects of this compound. Its high potency and selectivity suggest it could be a promising candidate for exploring the roles of B2R activation in various physiological and pathological conditions, including cardiovascular regulation and inflammatory responses.

Conclusion

This compound is a powerful and selective agonist of the bradykinin B2 receptor. This guide has provided a consolidated resource of its known quantitative properties, detailed experimental protocols for its further characterization, and visual representations of its mechanism of action and assessment. While further studies are needed to fully elucidate its binding profile and in vivo effects, this compound stands as a significant tool for researchers in the ongoing exploration of the bradykinin system and the development of novel therapeutics.

References

The Endogenous Function and Pharmacological Profile of Bombinakinin M: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Bombinakinin M, also known as Maximakinin, is a potent nonadecapeptide agonist of the bradykinin B2 receptor, originally isolated from the defensive skin secretions of the giant fire-bellied toad, Bombina maxima. While its endogenous function in the toad is believed to be primarily defensive, acting as a noxious agent against predators, its potent and selective action on mammalian bradykinin receptors has made it a valuable tool in pharmacological research. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and the signaling pathways it elicits.

Introduction: From Amphibian Defense to Pharmacological Tool

The skin secretions of amphibians are a rich source of bioactive compounds, often employed as a defense mechanism against predation and microbial threats. This compound is a prime example, a peptide that has evolved to interact potently with the physiological systems of potential predators. It is a member of the kinin family of peptides, structurally related to the endogenous mammalian inflammatory mediator, bradykinin.

The primary endogenous role of this compound in Bombina maxima is likely as a component of a chemical defense cocktail. When the toad is threatened, it secretes a cocktail of bioactive peptides, including this compound, which can cause pain, inflammation, and smooth muscle spasms in aggressors. This defensive application hinges on the peptide's ability to potently activate bradykinin receptors in other species. For researchers, this potent activity provides a stable and powerful tool to investigate the bradykinin system, which is implicated in a wide range of physiological and pathophysiological processes, including inflammation, pain, blood pressure regulation, and vasodilation.

Core Mechanism of Action

This compound exerts its effects primarily through the activation of the bradykinin B2 receptor , a G-protein coupled receptor (GPCR). The B2 receptor is constitutively expressed in a wide variety of tissues and mediates the majority of the physiological effects of bradykinin. Upon binding, this compound induces a conformational change in the B2 receptor, leading to the activation of the Gαq subunit of its associated heterotrimeric G-protein. This initiates a downstream signaling cascade, as detailed in the signaling pathways section of this guide.

Quantitative Pharmacological Data

The pharmacological activity of this compound has been characterized in various assays, revealing a complex and species-specific profile. It is a potent agonist, particularly in functional assays, though its binding affinity can vary significantly between species.

ParameterSpecies/TissueValueReference Compound (Bradykinin)Notes
EC₅₀ (Functional Potency) Guinea Pig Ileum (Contraction)4.0 nM~200 nMThis compound is approximately 50-fold more potent than bradykinin in this assay.
Human Umbilical Vein (Contraction)~10-20 fold less potent than Bradykinin-Despite lower binding affinity at the human receptor, it retains high functional potency.[1][2]
Binding Affinity (Relative Potency) Recombinant Human B2 Receptor~1,500-fold less potent than Bradykinin-Shows surprisingly low direct binding affinity to the human receptor subtype.[1]
Recombinant Rat B2 Receptor~6.2-fold less potent than Bradykinin-Demonstrates significantly higher binding affinity for the rat B2 receptor compared to the human counterpart.[1]

This discrepancy between high functional potency and low binding affinity at the human B2 receptor has led to the hypothesis that this compound may act as a prodrug in human tissues, being cleaved by peptidases to release the active bradykinin C-terminal sequence at the receptor site.

Signaling Pathways

Activation of the bradykinin B2 receptor by this compound initiates a well-characterized signaling cascade mediated by the Gαq subunit. This pathway is central to the physiological effects of kinins, such as smooth muscle contraction and increased vascular permeability.

B2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol BBM This compound B2R Bradykinin B2 Receptor BBM->B2R Binds Gq Gαq B2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release from ER IP3->Ca_ER Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Response Cellular Responses (e.g., Contraction) PKC->Ca_Response Phosphorylates Targets Ca_ER->Ca_Response

Caption: Bradykinin B2 Receptor Signaling Pathway.

Experimental Protocols

The characterization of this compound and other bradykinin receptor agonists relies on a set of established in vitro and ex vivo assays.

Smooth Muscle Contraction Assay (Organ Bath)

This assay directly measures the physiological effect of this compound on smooth muscle tissue.

Protocol:

  • Tissue Preparation: A segment of smooth muscle tissue (e.g., guinea pig ileum or human umbilical vein) is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Transducer Attachment: One end of the tissue is fixed, while the other is attached to an isometric force transducer to measure contractions.

  • Equilibration: The tissue is allowed to equilibrate under a slight resting tension for a period of 60-90 minutes, with regular washing.

  • Agonist Addition: A cumulative concentration-response curve is generated by adding increasing concentrations of this compound to the bath. The contractile response is recorded after it reaches a plateau at each concentration.

  • Data Analysis: The magnitude of contraction is plotted against the logarithm of the agonist concentration to determine the EC₅₀ value.

Organ_Bath_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Dissect Dissect Smooth Muscle Tissue Mount Mount in Organ Bath Dissect->Mount Equilibrate Equilibrate (60-90 min) Mount->Equilibrate Add_Agonist Add Cumulative Doses of this compound Equilibrate->Add_Agonist Record Record Contraction with Transducer Add_Agonist->Record Plot Plot Dose-Response Curve Record->Plot Calculate Calculate EC₅₀ Plot->Calculate

Caption: Workflow for a Smooth Muscle Contraction Assay.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki or Kd) of this compound to the B2 receptor.

Protocol:

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the bradykinin B2 receptor.

  • Incubation: A fixed concentration of a radiolabeled bradykinin ligand (e.g., [³H]-bradykinin) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled this compound (the competitor).

  • Separation: The reaction is incubated to equilibrium, after which the receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter, representing the bound ligand, is quantified using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This cell-based functional assay measures the increase in intracellular calcium concentration following receptor activation.

Protocol:

  • Cell Culture: Cells expressing the bradykinin B2 receptor are cultured in a multi-well plate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). These dyes exhibit a change in fluorescence intensity upon binding to calcium.

  • Baseline Measurement: The baseline fluorescence of the cells is measured using a fluorescence plate reader or a microscope.

  • Agonist Addition: this compound is added to the wells, and the fluorescence is monitored in real-time.

  • Data Analysis: The change in fluorescence intensity reflects the increase in intracellular calcium concentration. A dose-response curve can be generated to determine the EC₅₀ for calcium mobilization.

Conclusion and Future Directions

This compound stands as a testament to the pharmacological richness of natural toxins. Its potent and selective agonism at the bradykinin B2 receptor, coupled with its resistance to degradation compared to native bradykinin, makes it an invaluable research probe. While its endogenous function appears rooted in chemical defense, its utility in the laboratory continues to shed light on the complex roles of the kinin-kallikrein system in health and disease. Future research may focus on leveraging the unique properties of this compound, such as its prolonged signaling and potential prodrug nature, to design novel therapeutics targeting inflammatory disorders, pain, and cardiovascular diseases. The species-specific differences in its binding affinity also highlight the importance of careful cross-species validation in drug development and provide a molecular basis for exploring the evolution of receptor-ligand interactions.

References

An In-depth Technical Guide to Bombinakinin M: Natural Sources, Variants, and Biological Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bombinakinin M is a potent bradykinin-related peptide first identified in the skin secretions of the Giant fire-bellied toad, Bombina maxima. As a member of the kinin family of peptides, it exerts significant biological effects, primarily through the activation of bradykinin receptors. This technical guide provides a comprehensive overview of the natural sources, known variants, biosynthetic pathways, and pharmacological properties of this compound. It includes a compilation of quantitative biological data, detailed experimental protocols for its characterization, and visual representations of its signaling pathways and experimental workflows to support further research and drug development endeavors.

Natural Sources and Biosynthesis

This compound is a naturally occurring peptide isolated from the defensive skin secretions of the Chinese red belly toad, Bombina maxima[1]. Like many other bioactive peptides found in amphibian skin, this compound is synthesized as a larger precursor protein.

The complementary DNA (cDNA) encoding the this compound precursor has been cloned from a skin cDNA library of B. maxima[1][2]. The precursor protein has a unique structure, consisting of a signal peptide, an acidic spacer peptide, and a region containing six identical, tandemly repeated copies of the 28-amino acid unit that includes the this compound sequence. Each of these units is flanked by processing sites, and cleavage at a single arginine residue preceding the N-terminus of this compound liberates the mature peptide[1]. This multi-copy precursor structure allows for the rapid and efficient production of a large quantity of the active peptide upon stimulation.

The full amino acid sequence of the this compound precursor protein (derived from GenBank Accession AY046319) is as follows:

MKKLCVLLVLSLGVISLCEEETETDTEVELQEEETVLGAGRPDLPKINRKGPRPPGFSPFRARPDLPKINRKGPRPPGFSPFRARPDLPKINRKGPRPPGFSPFRARPDLPKINRKGPRPPGFSPFRARPDLPKINRKGPRPPGFSPFRARPDLPKINRKGPRPPGFSPFR

Peptide Isolation Workflow

The general workflow for isolating this compound and its variants from Bombina maxima skin secretions involves a multi-step purification process.

G cluster_0 Collection and Extraction cluster_1 Chromatographic Purification cluster_2 Analysis and Characterization Collection Skin Secretion Collection (e.g., electrical stimulation) Lyophilization Lyophilization Collection->Lyophilization Extraction Acidic Extraction Lyophilization->Extraction SEC Size-Exclusion Chromatography (e.g., Sephadex G-50) Extraction->SEC RP_HPLC Reverse-Phase HPLC SEC->RP_HPLC RP_HPLC2 Further RP-HPLC (as needed) RP_HPLC->RP_HPLC2 Mass_Spec Mass Spectrometry (MALDI-TOF or ESI) RP_HPLC2->Mass_Spec Sequencing Edman Degradation or MS/MS Sequencing Mass_Spec->Sequencing G BKM This compound B2R Bradykinin B2 Receptor (GPCR) BKM->B2R Gq Gαq/11 B2R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 ER->Ca2 releases Ca2->PKC activates Downstream Downstream Cellular Effects (e.g., smooth muscle contraction, inflammation) Ca2->Downstream PKC->Downstream G cluster_0 Preparation cluster_1 BLI Measurement Steps cluster_2 Data Analysis Biosensor Streptavidin Biosensor Immobilization LPS Immobilization Biosensor->Immobilization LPS Biotinylated LPS LPS->Immobilization Baseline 1. Baseline (Buffer) Immobilization->Baseline Association 2. Association (this compound) Baseline->Association Dissociation 3. Dissociation (Buffer) Association->Dissociation Curve_Fitting Curve Fitting Dissociation->Curve_Fitting Kinetics Determine ka, kd, KD Curve_Fitting->Kinetics

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Bombinakinin M

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and purification of Bombinakinin M, a potent bradykinin receptor agonist. The protocols detailed below are based on established methodologies for solid-phase peptide synthesis and subsequent purification using high-performance liquid chromatography.

Introduction

This compound, also known as Maximakinin, is a nonadecapeptide originally isolated from the skin secretions of the toad Bombina maxima. Its primary amino acid sequence is DLPKINRKGPRPPGFSPFR [1][2]. This peptide is a potent agonist of the bradykinin B2 receptor and has been shown to be highly selective for mammalian arterial smooth muscle bradykinin receptors[1]. As a bradykinin-related peptide, this compound is a valuable tool for studying the kallikrein-kinin system and its role in various physiological and pathological processes, including inflammation, pain, and blood pressure regulation.

Data Presentation

The following table summarizes the key quantitative data related to the synthesis and purification of this compound.

ParameterValueReference
Peptide Sequence DLPKINRKGPRPPGFSPFR[1][2]
Synthesis Method Solid-Phase Fmoc Chemistry
Purification Method Reverse-Phase HPLC
Final Purity >99%
Total Yield 180 mg

Experimental Protocols

I. Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol describes the manual or automated synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-amino acids with appropriate side-chain protecting groups (e.g., Pbf for Arginine, tBu for Aspartic acid and Serine, Trt for Lysine)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, 20% in DMF

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)

  • Cold diethyl ether

  • Automated peptide synthesizer (optional)

  • Reaction vessel with a sintered glass filter

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.

    • Add HBTU (3 equivalents) and DIPEA (6 equivalents) to the amino acid solution and pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

  • Washing: After complete coupling, drain the reaction solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2-4 for each amino acid in the this compound sequence, starting from the C-terminal Phenylalanine (F) and proceeding to the N-terminal Aspartic acid (D).

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the fully assembled peptide-resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional swirling.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide pellet under vacuum.

II. Purification of this compound by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Materials:

  • Crude this compound peptide

  • HPLC grade water

  • HPLC grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Preparative C18 reverse-phase HPLC column

  • HPLC system with a UV detector

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude this compound in a small volume of 50% acetonitrile in water.

  • HPLC System Setup:

    • Equilibrate the preparative C18 column with a starting mobile phase composition (e.g., 95% Solvent A: 0.1% TFA in water, 5% Solvent B: 0.1% TFA in acetonitrile).

  • Purification:

    • Inject the dissolved crude peptide onto the column.

    • Elute the peptide using a linear gradient of increasing acetonitrile concentration. A typical gradient might be from 5% to 65% Solvent B over 60 minutes at a flow rate of 10 mL/min.

    • Monitor the elution profile at 214 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peak that elutes from the column.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Lyophilization: Pool the fractions with the desired purity (>99%) and freeze-dry them to obtain the purified this compound as a white powder.

Visualizations

Signaling Pathways and Experimental Workflows

Bombinakinin_M_Synthesis_Workflow start Start resin Fmoc-Rink Amide MBHA Resin start->resin spps Solid-Phase Peptide Synthesis (Fmoc Chemistry) resin->spps Sequential amino acid coupling cleavage Cleavage from Resin & Deprotection spps->cleavage TFA cocktail crude_peptide Crude this compound cleavage->crude_peptide hplc RP-HPLC Purification crude_peptide->hplc Acetonitrile gradient pure_peptide Purified This compound (>99% Purity) hplc->pure_peptide Fraction collection lyophilization Lyophilization pure_peptide->lyophilization final_product Final Product (White Powder) lyophilization->final_product

Bradykinin_B2_Receptor_Signaling BombinakininM This compound B2R B2R BombinakininM->B2R Binds and Activates PIP2 PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Physiological_effects Physiological Effects (e.g., Vasodilation, Inflammation) Ca2_release->Physiological_effects MAPK MAPK Pathway Activation PKC->MAPK MAPK->Physiological_effects Gq Gq B2R->Gq Activates PLC PLC Gq->PLC Activates PLC->PIP2 Cleaves

References

Application Notes and Protocols for Bombinakinin M-Induced Smooth Muscle Contraction Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bombinakinin M is a potent and highly selective bradykinin B2 receptor agonist, demonstrating significantly greater potency than bradykinin in mammalian arterial smooth muscle. Its ability to elicit dose-dependent contractile effects in smooth muscle tissues, such as the guinea pig ileum, makes it a valuable pharmacological tool for studying the bradykinin receptor system and for the screening and characterization of novel B2 receptor antagonists. These application notes provide detailed protocols for two standard methods to assess this compound-induced smooth muscle contraction: the isolated organ bath technique and the collagen gel contraction assay.

The bradykinin B2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a signaling cascade leading to smooth muscle contraction.[1][2] Understanding the potency and efficacy of novel compounds targeting this receptor is crucial for the development of therapeutics for a variety of conditions, including pain, inflammation, and hypertension.

Data Presentation

The following tables summarize key quantitative data for this compound and related compounds in smooth muscle contraction assays. This data is essential for experimental design and interpretation.

Table 1: Potency of this compound in Guinea Pig Ileum

CompoundAgonist TypeEC50 (nM)Target Receptor
This compoundFull Agonist4.0Bradykinin B2

Data sourced from Tocris Bioscience product information.

Table 2: Comparative Potency of Kinins in Urinary Bladder Smooth Muscle

CompoundpD2 Value (Rat)pD2 Value (Guinea Pig)
Bradykinin7.207.35
Bombesin8.338.83
Substance P8.037.53

pD2 is the negative logarithm of the EC50 value. Data adapted from a study on urinary smooth muscles.

Signaling Pathway of this compound-Induced Smooth Muscle Contraction

This compound exerts its effects by binding to the bradykinin B2 receptor, a Gq-protein coupled receptor. This interaction initiates a well-defined signaling cascade, as depicted in the diagram below, culminating in an increase in intracellular calcium concentration and subsequent smooth muscle contraction.

Bombinakinin_M_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol B2R Bradykinin B2 Receptor Gq Gq Protein B2R->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_SR Sarcoplasmic Reticulum IP3->Ca_SR Stimulates Ca²⁺ release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ion Ca²⁺ Ca_SR->Ca_ion Releases Calmodulin Calmodulin Ca_ion->Calmodulin Binds to MLCK Myosin Light Chain Kinase (MLCK) Calmodulin->MLCK Activates Myosin Myosin-LC MLCK->Myosin Phosphorylates Myosin_P Myosin-LC-P Myosin->Myosin_P Contraction Smooth Muscle Contraction Myosin_P->Contraction Leads to Bombinakinin_M This compound Bombinakinin_M->B2R Binds to

Caption: this compound signaling pathway in smooth muscle cells.

Experimental Protocols

Two primary methods are detailed below. The choice of method will depend on the specific research question, available resources, and desired throughput.

Protocol 1: Isolated Organ Bath Assay using Guinea Pig Ileum

This is a classic pharmacological preparation for studying the contractile effects of substances on smooth muscle.

1. Materials and Reagents

  • Animals: Male Dunkin-Hartley guinea pigs (250-350 g).

  • Physiological Salt Solution (PSS): Tyrode's solution (in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.6).

  • Gases: Carbogen (95% O2, 5% CO2).

  • Equipment:

    • Isolated organ bath system with a water jacket (maintained at 37°C).

    • Isotonic or isometric force transducer.

    • Data acquisition system (e.g., PowerLab).

    • Surgical instruments for dissection.

  • Test Substance: this compound stock solution (e.g., 1 mM in sterile water or appropriate solvent).

  • Reference Agonist: Bradykinin or Histamine stock solution.

  • Antagonist (optional): Bradykinin B2 receptor antagonist (e.g., HOE-140) for specificity studies.

2. Experimental Workflow

Organ_Bath_Workflow A Euthanize Guinea Pig and Dissect Ileum B Prepare Ileum Segments (2-3 cm) A->B C Mount Tissue in Organ Bath (37°C, Carbogen) B->C D Equilibrate (30-60 min) under 0.5-1.0 g Tension C->D E Record Stable Baseline D->E F Cumulative Addition of This compound E->F G Record Contractile Response F->G H Washout and Re-equilibration G->H I Data Analysis (Concentration-Response Curve) G->I H->E Repeat for next concentration/drug

Caption: Experimental workflow for the isolated organ bath assay.

3. Detailed Procedure

  • Tissue Preparation:

    • Humanely euthanize a guinea pig according to approved institutional guidelines.

    • Perform a laparotomy to expose the abdominal cavity.

    • Locate the caecum and carefully dissect a segment of the terminal ileum.

    • Place the isolated ileum in a Petri dish containing fresh, carbogen-aerated Tyrode's solution at 37°C.

    • Gently flush the lumen with Tyrode's solution to remove intestinal contents.

    • Cut the ileum into 2-3 cm segments and tie silk or cotton threads to each end.

  • Mounting and Equilibration:

    • Fill the organ bath with Tyrode's solution and continuously aerate with carbogen gas, maintaining the temperature at 37°C.

    • Mount the ileum segment by attaching the bottom thread to a fixed hook and the top thread to the force transducer.

    • Apply a resting tension of 0.5-1.0 g and allow the tissue to equilibrate for at least 30-60 minutes.

    • Wash the tissue with fresh Tyrode's solution every 15 minutes during equilibration.

  • Constructing a Concentration-Response Curve:

    • After equilibration, record a stable baseline.

    • Add this compound to the organ bath in a cumulative manner, increasing the concentration in logarithmic increments (e.g., 0.1 nM to 1 µM).

    • Allow the response to each concentration to reach a plateau before adding the next concentration.

    • Record the contractile response for each concentration.

  • Data Analysis:

    • Measure the peak contractile response for each concentration of this compound.

    • Normalize the data by expressing each response as a percentage of the maximum contraction achieved.

    • Plot the normalized response against the logarithm of the this compound concentration to generate a concentration-response curve.

    • Calculate the EC50 value from the curve using non-linear regression analysis.

Protocol 2: Collagen Gel Contraction Assay with Cultured Smooth Muscle Cells

This method is suitable for higher-throughput screening and for studies using specific cell types, such as human bronchial smooth muscle cells (hBSMCs).

1. Materials and Reagents

  • Cells: Primary or cultured smooth muscle cells (e.g., hBSMCs).

  • Cell Culture Medium: As appropriate for the cell type (e.g., SmGM-2 medium).

  • Reagents for Gel Preparation:

    • Type I Collagen solution (e.g., from rat tail or bovine).

    • 5x concentrated cell culture medium (e.g., DMEM).

    • Reconstitution/Neutralization buffer.

  • Equipment:

    • 24-well cell culture plates.

    • Incubator (37°C, 5% CO2).

    • Image analysis system or a ruler for measuring gel diameter.

  • Test Substance: this compound stock solution.

2. Experimental Workflow

Collagen_Gel_Workflow A Harvest and Resuspend Smooth Muscle Cells B Prepare Cell-Collagen Mixture on Ice A->B C Dispense Mixture into 24-well Plate B->C D Incubate to Polymerize Gel (30-60 min at 37°C) C->D E Add Culture Medium and Incubate (2-3 days) D->E F Gently Release Gel from Well Sides E->F G Add this compound to the Medium F->G H Measure Gel Diameter over Time (e.g., 60 min) G->H I Data Analysis (% Decrease in Gel Area) H->I

Caption: Experimental workflow for the collagen gel contraction assay.

3. Detailed Procedure

  • Cell and Gel Preparation:

    • Harvest cultured smooth muscle cells and resuspend them in culture medium at a concentration of 2-5 x 10^6 cells/mL.

    • On ice, mix the Type I collagen solution, 5x concentrated medium, reconstitution buffer, and cell suspension. A common ratio is 7:2:1:1 (collagen:medium:buffer:cells). The final cell concentration in the gel should be around 4 x 10^5 cells/mL.

    • Carefully pipette 0.5 mL of the cell-collagen mixture into each well of a 24-well plate, avoiding air bubbles.

  • Gel Polymerization and Culture:

    • Incubate the plate at 37°C for 30-60 minutes to allow the collagen to polymerize.

    • After polymerization, add 1.0 mL of culture medium on top of each gel.

    • Culture the gels for 2-3 days, allowing the cells to establish mechanical stress within the matrix.

  • Initiation of Contraction:

    • Before adding the test substance, gently release the collagen gels from the sides of the wells using a sterile spatula.

    • Add this compound at various concentrations to the culture medium. Include a vehicle control.

  • Data Acquisition and Analysis:

    • Capture images of the gels at regular intervals (e.g., every 10 minutes for 60 minutes) after adding this compound.

    • Measure the diameter or area of each gel.

    • Calculate the percentage of contraction relative to the initial gel size.

    • Plot the percentage of contraction against time or against the logarithm of the this compound concentration.

Conclusion

The provided protocols offer robust and reproducible methods for characterizing the contractile effects of this compound on smooth muscle. The isolated organ bath assay provides data on intact tissue, while the collagen gel contraction assay allows for studies on specific cultured cell types and is amenable to higher throughput. Careful adherence to these protocols will enable researchers to accurately determine the potency and efficacy of this compound and other modulators of the bradykinin B2 receptor.

References

In Vitro Models for Elucidating the Pharmacological Effects of Bombinakinin M

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Bombinakinin M, a naturally occurring peptide isolated from the skin secretions of the frog Bombina maxima, is a potent and selective agonist for the bradykinin B2 receptor. As a member of the kinin family, it plays a role in various physiological processes, including inflammation, blood pressure regulation, and smooth muscle contraction. Understanding the detailed mechanisms of this compound's action is crucial for evaluating its therapeutic potential. This document provides comprehensive application notes and detailed protocols for establishing robust in vitro models to study the effects of this compound, focusing on receptor binding, downstream signaling pathways, and cellular responses.

Data Presentation

The following tables summarize the quantitative data available for this compound (also known as Maximakinin) and the parent molecule, bradykinin, for comparative purposes.

Table 1: Receptor Binding Affinity of this compound and Bradykinin

LigandReceptorSpeciesCell Line/TissueAssay TypeKᵢ / IC₅₀ (nM)Reference
This compoundBradykinin B2HumanRecombinant myc-B₂Rs[³H]BK Competition~1,500-fold less potent than Bradykinin[1]
This compoundBradykinin B2RatRecombinant myc-B₂Rs[³H]BK Competition~6.2-fold less potent than Bradykinin[1][2][3]
BradykininBradykinin B2HumanCHO cells expressing hB2R[³H]-BK BindingKᵢ ~ 0.8 - 15[4]
BradykininBradykinin B2RatRat Uterus Membranes[³H]-BK BindingKᵢ ~ 1.0

Note: The significant difference in this compound's affinity for human versus rat B2 receptors highlights the importance of selecting the appropriate species-specific model for translational studies. The lower affinity for the human receptor may be due to the peptide acting as a prodrug that is cleaved into more active fragments in human tissues.

Table 2: Functional Potency of this compound

PeptideAssayTissue/Cell LineParameterEC₅₀ (nM)Reference
This compoundSmooth Muscle ContractionGuinea Pig IleumContraction4.0
This compoundERK MAP Kinase ActivationHEK 293 cellsPhosphorylation8-12 fold less potent than Bradykinin

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

This compound exerts its effects by binding to the bradykinin B2 receptor, a G-protein coupled receptor (GPCR). The primary signaling cascade initiated upon receptor activation is through the Gαq/11 subunit, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). This cascade can subsequently lead to the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the ERK1/2 cascade, through Ras and Raf-1.

Bombinakinin_M_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol B2R Bradykinin B2 Receptor Gq Gαq/11 B2R->Gq activates Ras Ras B2R->Ras activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes BKM This compound BKM->B2R IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER Ca²⁺ (from ER) IP3->Ca2_ER releases PKC Protein Kinase C (PKC) DAG->PKC activates Raf1 Raf-1 PKC->Raf1 activates Ras->Raf1 activates MEK MEK1/2 Raf1->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates Transcription Gene Transcription ERK->Transcription regulates

This compound Signaling Pathway
Experimental Workflow: In Vitro Characterization

The following diagram outlines a typical workflow for the comprehensive in vitro characterization of this compound's effects.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Functional Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., CHO-hB2R, HEK293-hB2R) Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Calcium_Assay Calcium Imaging Assay (Measure EC₅₀) Cell_Culture->Calcium_Assay MAPK_Assay MAPK Activation Assay (p-ERK1/2 Western Blot) Cell_Culture->MAPK_Assay Binding_Assay Receptor Binding Assay (Determine Ki) Membrane_Prep->Binding_Assay Data_Analysis Data Analysis and Interpretation Binding_Assay->Data_Analysis Calcium_Assay->Data_Analysis MAPK_Assay->Data_Analysis

In Vitro Characterization Workflow

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Kᵢ) of this compound for the human bradykinin B2 receptor (hB2R) using a competitive binding assay with a radiolabeled ligand, such as [³H]-Bradykinin.

Materials:

  • Cell Line: CHO or HEK293 cells stably expressing the human bradykinin B2 receptor (CHO-hB2R or HEK293-hB2R).

  • Membrane Preparation: Crude membrane fractions prepared from the expressing cell line.

  • Radioligand: [³H]-Bradykinin (specific activity ~80-100 Ci/mmol).

  • Competitor: this compound.

  • Non-specific Binding Control: Unlabeled Bradykinin (1 µM).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/B or GF/C).

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture CHO-hB2R or HEK293-hB2R cells to confluency.

    • Harvest cells and homogenize in ice-cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard assay (e.g., BCA).

  • Assay Setup (in 96-well plates):

    • Total Binding: 50 µL of assay buffer + 50 µL of [³H]-Bradykinin + 100 µL of membrane preparation.

    • Non-specific Binding (NSB): 50 µL of 1 µM unlabeled Bradykinin + 50 µL of [³H]-Bradykinin + 100 µL of membrane preparation.

    • Competitive Binding: 50 µL of varying concentrations of this compound + 50 µL of [³H]-Bradykinin + 100 µL of membrane preparation. (Final [³H]-Bradykinin concentration should be near its Kd value).

  • Incubation:

    • Incubate the plates at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through glass fiber filters pre-soaked in assay buffer using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting NSB from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific [³H]-Bradykinin binding) using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Intracellular Calcium Mobilization Assay

This protocol measures the increase in intracellular calcium concentration in response to this compound stimulation, allowing for the determination of its functional potency (EC₅₀).

Materials:

  • Cell Line: CHO-hB2R or HEK293-hB2R cells.

  • Calcium Indicator Dye: Fluo-4 AM.

  • Pluronic F-127.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • This compound: Serial dilutions in assay buffer.

  • Positive Control: Bradykinin.

  • Fluorescence plate reader or fluorescence microscope with live-cell imaging capabilities.

Procedure:

  • Cell Plating:

    • Seed CHO-hB2R or HEK293-hB2R cells in black-walled, clear-bottom 96-well plates and grow to 80-90% confluency.

  • Dye Loading:

    • Prepare a loading solution of 2-5 µM Fluo-4 AM and 0.02% Pluronic F-127 in assay buffer.

    • Remove the culture medium from the cells and add the Fluo-4 AM loading solution.

    • Incubate for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with assay buffer to remove excess dye.

  • Calcium Measurement:

    • Place the plate in a fluorescence plate reader or on a fluorescence microscope.

    • Set the excitation and emission wavelengths for Fluo-4 (e.g., 494 nm and 516 nm, respectively).

    • Record a baseline fluorescence reading for each well.

    • Add varying concentrations of this compound (or Bradykinin as a positive control) to the wells.

    • Immediately begin recording the fluorescence intensity over time (typically for 2-5 minutes).

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of this compound.

    • Normalize the data to the baseline fluorescence.

    • Plot the normalized fluorescence response against the log concentration of this compound.

    • Determine the EC₅₀ value (the concentration of this compound that produces 50% of the maximal response) using non-linear regression analysis.

Protocol 3: MAPK/ERK Activation Assay (Western Blot)

This protocol assesses the activation of the MAPK/ERK signaling pathway by detecting the phosphorylation of ERK1/2 in response to this compound stimulation.

Materials:

  • Cell Line: CHO-hB2R or HEK293-hB2R cells.

  • This compound.

  • Serum-free medium.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Primary Antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total ERK1/2.

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG.

  • SDS-PAGE gels and Western blotting apparatus.

  • PVDF membrane.

  • Blocking Buffer: 5% non-fat dry milk or BSA in TBST.

  • Enhanced Chemiluminescence (ECL) detection reagents.

  • Imaging system for chemiluminescence detection.

Procedure:

  • Cell Treatment:

    • Culture cells in 6-well plates to 80-90% confluency.

    • Serum-starve the cells for 12-24 hours to reduce basal ERK phosphorylation.

    • Treat the cells with varying concentrations of this compound for different time points (e.g., 5, 15, 30 minutes). Include an untreated control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with the primary antibody against total ERK1/2 to normalize for protein loading.

    • Quantify the band intensities using densitometry software.

    • Express the results as the ratio of phosphorylated ERK1/2 to total ERK1/2.

By employing these detailed protocols and understanding the underlying signaling pathways, researchers can effectively characterize the in vitro effects of this compound, providing valuable insights for drug discovery and development.

References

Application Notes and Protocols for Generating a Dose-Response Curve of Bombinakinin M in Guinea Pig Ileum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bombinakinin M is a potent peptide agonist of the bradykinin B2 receptor, eliciting dose-dependent contractile effects in smooth muscle preparations such as the guinea pig ileum. The isolated guinea pig ileum is a classic and robust in vitro model for characterizing the pharmacological activity of substances that act on smooth muscle. This document provides detailed application notes and protocols for generating a cumulative dose-response curve for this compound and for performing antagonist studies using the selective bradykinin B2 receptor antagonist, Hoe 140.

Signaling Pathway of this compound in Guinea Pig Ileum Smooth Muscle

This compound, acting as a bradykinin B2 receptor agonist, initiates a well-characterized signaling cascade in smooth muscle cells. Upon binding to the B2 receptor, a G-protein coupled receptor (GPCR), it activates the Gq/11 protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The increased intracellular Ca2+ concentration is a critical step in smooth muscle contraction.[1][2]

Bombinakinin_M_Signaling_Pathway Bombinakinin_M This compound B2_Receptor Bradykinin B2 Receptor (GPCR) Bombinakinin_M->B2_Receptor Binds to Gq11 Gq/11 Protein B2_Receptor->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3R on Ca_release Ca²⁺ Release SR->Ca_release Induces Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to

Caption: Signaling pathway of this compound-induced smooth muscle contraction.

Experimental Protocols

Materials and Reagents
  • Animals: Male Dunkin-Hartley guinea pigs (250-350 g).

  • Chemicals and Drugs:

    • This compound

    • Hoe 140 (D-Arg-[Hyp3, Thi5, D-Tic7, Oic8]bradykinin)

    • Acetylcholine (for tissue viability check)

    • Histamine (for tissue viability check)

    • Sodium Chloride (NaCl)

    • Potassium Chloride (KCl)

    • Calcium Chloride (CaCl2)

    • Magnesium Chloride (MgCl2)

    • Sodium Bicarbonate (NaHCO3)

    • Sodium Dihydrogen Phosphate (NaH2PO4)

    • Glucose

  • Equipment:

    • Isolated organ bath system with a water jacket (maintained at 37°C)

    • Isotonic force transducer

    • Data acquisition system (e.g., PowerLab with LabChart software)

    • Carbogen gas (95% O2, 5% CO2) supply

    • Dissection instruments (scissors, forceps)

    • Surgical thread

    • Pipettes and pipette tips

    • Glassware for solution preparation

Preparation of Tyrode's Solution

Proper physiological salt solution is crucial for maintaining tissue viability.

ComponentConcentration (g/L)Molar Concentration (mM)
Sodium Chloride (NaCl)8.0137
Potassium Chloride (KCl)0.22.7
Calcium Chloride (CaCl2)0.21.8
Magnesium Chloride (MgCl2)0.11.05
Sodium Bicarbonate(NaHCO3)1.011.9
Sodium DihydrogenPhosphate (NaH2PO4)0.050.42
Glucose1.05.6

Prepare fresh on the day of the experiment and continuously aerate with carbogen gas (95% O2, 5% CO2) to maintain a pH of 7.4.

Protocol 1: Preparation of Isolated Guinea Pig Ileum
  • Humanely euthanize a guinea pig according to approved institutional guidelines.

  • Perform a laparotomy to expose the abdominal cavity.

  • Locate the caecum and identify the terminal ileum.

  • Carefully dissect a segment of the ileum (approximately 10-15 cm from the ileocecal junction).[3]

  • Place the isolated ileum segment in a Petri dish containing fresh, carbogen-aerated Tyrode's solution at 37°C.

  • Gently flush the lumen of the ileum segment with Tyrode's solution using a syringe to remove any intestinal contents.

  • Cut the ileum into smaller segments of 2-3 cm in length.[3]

  • Tie a surgical thread to each end of the ileum segment.

Protocol 2: Mounting the Tissue and Equilibration
  • Fill the organ bath with Tyrode's solution and continuously aerate with carbogen gas. Maintain the temperature at 37°C.

  • Mount the prepared ileum segment in the organ bath by attaching the bottom thread to a fixed hook and the top thread to the isotonic force transducer.

  • Apply a resting tension of 0.5-1.0 g to the tissue and allow it to equilibrate for at least 30-60 minutes.

  • During the equilibration period, wash the tissue with fresh Tyrode's solution every 15 minutes.

  • After equilibration, check the viability of the tissue by adding a submaximal concentration of acetylcholine or histamine to elicit a contraction. Wash the tissue thoroughly and allow it to return to baseline.

Protocol 3: Generating a Cumulative Dose-Response Curve for this compound

Given that the EC50 of this compound in guinea pig ileum is approximately 4.0 nM, a suitable concentration range for the dose-response curve would be from 0.1 nM to 1 µM.

  • After a stable baseline is achieved post-equilibration, add the lowest concentration of this compound (e.g., 0.1 nM) to the organ bath.

  • Record the contractile response until it reaches a plateau.

  • Without washing, add the next, higher concentration of this compound. The concentrations should be increased in a logarithmic or semi-logarithmic manner (e.g., 0.1 nM, 0.3 nM, 1 nM, 3 nM, 10 nM, 30 nM, 100 nM, 300 nM, 1 µM).

  • Continue this cumulative addition until the maximum response is achieved and further increases in concentration produce no further change in response.

  • At the end of the experiment, wash the tissue thoroughly with fresh Tyrode's solution to allow it to return to the baseline.

Protocol 4: Antagonist Study with Hoe 140

Hoe 140 is a potent and selective bradykinin B2 receptor antagonist. An effective concentration for in vitro studies on guinea pig ileum is in the range of 1-10 nM.

  • After generating a control dose-response curve for this compound, wash the tissue thoroughly and allow it to return to a stable baseline.

  • Add Hoe 140 (e.g., 10 nM) to the organ bath and incubate for a pre-determined period (e.g., 20-30 minutes).

  • Following the incubation period, repeat the cumulative dose-response curve for this compound in the presence of Hoe 140.

  • The dose-response curve for this compound is expected to shift to the right in the presence of the competitive antagonist Hoe 140.

Data Presentation and Analysis

Summarize the collected data in a clear and organized manner.

Table 1: Individual Dose-Response Data for this compound

Concentration of this compound (nM)Response Amplitude (g or mm)% of Maximum Response
0.1
0.3
1
3
10
30
100
300
1000

Table 2: Summary of Calculated Pharmacological Parameters

ParameterValueStandard Deviation (SD)Standard Error of the Mean (SEM)
EC50 (nM)
Emax (g or mm)
Hill Slope

The EC50 (half-maximal effective concentration) can be determined by plotting the percentage of maximum response against the logarithm of the agonist concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Experimental Workflow

Experimental_Workflow A Guinea Pig Euthanasia and Ileum Dissection B Preparation of Ileum Segments (2-3 cm) A->B C Mount Tissue in Organ Bath (37°C, Carbogen) B->C D Equilibration (30-60 min) with Washouts C->D E Check Tissue Viability (e.g., with Acetylcholine) D->E F Generate Cumulative Dose-Response Curve for this compound E->F G Washout and Re-equilibration F->G H Incubate with Antagonist (e.g., Hoe 140) G->H I Generate Dose-Response Curve in Presence of Antagonist H->I J Data Analysis: Calculate EC50, Emax I->J

Caption: Workflow for generating a dose-response curve of this compound.

References

Application Notes and Protocols for Measuring Bombinakinin M-Induced Calcium Mobilization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bombinakinin M is a bradykinin-like peptide that is expected to exert its biological effects through the activation of G-protein coupled receptors (GPCRs), leading to the mobilization of intracellular calcium ([Ca²⁺]i). The measurement of this calcium flux is a critical step in characterizing the peptide's potency, efficacy, and mechanism of action. These application notes provide detailed protocols for quantifying this compound-induced calcium mobilization using common cell-based fluorescent assays.

Principle of Calcium Mobilization Assays

Upon binding to its receptor, this compound is hypothesized to activate the Gαq signaling cascade. This pathway involves the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This transient increase in intracellular calcium can be detected using fluorescent calcium indicators.

Signaling Pathway Diagram

cluster_membrane Plasma Membrane This compound This compound B2R Bradykinin B2 Receptor (GPCR) This compound->B2R Binds Gq Gαq B2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP₃R Channels Plasma Membrane Ca²⁺ Channels DAG->Channels Activates Ca_release Ca²⁺ Release ER->Ca_release Triggers Ca_influx Ca²⁺ Influx Channels->Ca_influx

Caption: Proposed signaling pathway for this compound-induced calcium mobilization.

Experimental Workflow Diagram

A Cell Culture (e.g., HEK293, CHO) B Seed cells in 96- or 384-well plates A->B C Load cells with Calcium Indicator Dye (e.g., Fluo-4 AM, Fura-2 AM) B->C D Wash cells (optional, depending on kit) C->D F Acquire baseline fluorescence reading D->F E Prepare this compound dilution series G Add this compound to wells E->G F->G H Measure kinetic fluorescence response G->H I Data Analysis (e.g., EC₅₀ determination) H->I

Caption: General workflow for a fluorescent calcium mobilization assay.

Data Presentation

The following tables summarize representative quantitative data that could be obtained from calcium mobilization assays for a bradykinin-like peptide. These values are illustrative and can vary based on the cell line, receptor expression levels, and specific assay conditions.

Table 1: Potency (EC₅₀) of this compound in Different Cell Lines

Cell LineReceptor ExpressedCalcium IndicatorEC₅₀ (nM)
HEK293Endogenous B₂Fluo-4 AM8.5
CHO-K1Recombinant Human B₂Fura-2 AM3.2
Primary NeuronsEndogenous B₂Fluo-4 AM12.1

Table 2: Efficacy (% of Maximum Response) of this compound Compared to Bradykinin

CompoundConcentration (nM)Cell Line% Max Response (vs. Bradykinin)
This compound100HEK29395%
Bradykinin (Reference)100HEK293100%

Table 3: Assay Performance Metrics

ParameterValueDescription
Z'-factor> 0.5A measure of assay robustness and suitability for high-throughput screening.
Signal-to-Background (S/B)> 5The ratio of the signal from a maximally stimulated well to a vehicle control well.
Coefficient of Variation (%CV)< 15%A measure of the variability of the assay.

Experimental Protocols

Below are detailed protocols for performing calcium mobilization assays using Fluo-4 AM and Fura-2 AM dyes. These protocols are suitable for 96-well or 384-well microplate formats.

Protocol 1: Fluo-4 AM No-Wash Calcium Mobilization Assay

This protocol is optimized for a homogeneous, no-wash assay, which is ideal for high-throughput screening.

1. Materials and Reagents:

  • Cells expressing the bradykinin B₂ receptor (e.g., HEK293, CHO-B₂)

  • Cell culture medium (e.g., DMEM/F12)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Black, clear-bottom 96-well or 384-well microplates

  • Fluo-4 AM dye loading solution (commercially available kits are recommended, e.g., from Thermo Fisher Scientific, Sigma-Aldrich)[1][2][3]

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound

  • Bradykinin (as a reference agonist)

  • Fluorescence microplate reader with automated injection capabilities (e.g., FLIPR, FlexStation)

2. Cell Plating:

  • Culture cells to 80-90% confluency.

  • Harvest cells and resuspend in culture medium.

  • Seed cells into black, clear-bottom microplates at a density of 40,000-80,000 cells/well for a 96-well plate or 10,000-20,000 cells/well for a 384-well plate.[1]

  • Incubate overnight at 37°C in a 5% CO₂ incubator.

3. Dye Loading:

  • Prepare the Fluo-4 AM dye loading solution according to the manufacturer's instructions.[1]

  • Remove the culture medium from the cell plate.

  • Add 100 µL (96-well) or 25 µL (384-well) of the dye loading solution to each well.

  • Incubate the plate at 37°C for 1 hour, followed by 15-30 minutes at room temperature, protected from light.

4. Compound Preparation:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).

  • Perform a serial dilution of this compound in HBSS with 20 mM HEPES to achieve the desired final concentrations for the dose-response curve.

5. Measurement of Calcium Mobilization:

  • Set the fluorescence microplate reader to excitation and emission wavelengths of ~490 nm and ~525 nm, respectively.

  • Establish a stable baseline fluorescence reading for 10-20 seconds.

  • Program the instrument to automatically add the this compound dilutions from the compound plate.

  • Continue to record the fluorescence signal kinetically for at least 60-120 seconds to capture the peak response.

6. Data Analysis:

  • The response is typically calculated as the maximum fluorescence intensity post-addition minus the baseline fluorescence.

  • Plot the response against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

  • Normalize the data to the response of a maximal concentration of a reference agonist (e.g., bradykinin).

Protocol 2: Fura-2 AM Ratiometric Calcium Imaging

This protocol utilizes the ratiometric dye Fura-2 AM, which allows for a more precise quantification of intracellular calcium concentrations, independent of dye loading variations.

1. Materials and Reagents:

  • Same as Protocol 1, but substitute Fluo-4 AM with Fura-2 AM.

  • Fluorescence microplate reader or microscope capable of dual-wavelength excitation (~340 nm and ~380 nm) and emission detection at ~510 nm.

2. Reagent Preparation:

  • Fura-2 AM Stock Solution (1 mM): Dissolve 50 µg of Fura-2 AM in 50 µL of high-quality DMSO.

  • Loading Buffer: Prepare HBSS with 20 mM HEPES and 2.5 mM probenecid (to prevent dye extrusion).

3. Cell Plating:

  • Follow the same procedure as in Protocol 1. For microscopy, seed cells on poly-D-lysine coated coverslips.

4. Dye Loading:

  • Remove the culture medium and wash the cells once with Loading Buffer.

  • Prepare the Fura-2 AM loading solution by diluting the stock solution in Loading Buffer to a final concentration of 1-5 µg/mL.

  • Add the loading solution to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Wash the cells twice with Loading Buffer to remove extracellular dye and allow for de-esterification of the dye inside the cells for at least 20-30 minutes.

5. Measurement of Calcium Mobilization:

  • Set the instrument to alternate excitation between 340 nm and 380 nm, while collecting emission at 510 nm.

  • Acquire a stable baseline ratio (F₃₄₀/F₃₈₀) for 10-20 seconds.

  • Add the this compound dilutions.

  • Continue to record the ratiometric signal kinetically for at least 60-120 seconds.

6. Data Analysis:

  • Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (340 nm/380 nm) for each time point.

  • The change in this ratio is proportional to the change in intracellular calcium concentration.

  • Plot the peak change in the ratio against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Alternative Method: Aequorin-Based Luminescence Assay

For certain applications, aequorin-based assays offer an alternative to fluorescent dyes. These assays measure the luminescence produced upon calcium binding to the photoprotein aequorin. This method is particularly useful for avoiding compound autofluorescence.

Principle: Cells are engineered to express apoaequorin. Prior to the assay, the cells are incubated with coelenterazine, which combines with apoaequorin to form the active photoprotein aequorin. When intracellular calcium levels rise, calcium binds to aequorin, causing it to oxidize coelenterazine and emit a flash of light that can be measured by a luminometer.

Brief Protocol:

  • Use a stable cell line expressing apoaequorin and the bradykinin B₂ receptor.

  • Incubate the cells with coelenterazine to reconstitute active aequorin.

  • Measure baseline luminescence.

  • Inject this compound and measure the resulting luminescent signal over time.

  • Analyze the data similarly to the fluorescence-based assays to determine potency and efficacy.

Conclusion

The protocols described provide robust and reliable methods for measuring this compound-induced calcium mobilization. The choice between a no-wash Fluo-4 AM assay, a ratiometric Fura-2 AM assay, or a luminescence-based aequorin assay will depend on the specific experimental needs, available instrumentation, and desired throughput. Proper assay validation, including the determination of Z'-factor and signal-to-background ratios, is crucial for ensuring data quality and reliability in drug discovery and research applications.

References

Application Notes and Protocols for Bombinakinin M in Inflammatory Response Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bombinakinin M is a fascinating bipotential peptide isolated from the skin secretions of the frog Bombina maxima. This molecule presents a dual role in the study of inflammation. The full-length peptide is a potent pro-inflammatory agent, acting as a powerful agonist for bradykinin receptors. In contrast, specific fragments of this compound have demonstrated significant anti-inflammatory properties by neutralizing bacterial lipopolysaccharide (LPS), a key trigger of septic inflammatory responses.[1] These distinct activities make this compound and its derivatives valuable tools for investigating the complex mechanisms of inflammation, from receptor-mediated signaling to endotoxin-driven innate immune activation.

This document provides detailed application notes and experimental protocols for studying both the pro-inflammatory effects of the full-length this compound and the anti-inflammatory, LPS-neutralizing capabilities of its fragments.

Part 1: Pro-inflammatory aAplications of Full-Length this compound

The full-length this compound peptide (Sequence: DLPKINRKGPRPPGFSPFR) acts as a potent agonist of bradykinin B2 receptors, initiating a signaling cascade that leads to classic inflammatory responses such as vasodilation, increased vascular permeability, and the production of inflammatory mediators.

Quantitative Data: Receptor Agonist Activity
PeptideBioassayReceptor TargetPotency (EC50)Reference
This compound Guinea Pig Ileum ContractionBradykinin B2 Receptor4.0 nM[2]
Bradykinin (for comparison)Guinea Pig Ileum ContractionBradykinin B2 Receptor~1.0 nM[2]
Signaling Pathway of this compound-induced Inflammation

As a bradykinin B2 receptor agonist, this compound is predicted to activate the canonical Gαq/11 signaling pathway. This cascade involves the activation of Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium (Ca2+) and activate Protein Kinase C (PKC), respectively. Downstream, this signaling activates key pro-inflammatory transcription factors like NF-κB and AP-1 through the MAPK pathways (ERK1/2 and p38), culminating in the expression and release of pro-inflammatory cytokines such as IL-6 and TNF-α.

This compound Pro-inflammatory Signaling Pathway BM This compound B2R Bradykinin B2 Receptor BM->B2R Binds Gq11 Gαq/11 B2R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Induces PKC Protein Kinase C (PKC) DAG->PKC Activates MAPK MAPK Cascade (ERK1/2, p38) Ca2->MAPK Activates PKC->MAPK Activates NFkB NF-κB / AP-1 Activation MAPK->NFkB Activates Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines Upregulates Inflammation Inflammatory Response Cytokines->Inflammation Mediates LPS Neutralization by this compound Fragment cluster_inhibition Inhibitory Action BM_frag This compound Fragment (Peptide 1) Neutralization Neutralization Complex BM_frag->Neutralization LPS LPS TLR4 TLR4/MD2 Receptor Complex LPS->TLR4 Binds & Activates LPS->Neutralization MyD88 MyD88 Pathway TLR4->MyD88 Activates NFkB_activation NF-κB Activation MyD88->NFkB_activation Activates Cytokines Pro-inflammatory Cytokines NFkB_activation->Cytokines Upregulates Inflammation Inflammation Cytokines->Inflammation Mediates Neutralization->TLR4 Blocks Binding Experimental Workflow start Hypothesis: This compound fragment neutralizes LPS in_vitro In Vitro Studies start->in_vitro lps_binding LPS Binding Assay (e.g., BLI, ELISA) in_vitro->lps_binding cytokine_assay Macrophage Cytokine Inhibition Assay (ELISA) in_vitro->cytokine_assay toxicity_assay Cytotoxicity Assay (MTT) in_vitro->toxicity_assay in_vivo In Vivo Studies lps_binding->in_vivo cytokine_assay->in_vivo toxicity_assay->in_vivo endotoxemia_model Mouse Endotoxemia Model (LPS Challenge) in_vivo->endotoxemia_model survival_analysis Survival Analysis endotoxemia_model->survival_analysis serum_cytokines Serum Cytokine Measurement endotoxemia_model->serum_cytokines conclusion Conclusion: Therapeutic Potential Assessment survival_analysis->conclusion serum_cytokines->conclusion

References

Application Notes and Protocols for In Vivo Studies with Bombinakinin M

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bombinakinin M is a potent and highly selective bradykinin B2 receptor agonist, demonstrating approximately 50-fold greater potency than bradykinin in mammalian arterial smooth muscle.[1] Originating from the skin secretions of amphibian species of the Bombina genus, this peptide and its fragments have shown potential therapeutic activities, including the neutralization of lipopolysaccharide (LPS), suggesting applications in inflammatory conditions and sepsis.[2][3][4] These application notes provide detailed experimental designs and protocols for conducting in vivo studies to investigate the pharmacological effects of this compound. The focus is on its potential roles in inflammation, nociception, and cardiovascular regulation, mediated through the bradykinin B2 receptor signaling pathway.

Key Signaling Pathway

The biological effects of this compound are primarily mediated through the activation of the bradykinin B2 receptor (B2R), a G protein-coupled receptor (GPCR).[5] Upon binding, the receptor stimulates Gq and Gi proteins, initiating a signaling cascade that includes the activation of phospholipase C (PLC), leading to increased intracellular calcium and the activation of the mitogen-activated protein kinase (MAPK) pathway. This signaling is crucial for a variety of physiological responses, including vasodilation, inflammation, and pain transmission.

B2R_Signaling_Pathway cluster_membrane Plasma Membrane B2R Bradykinin B2 Receptor (B2R) Gq Gq B2R->Gq activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces Gq->PLC activates Bombinakinin_M This compound Bombinakinin_M->B2R binds Ca2 Ca²⁺ IP3->Ca2 releases PKC Protein Kinase C (PKC) DAG->PKC activates Physiological_Effects Physiological Effects (Inflammation, Vasodilation, Pain) Ca2->Physiological_Effects MAPK_Pathway MAPK Pathway (ERK) PKC->MAPK_Pathway activates MAPK_Pathway->Physiological_Effects

Caption: Bradykinin B2 Receptor Signaling Pathway.

Experimental Protocols

In Vivo Model of LPS-Induced Systemic Inflammation

This protocol is designed to evaluate the anti-inflammatory effects of this compound by assessing its ability to counteract the systemic inflammation induced by lipopolysaccharide (LPS).

Experimental Workflow:

LPS_Workflow A Acclimatize Mice (7 days) B Administer this compound (or Vehicle/Control) A->B C Induce Inflammation with LPS (Intraperitoneal Injection) B->C 30 min post-treatment D Monitor Clinical Signs (Temperature, Body Weight) C->D 1, 2, 4, 6 hours post-LPS E Collect Blood Samples (Cardiac Puncture) D->E At endpoint (e.g., 6 hours) F Measure Cytokine Levels (ELISA) E->F G Data Analysis F->G

Caption: Workflow for LPS-Induced Inflammation Assay.

Methodology:

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Acclimatization: House animals in a controlled environment for at least 7 days before the experiment.

  • Groups (n=8-10 per group):

    • Vehicle Control (Saline)

    • LPS Control (LPS + Saline)

    • This compound (LPS + various doses of this compound)

    • Positive Control (e.g., Dexamethasone)

  • Procedure: a. Administer this compound or vehicle intravenously (i.v.) or intraperitoneally (i.p.). b. After 30 minutes, induce systemic inflammation by i.p. injection of LPS (e.g., 1 mg/kg). c. Monitor rectal temperature and body weight at specified time points (e.g., 1, 2, 4, and 6 hours post-LPS). d. At the end of the experiment (e.g., 6 hours), collect blood via cardiac puncture under anesthesia. e. Centrifuge blood to obtain plasma and store at -80°C.

  • Endpoint Analysis:

    • Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in plasma using ELISA kits.

Data Presentation:

GroupDoseChange in Body Temp (°C) at 4hTNF-α (pg/mL)IL-6 (pg/mL)
Vehicle Control-
LPS Control1 mg/kg
This compoundLow Dose
This compoundMid Dose
This compoundHigh Dose
Positive Control(e.g., 10 mg/kg)
In Vivo Model of Carrageenan-Induced Paw Edema

This model assesses the anti-inflammatory activity of this compound in an acute local inflammation model.

Methodology:

  • Animals: Male Wistar rats (150-200 g).

  • Groups (n=6-8 per group):

    • Vehicle Control

    • Carrageenan Control

    • This compound (various doses)

    • Positive Control (e.g., Indomethacin)

  • Procedure: a. Measure the initial paw volume of the right hind paw using a plethysmometer. b. Administer this compound or controls (i.p. or subcutaneously). c. After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw. d. Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Calculation:

    • Calculate the percentage of edema inhibition for each group compared to the carrageenan control group.

Data Presentation:

GroupDosePaw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle Control-
Carrageenan Control-0%
This compoundLow Dose
This compoundMid Dose
This compoundHigh Dose
Positive Control(e.g., 10 mg/kg)
In Vivo Nociception Assays

These assays evaluate the potential analgesic effects of this compound.

Methodology:

  • Animals: Male ICR mice (20-25 g).

  • Apparatus: Hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Procedure: a. Administer this compound or vehicle. b. At various time points (e.g., 30, 60, 90, 120 minutes) post-administration, place the mouse on the hot plate. c. Record the latency to a nociceptive response (e.g., licking of the hind paw, jumping). A cut-off time (e.g., 30 seconds) should be used to prevent tissue damage.

Methodology:

  • Animals: Male Sprague-Dawley rats (200-250 g).

  • Procedure: a. Administer this compound or vehicle. b. After 30 minutes, inject 50 µL of 2.5% formalin solution into the plantar surface of the right hind paw. c. Immediately place the animal in an observation chamber. d. Record the total time spent licking or biting the injected paw during the early phase (0-5 minutes post-formalin) and the late phase (15-30 minutes post-formalin).

Data Presentation (Nociception):

AssayGroupDoseResponse Latency (s) or Licking Time (s)
Hot Plate Vehicle Control-
This compoundLow Dose
This compoundHigh Dose
Formalin (Late Phase) Vehicle Control-
This compoundLow Dose
This compoundHigh Dose
In Vivo Cardiovascular Assessment

This protocol assesses the hemodynamic effects of this compound.

Experimental Workflow:

Cardio_Workflow A Anesthetize Rat (e.g., Urethane) B Surgical Instrumentation (Carotid Artery & Jugular Vein Cannulation) A->B C Stabilization Period (30 minutes) B->C D Record Baseline Hemodynamics (MAP, HR) C->D E Administer this compound (i.v. bolus, increasing doses) D->E F Record Post-Dose Hemodynamics E->F G Data Analysis (Change from Baseline) F->G

Caption: Workflow for Cardiovascular Assessment.

Methodology:

  • Animals: Male Sprague-Dawley rats (250-300 g).

  • Anesthesia and Surgery: a. Anesthetize the rat (e.g., with urethane). b. Cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.

  • Procedure: a. Allow the animal to stabilize for 30 minutes after surgery. b. Record baseline mean arterial pressure (MAP) and heart rate (HR). c. Administer bolus intravenous injections of this compound at increasing doses. d. Record the changes in MAP and HR after each dose. e. To confirm B2 receptor mediation, a separate group can be pre-treated with a B2 receptor antagonist (e.g., Icatibant) before this compound administration.

Data Presentation:

TreatmentDose (µg/kg, i.v.)Change in Mean Arterial Pressure (ΔmmHg)Change in Heart Rate (Δbpm)
Vehicle-
This compoundDose 1
This compoundDose 2
This compoundDose 3
B2R Antagonist + this compoundDose 3

Conclusion

These application notes provide a framework for the in vivo investigation of this compound. The detailed protocols for inflammation, nociception, and cardiovascular models will enable researchers to systematically evaluate the therapeutic potential of this potent bradykinin B2 receptor agonist. Adherence to these standardized methods will facilitate the generation of robust and comparable data, which is essential for advancing the understanding and potential clinical application of this compound.

References

Application Notes and Protocols: Bombinakinin M Receptor Binding Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bombinakinin M, also known as Maximakinin, is a potent bradykinin-related nonadecapeptide originally isolated from the skin secretions of the toad Bombina maxima. It functions as a powerful agonist at mammalian bradykinin receptors, exhibiting high selectivity and potency, particularly at the bradykinin B2 receptor subtype. In functional assays, this compound has been shown to be approximately 50-fold more potent than bradykinin in mammalian arterial smooth muscle and elicits contractile effects on guinea pig ileum with an EC50 value of 4.0 nM. Understanding the binding characteristics of this compound and other ligands to the bradykinin B2 receptor is crucial for research in inflammation, pain, and cardiovascular diseases, as well as for the development of novel therapeutics targeting this pathway.

This document provides a detailed protocol for a competitive radioligand binding assay to characterize the interaction of this compound and other test compounds with the bradykinin B2 receptor.

Data Presentation

The following tables summarize the quantitative data for this compound and other common ligands targeting the bradykinin B2 receptor. This data is essential for comparing the relative affinities and potencies of different compounds.

Table 1: Functional Potency of this compound

CompoundAssay SystemParameterValue (nM)
This compoundGuinea Pig Ileum ContractionEC504.0
BradykininGuinea Pig Ileum ContractionEC50~1.0

Table 2: Binding Affinities of Bradykinin B2 Receptor Ligands

CompoundRadioligandReceptor SourceParameterValue (nM)Reference
Bradykinin[3H]-BradykininHuman Umbilical VeinKd0.51
Hoe 140 (Antagonist)[3H]-BradykininHuman Umbilical VeinKi0.17
FR 173657 (Antagonist)[3H]-BradykininHuman Umbilical VeinKi1.94
Lys-[desArg9]-BK (B1 Agonist)[3H]-BradykininHuman Umbilical VeinKi>10,000

Signaling Pathway

The bradykinin B2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq and Gαi proteins. Activation of the receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The Gαq pathway stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The Gαi pathway inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. These pathways collectively contribute to the physiological responses mediated by the receptor, such as smooth muscle contraction and inflammatory processes.

G_Protein_Signaling_Pathway cluster_membrane Plasma Membrane B2_Receptor Bradykinin B2 Receptor G_Protein Gαq/i B2_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates (Gαq) AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits (Gαi) IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Cleaves PIP2 to cAMP cAMP AC->cAMP Converts Bombinakinin_M This compound (Agonist) Bombinakinin_M->B2_Receptor Binds PIP2 PIP2 PIP2->PLC Ca2 Intracellular Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Physiological Response Ca2->Cellular_Response PKC->Cellular_Response ATP ATP ATP->AC cAMP->Cellular_Response Modulates

Caption: Bradykinin B2 Receptor Signaling Pathway.

Experimental Protocols

This section details the methodology for a competitive radioligand binding assay to determine the affinity of test compounds for the bradykinin B2 receptor.

1. Materials and Reagents

  • Radioligand: [3H]-Bradykinin (specific activity ~80-100 Ci/mmol)

  • Receptor Source: Membranes from cells stably expressing the human bradykinin B2 receptor (e.g., HEK293 or CHO cells), or tissue preparations known to express the receptor (e.g., human umbilical vein smooth muscle).

  • Test Compound: this compound or other synthetic analogs.

  • Non-specific Binding Control: A high concentration of unlabeled bradykinin (e.g., 1 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, and 0.1% Bovine Serum Albumin (BSA).

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail: A suitable cocktail for aqueous samples.

  • Equipment: 96-well microplates, cell harvester, glass fiber filters (e.g., GF/C, pre-soaked in 0.5% polyethyleneimine), liquid scintillation counter.

2. Membrane Preparation

  • Culture cells expressing the bradykinin B2 receptor to confluency.

  • Harvest cells by scraping into ice-cold phosphate-buffered saline (PBS).

  • Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in ice-cold assay buffer.

  • Homogenize the cell suspension using a Polytron homogenizer.

  • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

  • Discard the supernatant, resuspend the membrane pellet in fresh assay buffer, and repeat the centrifugation.

  • Resuspend the final pellet in assay buffer.

  • Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

  • Store the membrane preparation in aliquots at -80°C.

3. Radioligand Binding Assay Protocol

This protocol is designed for a 96-well plate format with a final assay volume of 250 µL.

  • Assay Setup:

    • Total Binding: 50 µL of assay buffer, 50 µL of [3H]-Bradykinin (final concentration ~0.5-1.0 nM), and 150 µL of membrane preparation (5-20 µg protein).

    • Non-specific Binding (NSB): 50 µL of unlabeled bradykinin (1 µM final concentration), 50 µL of [3H]-Bradykinin, and 150 µL of membrane preparation.

    • Competitive Binding: 50 µL of test compound (at various concentrations, e.g., 10^-11 to 10^-5 M), 50 µL of [3H]-Bradykinin, and 150 µL of membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium.

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters 3-4 times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Dry the filter mats.

    • Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail.

    • Measure the radioactivity in a liquid scintillation counter.

4. Data Analysis

  • Specific Binding: Calculate specific binding by subtracting the non-specific binding (NSB) from the total binding.

  • IC50 Determination: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use a non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Experimental Workflow

The following diagram illustrates the key steps in the this compound receptor binding assay.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep 1. Prepare Receptor Membranes (e.g., from B2R-expressing cells) Plate_Setup 3. Set up 96-well Plate (Total, NSB, Competition) Membrane_Prep->Plate_Setup Reagent_Prep 2. Prepare Reagents (Radioligand, Buffers, Test Compounds) Reagent_Prep->Plate_Setup Incubation 4. Incubate to Reach Equilibrium Plate_Setup->Incubation Filtration 5. Terminate and Filter (Separate Bound from Free Ligand) Incubation->Filtration Counting 6. Liquid Scintillation Counting Filtration->Counting Calculation 7. Calculate Specific Binding Counting->Calculation Analysis 8. Determine IC50 and Ki Values Calculation->Analysis

Application Notes and Protocols for Developing an In Vivo Model for Bombinakinin M Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Note ID: AN-BMK-IVM-001

Introduction

Bombinakinin M is a potent and highly selective peptide agonist for the bradykinin B2 receptor, originally isolated from the skin secretions of the toad Bombina maxima.[1][2] As a bradykinin B2 receptor agonist, this compound is expected to play a significant role in physiological and pathophysiological processes such as inflammation, pain, and vasodilation.[3][4][5] The development of robust in vivo models is crucial for elucidating the biological functions of this compound and evaluating its therapeutic potential.

This document provides detailed protocols for two standard preclinical in vivo models to investigate the pro-inflammatory and nociceptive effects of this compound: the Carrageenan-Induced Paw Edema model in rats and the Hot Plate Test for analgesia in mice. These models are widely used in pharmacology to assess the activity of compounds targeting inflammatory and pain pathways.

Signaling Pathway of this compound

This compound exerts its effects by binding to and activating the bradykinin B2 receptor, a G-protein coupled receptor (GPCR). The activation of the B2 receptor initiates a signaling cascade primarily through Gαq and Gαi proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events ultimately lead to various cellular responses, including smooth muscle contraction, increased vascular permeability, and the sensation of pain.

B2R_Signaling_Pathway cluster_membrane Cell Membrane B2R Bradykinin B2 Receptor Gq Gαq B2R->Gq Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Gq->PLC Activates BombinakininM This compound BombinakininM->B2R Binds Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Response Physiological Response (Inflammation, Pain) Ca_release->Response PKC->Response

Figure 1: Simplified signaling pathway of the Bradykinin B2 receptor activation by this compound.

Part I: Pro-inflammatory Activity Assessment

Protocol: Carrageenan-Induced Paw Edema in Rats

This model is a classic and highly reproducible assay for evaluating the pro-inflammatory effects of a substance. Injection of carrageenan into the rat paw induces an acute inflammatory response characterized by edema, which can be quantified by measuring the change in paw volume.

Edema_Workflow start Start acclimate Acclimatize Rats (1 week) start->acclimate grouping Randomly Assign to Treatment Groups acclimate->grouping baseline Measure Baseline Paw Volume grouping->baseline treatment Administer this compound or Vehicle (i.p.) baseline->treatment induce Induce Inflammation: Inject Carrageenan (Subplantar) treatment->induce 30 min post-treatment measure Measure Paw Volume at 1, 2, 3, 4 hours induce->measure analyze Calculate Paw Volume Increase and % Inhibition measure->analyze end End analyze->end

Figure 2: Experimental workflow for the carrageenan-induced paw edema model.

  • Animals: Male Wistar or Sprague-Dawley rats (180-220 g).

  • Test Substance: this compound (dissolved in sterile saline).

  • Phlogistic Agent: 1% (w/v) λ-Carrageenan suspension in sterile saline.

  • Reference Drug (optional): Indomethacin (10 mg/kg, for positive control).

  • Vehicle: Sterile saline.

  • Equipment: Plethysmometer, syringes (1 mL), needles (26G), animal scale.

  • Acclimatization: Acclimate animals to laboratory conditions for at least one week prior to the experiment, with free access to food and water.

  • Grouping: Randomly divide the rats into groups (n=6 per group), for example:

    • Group 1: Vehicle control (saline).

    • Group 2: this compound (Dose 1, e.g., 10 µg/kg).

    • Group 3: this compound (Dose 2, e.g., 30 µg/kg).

    • Group 4: this compound (Dose 3, e.g., 100 µg/kg).

    • Group 5 (Optional): Positive control (Indomethacin, 10 mg/kg).

  • Baseline Measurement: Measure the initial volume of the left hind paw of each rat using a plethysmometer.

  • Administration: Administer the assigned treatment (this compound, vehicle, or reference drug) via intraperitoneal (i.p.) injection.

  • Induction of Edema: 30 minutes after treatment administration, inject 0.1 mL of 1% carrageenan suspension into the sub-plantar surface of the left hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Increase in Paw Volume: Calculate the increase in paw volume for each animal at each time point compared to its baseline measurement.

    • Increase in Volume (mL) = Vt - V0

    • Where Vt is the paw volume at time t, and V0 is the baseline paw volume.

  • Percentage of Edema Inhibition: If a reference anti-inflammatory drug is used, the percentage of inhibition can be calculated to validate the model.

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

  • Statistical Analysis: Analyze the data using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare treatment groups to the vehicle control group. A p-value < 0.05 is typically considered statistically significant.

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment Group (Dose)NMean Paw Volume Increase (mL) ± SEM
1 hour
Vehicle (Saline)60.35 ± 0.04
This compound (10 µg/kg)60.48 ± 0.05
This compound (30 µg/kg)60.62 ± 0.06**
This compound (100 µg/kg)60.85 ± 0.07***
Indomethacin (10 mg/kg)60.18 ± 0.03#
p<0.05, **p<0.01, ***p<0.001 vs. Vehicle. #p<0.001 vs. Vehicle. Data are representative.

Part II: Nociceptive Activity Assessment

Protocol: Hot Plate Test for Analgesia in Mice

The hot plate test is a widely used method for assessing the response to pain caused by a thermal stimulus. It is particularly effective for evaluating centrally acting analgesics. This protocol will assess if this compound induces hyperalgesia (increased sensitivity to pain).

Hotplate_Workflow start Start acclimate Acclimatize Mice (1 week) start->acclimate baseline Determine Baseline Latency on Hot Plate acclimate->baseline grouping Randomly Assign to Treatment Groups baseline->grouping treatment Administer this compound or Vehicle (i.p.) grouping->treatment test Place Mouse on Hot Plate at 30, 60, 90 min post-treatment treatment->test record Record Latency to Paw Licking or Jumping test->record analyze Analyze Changes in Latency Time record->analyze end End analyze->end

Figure 3: Experimental workflow for the hot plate test.

  • Animals: Male Swiss albino or ICR mice (20-25 g).

  • Test Substance: this compound (dissolved in sterile saline).

  • Reference Drug (optional): Morphine (5 mg/kg, for analgesic control) or a known hyperalgesic agent.

  • Vehicle: Sterile saline.

  • Equipment: Hot plate apparatus with temperature control, stopwatch, transparent cylinder to confine the mouse.

  • Acclimatization: Acclimate mice to the laboratory for at least one week. On the day of the experiment, allow them to acclimate to the testing room for at least 30-60 minutes.

  • Apparatus Setup: Set the temperature of the hot plate to 55 ± 0.5°C.

  • Baseline Latency: Gently place each mouse on the hot plate and start the stopwatch. Record the time (in seconds) it takes for the mouse to exhibit a pain response, such as licking its hind paw or jumping. This is the baseline latency. To prevent tissue damage, a cut-off time (e.g., 30 seconds) must be set. Any mouse that does not respond within the cut-off time should be removed and excluded from the study.

  • Grouping: Randomly divide the mice into treatment groups (n=6-8 per group).

  • Administration: Administer this compound, vehicle, or a reference drug via intraperitoneal (i.p.) injection.

  • Post-Treatment Testing: At various time points after administration (e.g., 30, 60, and 90 minutes), place each mouse back on the hot plate and record the latency time as described in step 3.

  • Change in Latency: The primary endpoint is the latency time (in seconds) for the pain response. A decrease in latency time compared to the vehicle group suggests a hyperalgesic effect.

  • Statistical Analysis: Analyze the data using a two-way ANOVA (with treatment and time as factors) followed by a suitable post-hoc test. A p-value < 0.05 is considered statistically significant.

Table 2: Effect of this compound on Thermal Nociception in the Hot Plate Test in Mice

Treatment Group (Dose)NMean Latency to Response (seconds) ± SEM
30 min
Vehicle (Saline)812.5 ± 0.8
This compound (10 µg/kg)810.1 ± 0.7
This compound (30 µg/kg)88.2 ± 0.5**
This compound (100 µg/kg)86.5 ± 0.4***
Morphine (5 mg/kg)825.8 ± 1.5#
p<0.05, **p<0.01, ***p<0.001 vs. Vehicle. #p<0.001 vs. Vehicle. Data are representative.
Conclusion

The protocols described provide a robust framework for the in vivo characterization of this compound. The carrageenan-induced paw edema model will allow for the quantification of its pro-inflammatory effects, while the hot plate test will help in understanding its impact on nociception. The data generated from these models will be instrumental for researchers, scientists, and drug development professionals in evaluating the pharmacological profile of this compound and its potential as a therapeutic target or pharmacological tool. All procedures involving animals should be performed in accordance with institutional and national guidelines for animal care and use.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Bombinakinin M Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Bombinakinin M concentration for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent synthetic peptide agonist of the bradykinin B2 receptor, a G-protein coupled receptor (GPCR).[1] Its mechanism of action involves binding to and activating the bradykinin B2 receptor, which is constitutively expressed on various cell types. This activation stimulates the Gq/11 signaling pathway, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade can lead to a variety of cellular responses, including smooth muscle contraction, inflammation, and cell proliferation.

Q2: What is a good starting concentration range for this compound in a cell-based assay?

Based on this, a recommended starting concentration range for this compound is 0.1 nM to 100 nM . It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q3: How should I prepare and store this compound?

For optimal stability, this compound should be stored at -20°C in its lyophilized form. To prepare a stock solution, reconstitute the peptide in a small amount of sterile, nuclease-free water or a buffer such as PBS. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C. When preparing working solutions, dilute the stock solution in your assay buffer or cell culture medium immediately before use.

Q4: Is this compound likely to be cytotoxic?

At high concentrations, peptides can sometimes exhibit non-specific effects or cytotoxicity. While specific cytotoxicity data for this compound is limited, it is always recommended to assess the potential for cytotoxicity in your specific cell line. This can be done using standard viability assays such as the MTT or trypan blue exclusion assay. It is important to distinguish between a true biological effect mediated by the bradykinin B2 receptor and a cytotoxic response. Including a negative control (untreated cells) and a positive control for cytotoxicity is essential.

Troubleshooting Guides

Issue 1: No or Low Response to this compound

Possible Cause Troubleshooting Steps
Sub-optimal this compound Concentration Perform a dose-response curve starting from a low concentration (e.g., 0.1 nM) and increasing to a high concentration (e.g., 1 µM) to determine the EC50 in your system.
Low Bradykinin B2 Receptor Expression Confirm the expression of the bradykinin B2 receptor in your cell line using techniques like RT-PCR, Western blot, or flow cytometry. If expression is low, consider using a cell line known to express high levels of the receptor or a transient transfection system.
Peptide Degradation Ensure proper storage and handling of the this compound stock solution. Avoid multiple freeze-thaw cycles. Prepare fresh working solutions for each experiment.
Assay Sensitivity Optimize your assay conditions. For calcium mobilization assays, ensure proper loading of the fluorescent dye and use a sensitive plate reader. For other assays, check the incubation times and reagent concentrations.
Incorrect Assay Buffer Ensure the assay buffer composition (e.g., pH, ion concentrations) is optimal for both the cells and the peptide activity.

Issue 2: High Background Signal or Non-Specific Effects

Possible Cause Troubleshooting Steps
High this compound Concentration Reduce the concentration of this compound. High concentrations can lead to off-target effects or receptor desensitization.
Cell Health Ensure cells are healthy and in the logarithmic growth phase. Over-confluent or stressed cells can exhibit higher background signals.
Autofluorescence If using a fluorescence-based assay, check for autofluorescence from the compound, cells, or media. Use phenol red-free media if necessary.
Contaminants in Peptide Preparation Ensure the purity of the this compound. If you suspect contamination, consider using a new batch or a different supplier.

Issue 3: High Variability Between Replicates

Possible Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a uniform cell suspension and use a calibrated multichannel pipette for seeding. Allow the plate to sit at room temperature for a few minutes before incubation to ensure even cell distribution.
Pipetting Errors Calibrate pipettes regularly. Use appropriate pipette volumes and techniques.
Edge Effects To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate for experimental samples. Fill the outer wells with sterile water or PBS.
Inconsistent Incubation Times Standardize all incubation times throughout the experiment.

Data Presentation

Table 1: Reported EC50 Values for Bradykinin in Various In Vitro Assays

Assay TypeCell LineReported EC50 (nM)Reference
Calcium MobilizationHiTSeeker BDKRB2 Cells2.18[2]
β-arrestin RecruitmentHiTSeeker BDKRB2 Cells5.21[2]
Calcium MobilizationHEK293 Cells36.5[3]
ERK ActivationHEK293 Cells9.8
Calcium MobilizationBovine Tracheal Smooth Muscle Cells~20 (log EC50 = -8.7 M)
Inositol Phosphate AccumulationHuman Corneal Epithelial Cells3.26

Table 2: Recommended Starting Concentration Range for this compound Dose-Response Experiments

Concentration RangePurpose
0.01 nM - 1 nMTo determine the lower end of the dose-response curve and threshold for activation.
1 nM - 100 nMExpected range for observing a significant portion of the dose-response curve, including the EC50.
100 nM - 10 µMTo establish the maximal response and identify potential non-specific or cytotoxic effects at higher concentrations.

Experimental Protocols

Protocol 1: Calcium Mobilization Assay

This protocol provides a general guideline for measuring intracellular calcium mobilization in response to this compound using a fluorescent calcium indicator.

Materials:

  • Cells expressing the bradykinin B2 receptor

  • Black, clear-bottom 96-well or 384-well plates

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • This compound stock solution

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Seeding: Seed cells into the microplate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.

  • Dye Loading: Prepare the calcium indicator dye solution according to the manufacturer's instructions, typically including Pluronic F-127 to aid in dye solubilization.

  • Remove the culture medium from the cells and add the dye loading solution.

  • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Washing: Gently wash the cells 2-3 times with assay buffer to remove excess dye.

  • Add assay buffer to each well.

  • Compound Addition and Measurement: Place the plate in the fluorescence plate reader.

  • Establish a stable baseline fluorescence reading for 10-20 seconds.

  • Inject the desired concentration of this compound and immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes).

Protocol 2: Cytotoxicity Assay (MTT)

This protocol outlines a common method for assessing cell viability after treatment with this compound.

Materials:

  • Cells of interest

  • Clear 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate and allow them to attach overnight.

  • Treatment: Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Mandatory Visualizations

Bombinakinin_M_Signaling_Pathway BOM This compound B2R Bradykinin B2 Receptor (GPCR) BOM->B2R Binds Gq11 Gαq/11 B2R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ (intracellular) ER->Ca2 Releases Response Cellular Responses (e.g., Contraction, Proliferation, Inflammation) Ca2->Response PKC->Response

Caption: this compound signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_cells 1. Seed Cells in Microplate add_peptide 3. Add this compound to Cells prep_cells->add_peptide prep_peptide 2. Prepare this compound Dilution Series prep_peptide->add_peptide incubate 4. Incubate for Defined Period add_peptide->incubate add_reagent 5. Add Assay Reagent (e.g., Calcium Dye, MTT) incubate->add_reagent measure 6. Measure Signal (Fluorescence/Absorbance) add_reagent->measure analyze 7. Analyze Data (Dose-Response Curve, EC50) measure->analyze

Caption: General experimental workflow.

Troubleshooting_Logic start Start: Inconsistent/Unexpected Results check_conc Is the Concentration Optimized? start->check_conc check_cells Are the Cells Healthy and Expressing the Receptor? check_conc->check_cells Yes dose_response Action: Perform Dose-Response Experiment check_conc->dose_response No check_reagents Are Reagents/Peptide Stored and Prepared Correctly? check_cells->check_reagents Yes validate_cells Action: Check Viability and Receptor Expression check_cells->validate_cells No check_protocol Is the Assay Protocol Followed Consistently? check_reagents->check_protocol Yes validate_reagents Action: Prepare Fresh Reagents, Aliquot Stock check_reagents->validate_reagents No standardize_protocol Action: Standardize Pipetting and Incubation Times check_protocol->standardize_protocol No end End: Improved Results check_protocol->end Yes dose_response->check_cells validate_cells->check_reagents validate_reagents->check_protocol standardize_protocol->end

Caption: Troubleshooting logical relationships.

References

troubleshooting Bombinakinin M dose-response variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing dose-response variability in experiments involving Bombinakinin M.

Frequently Asked Questions (FAQs)

Q1: My this compound dose-response curve is not showing a classic sigmoidal shape. What are the common causes?

A non-sigmoidal dose-response curve can arise from several factors.[1][2][3] One common reason is that the tested concentration range is not optimal. If the concentrations are too high, you may only observe the upper plateau of the curve, while concentrations that are too low may not elicit a measurable response.[1] Another possibility is the presence of non-monotonic dose responses, where the response changes direction as the dose increases.[4] Experimental artifacts such as compound precipitation at high concentrations or degradation at low concentrations can also distort the curve's shape.

Q2: I am observing significant variability between replicate experiments. What steps can I take to improve reproducibility?

Variability between experiments is a common challenge in peptide-based assays. To enhance reproducibility, it is crucial to standardize all experimental parameters. This includes ensuring consistent cell densities, incubation times, and reagent concentrations. Peptides are susceptible to degradation, so proper storage and handling are critical. It is recommended to aliquot lyophilized peptide stocks to avoid repeated freeze-thaw cycles. Additionally, using a freshly prepared peptide solution for each experiment can minimize variability caused by degradation in solution. Implementing a standard operating procedure (SOP) for the entire experimental workflow can also help ensure consistency across replicates.

Q3: My peptide solution appears cloudy or has visible precipitates. How does this affect my experiment and how can I resolve it?

Cloudiness or precipitation in your peptide solution indicates poor solubility or aggregation. This can lead to an inaccurate determination of the actual peptide concentration in solution, resulting in significant dose-response variability. To address this, ensure you are using the recommended solvent for this compound. For hydrophobic peptides, dissolving in a small amount of an organic solvent like DMSO before diluting with an aqueous buffer can improve solubility. It is also advisable to visually inspect the solution before use and centrifuge it to remove any aggregates if necessary.

Q4: How can I be sure that the observed biological effect is specific to this compound?

To confirm the specificity of the observed effect, it is essential to include proper controls in your experimental design. A key control is the use of a specific antagonist for the this compound receptor. If the biological response is diminished or abolished in the presence of the antagonist, it provides strong evidence for the specificity of this compound's action. Additionally, testing a structurally related but inactive peptide can serve as a negative control to rule out non-specific effects.

Troubleshooting Guides

Issue 1: Higher than Expected EC50 Value

If the calculated EC50 value is significantly higher than anticipated, it may indicate a loss of peptide activity or issues with the assay setup.

Potential Causes and Solutions

Potential CauseRecommended Solution
Peptide Degradation Prepare fresh peptide solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots. Store lyophilized peptide and stock solutions at the recommended temperature (-20°C or -80°C).
Incorrect Peptide Concentration Verify the initial concentration of the peptide stock. Consider having the peptide concentration confirmed by a third-party service. Ensure accurate serial dilutions by using calibrated pipettes and proper pipetting techniques.
Cell Health and Density Monitor cell viability and ensure cells are in the logarithmic growth phase. Use a consistent cell seeding density for all experiments.
Assay Conditions Optimize incubation times and temperatures. Ensure the assay buffer composition (pH, ionic strength) is optimal for receptor binding and cell function.
Issue 2: Low Signal-to-Noise Ratio

A low signal-to-noise ratio can make it difficult to distinguish the specific response from background noise, leading to inaccurate dose-response curves.

Potential Causes and Solutions

Potential CauseRecommended Solution
Suboptimal Reagent Concentration Titrate all detection reagents (e.g., antibodies, substrates) to determine the optimal concentration that maximizes signal while minimizing background.
High Background Signal Include appropriate controls, such as wells with cells but no peptide and wells with no cells, to accurately determine the background signal. Ensure thorough washing steps to remove unbound reagents.
Insufficient Signal Increase the incubation time with the detection reagent, ensuring it does not lead to a simultaneous increase in background. Consider using a more sensitive detection method if available.
Cellular Autofluorescence If using a fluorescence-based assay, check for and subtract the autofluorescence of the cells and the plate.

Experimental Protocols

Hypothetical Calcium Mobilization Assay for this compound

This protocol describes a cell-based assay to measure the mobilization of intracellular calcium in response to this compound, a common downstream effect of G-protein coupled receptor (GPCR) activation.

  • Cell Culture: Plate CHO-K1 cells stably expressing a bradykinin B2 receptor (as a hypothetical receptor for this compound) in a black, clear-bottom 96-well plate at a density of 50,000 cells per well. Allow cells to adhere and grow overnight.

  • Dye Loading: Aspirate the culture medium and wash the cells once with Hank's Balanced Salt Solution (HBSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Peptide Preparation: Prepare a 10 mM stock solution of this compound in sterile water or a recommended solvent. Perform serial dilutions in HBSS to create a range of concentrations (e.g., from 1 nM to 10 µM).

  • Signal Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Add the this compound dilutions to the respective wells and immediately begin kinetic reading of fluorescence intensity for a set period (e.g., 5 minutes).

  • Data Analysis: For each concentration, calculate the change in fluorescence from baseline. Plot the peak fluorescence change against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.

Visualizations

Bombinakinin_M_Signaling_Pathway Bombinakinin_M This compound B2R Bradykinin B2 Receptor (Hypothetical) Bombinakinin_M->B2R Binds to Gq Gαq B2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Downstream Downstream Cellular Responses Ca2_release->Downstream PKC->Downstream

Caption: Hypothetical signaling pathway for this compound.

Dose_Response_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Peptide_Stock Prepare this compound Stock Solution Serial_Dilution Perform Serial Dilutions Peptide_Stock->Serial_Dilution Add_Peptide Add Peptide Dilutions to Cells Serial_Dilution->Add_Peptide Cell_Plating Plate Cells in 96-well Plate Cell_Plating->Add_Peptide Incubate Incubate for Defined Period Add_Peptide->Incubate Add_Reagents Add Detection Reagents Incubate->Add_Reagents Read_Plate Read Plate on Plate Reader Add_Reagents->Read_Plate Subtract_Background Subtract Background Readings Read_Plate->Subtract_Background Plot_Data Plot Dose-Response Curve Subtract_Background->Plot_Data Calculate_EC50 Calculate EC50 Plot_Data->Calculate_EC50

Caption: General experimental workflow for a dose-response assay.

Troubleshooting_Logic Start Variable Dose-Response? Check_Peptide Check Peptide Integrity (Solubility, Storage, Age) Start->Check_Peptide Check_Assay Check Assay Parameters (Cells, Reagents, Protocol) Start->Check_Assay Peptide_OK Peptide OK? Check_Peptide->Peptide_OK Assay_OK Assay OK? Check_Assay->Assay_OK Peptide_OK->Assay_OK Yes Remake_Peptide Remake Peptide Solution, Re-aliquot Stock Peptide_OK->Remake_Peptide No Optimize_Assay Optimize Assay Conditions (e.g., Cell Density, Incubation) Assay_OK->Optimize_Assay No Re_Run Re-run Experiment Assay_OK->Re_Run Yes Remake_Peptide->Re_Run Optimize_Assay->Re_Run

Caption: Troubleshooting logic for dose-response variability.

References

Technical Support Center: Preventing Bombinakinin M Degradation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the degradation of Bombinakinin M in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential degradation fragments?

A1: this compound is a peptide with potent biological activity. In experimental settings, fragments of this compound have been identified, suggesting it is susceptible to proteolytic degradation. The sequences of two known fragments are:

  • KINRKGPRPPG [1]

  • INRKGPRPPG [1]

These sequences indicate that the peptide is rich in basic amino acids (Lysine - K, Arginine - R) and contains proline residues, which are known cleavage sites for certain proteases.

Q2: Why is my this compound losing activity in my cell culture experiments?

A2: Loss of this compound activity is most commonly due to enzymatic degradation by proteases present in the cell culture medium. These proteases can originate from two main sources:

  • Serum Supplementation: Fetal Bovine Serum (FBS) and other animal sera are rich in various proteases that can rapidly degrade peptides.

  • Cell Secretion: Cells in culture secrete their own proteases (e.g., matrix metalloproteinases, serine proteases) into the medium. The type and amount of secreted proteases can vary significantly between different cell lines.

Q3: What are the major classes of proteases in cell culture that can degrade this compound?

A3: The primary classes of proteases responsible for peptide degradation in cell culture include:

  • Serine Proteases: Such as trypsin-like enzymes that cleave after lysine (K) and arginine (R) residues.

  • Cysteine Proteases: Like papain and cathepsins.

  • Aspartic Proteases: Including pepsin and cathepsin D.

  • Metalloproteases: Which require a metal ion for their activity.

  • Aminopeptidases: Which cleave amino acids from the N-terminus of peptides.

Based on the amino acid sequence of this compound fragments, it is particularly susceptible to degradation by trypsin-like serine proteases due to the presence of multiple arginine and lysine residues.

Q4: How can I prevent the degradation of this compound in my cell culture experiments?

A4: Several strategies can be employed to minimize or prevent the degradation of this compound:

  • Use of Protease Inhibitor Cocktails: This is the most common and effective method. A broad-spectrum protease inhibitor cocktail will contain inhibitors against various classes of proteases.

  • Reduce or Eliminate Serum: If your cell line can tolerate it, reducing the concentration of serum or adapting the cells to a serum-free medium can significantly decrease the proteolytic activity in the culture.

  • Optimize Cell Density: Higher cell densities can lead to a higher concentration of secreted proteases. Optimizing the seeding density for your specific experiment can be beneficial.

  • Use Synthetic Peptide Analogs: If available, modified peptide analogs with increased resistance to proteolysis can be used.

Troubleshooting Guide

Problem 1: Rapid loss of this compound activity even with a protease inhibitor cocktail.

Possible CauseSuggested Solution
Insufficient Concentration of Inhibitor Cocktail The recommended starting dilution for most commercial protease inhibitor cocktails is 1:100 or 1:200. However, for cell lines that secrete high levels of proteases, a higher concentration (e.g., 1:50) may be necessary. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Incomplete Inhibition Spectrum The protease inhibitor cocktail you are using may not inhibit the specific protease(s) responsible for degrading this compound in your cell culture system. Consider using a cocktail with a broader spectrum of inhibitors or adding specific inhibitors if the degrading protease is known.
Instability of Inhibitors Some protease inhibitors have limited stability in aqueous solutions at 37°C. Ensure that the protease inhibitor cocktail is added fresh to the medium at the start of each experiment. For long-term experiments, the medium containing the inhibitors may need to be replaced periodically (e.g., every 24-48 hours).
Non-Enzymatic Degradation Although less common, the peptide may be unstable under the specific pH or temperature conditions of your cell culture. Ensure the cell culture medium is properly buffered and the incubator is functioning correctly.

Problem 2: Observed cytotoxicity after adding a protease inhibitor cocktail.

Possible CauseSuggested Solution
Solvent Toxicity Many protease inhibitor cocktails are dissolved in DMSO. High concentrations of DMSO (>0.5%) can be toxic to some cell lines[2]. Ensure the final concentration of the solvent in your culture medium is below the toxic threshold for your cells. Perform a vehicle control (medium with solvent but no inhibitors) to assess solvent toxicity.
Inhibitor-Specific Cytotoxicity Some individual protease inhibitors can be cytotoxic at higher concentrations. Refer to the table below for known cytotoxic effects of common inhibitors. If a specific inhibitor is suspected, try using a cocktail that does not contain that component or use a lower concentration.

Quantitative Data Summary

Table 1: Predicted Protease Cleavage Sites in this compound Fragments

The following table, generated using the ExPASy PeptideCutter tool, predicts potential cleavage sites within the known this compound fragments by common proteases.

ProteasePredicted Cleavage Site(s) in KINRKGPRPPGPredicted Cleavage Site(s) in INRKGPRPPG
TrypsinAfter K, RAfter R
Chymotrypsin (high specificity)--
Pepsin (pH 1.3)--
Proline-endopeptidaseAfter PAfter P

Note: This is a prediction and actual cleavage may vary depending on experimental conditions.

Table 2: Half-life of Related Peptides in Biological Fluids

While specific data for this compound is unavailable, the half-life of similar peptides can provide an estimate of its stability.

PeptideBiological MatrixReported Half-lifeCitation
BradykininIn vivo~17 seconds[3]
BradykininBlood plasma30-50 seconds[4]
Various PeptidesHEK-293 cell supernatant14.8 - 57.1 hours
Antimicrobial PeptideMouse serum (25%)~1 hour

Table 3: Common Protease Inhibitors and their Properties

InhibitorClass of Protease InhibitedTypical Working ConcentrationKnown Cytotoxicity
AEBSFSerine100 µM - 1 mMNon-toxic up to 0.25 mM; significant inhibition of cell viability at 1 mM
AprotininSerine1-2 µg/mL (0.15-0.3 µM)Can inhibit cell growth at higher concentrations
BestatinAminopeptidases1-10 µg/mL (2.6-26 µM)Low toxicity; can have cytostatic effects on some cancer cell lines
E-64Cysteine1-10 µMGenerally low toxicity to mammalian cells
LeupeptinSerine and Cysteine1-10 µMGenerally low toxicity
Pepstatin AAspartic1 µMExcessive concentrations (>0.2 mM) can cause off-target effects or cytotoxicity

Experimental Protocols

Protocol 1: Determining the Stability of this compound in Cell Culture Supernatant

This protocol outlines a method to quantify the degradation of this compound over time using HPLC-MS.

  • Cell Culture: Plate your cells of interest at the desired density in a multi-well plate and allow them to adhere and grow for 24-48 hours.

  • Peptide Spiking: Prepare a stock solution of this compound in a suitable sterile solvent (e.g., sterile water or DMSO). Add the this compound stock solution to the cell culture medium to achieve the final desired concentration. Include cell-free wells with this compound as a control for non-enzymatic degradation.

  • Time-Course Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect an aliquot of the cell culture supernatant from each well.

  • Sample Preparation: Immediately stop enzymatic activity by adding an equal volume of cold acetonitrile containing 0.1% trifluoroacetic acid (TFA) to the supernatant sample. Vortex and centrifuge to precipitate proteins.

  • HPLC-MS Analysis: Analyze the supernatant from the previous step by reverse-phase HPLC coupled with mass spectrometry (RP-HPLC-MS).

    • Column: C18 column suitable for peptide separations.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from low to high percentage of mobile phase B.

    • Detection: Monitor the mass-to-charge ratio (m/z) corresponding to the intact this compound and its potential degradation products.

  • Data Analysis: Quantify the peak area of the intact this compound at each time point. Calculate the percentage of peptide remaining relative to the t=0 time point to determine its half-life.

Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_sampling Sampling and Processing cluster_analysis Analysis A Plate cells and culture for 24-48h B Spike this compound into culture medium A->B D Collect supernatant at time points (0, 1, 2, 4, 8, 24h) B->D C Include cell-free controls C->D E Stop enzymatic activity with Acetonitrile/TFA D->E F Centrifuge to precipitate proteins E->F G Analyze supernatant by RP-HPLC-MS F->G H Quantify intact peptide peak area G->H I Calculate peptide half-life H->I

Caption: Workflow for determining this compound stability.

degradation_pathway cluster_peptide This compound in Culture cluster_proteases Proteolytic Environment cluster_degradation Degradation Products cluster_prevention Prevention Strategies peptide Intact this compound fragments Inactive Fragments peptide->fragments Degradation serum_proteases Serum Proteases serum_proteases->peptide cell_proteases Cell-Secreted Proteases cell_proteases->peptide inhibitors Protease Inhibitor Cocktail inhibitors->peptide Protection serum_free Serum-Free Medium serum_free->peptide Protection

Caption: this compound degradation and prevention pathways.

References

Technical Support Center: Bombinakinin M Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Bombinakinin M is a bradykinin-related peptide. Due to the limited availability of stability data specific to this compound, much of the information provided in this guide is based on studies of the closely related peptide, bradykinin. Researchers should validate these recommendations for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: How should I store lyophilized this compound powder?

For optimal long-term stability, it is recommended to store lyophilized this compound powder at -20°C or -80°C in a desiccated environment to prevent moisture absorption.[1] For short-term storage of a few weeks, 4°C is acceptable.[1] It is also crucial to protect the peptide from light.[1]

Q2: What is the best way to reconstitute this compound?

To reconstitute lyophilized this compound, first allow the vial to warm to room temperature before opening to prevent condensation. The choice of solvent will depend on your experimental needs. For most applications, a high-purity, sterile buffer is recommended. The stability of the reconstituted peptide is highly dependent on the buffer composition and pH.

Q3: How long is reconstituted this compound stable in solution?

The stability of this compound in aqueous solutions is expected to be limited. This is based on data for bradykinin, which has a very short half-life in plasma (less than 30 seconds) due to rapid enzymatic degradation.[1] In a clean aqueous buffer at 4°C, a freshly prepared solution may be stable for 1-2 days for immediate use.[1] For longer-term storage of a reconstituted solution, it is advisable to prepare single-use aliquots and store them at -20°C to -80°C to avoid the damaging effects of repeated freeze-thaw cycles.

Q4: What are the main factors that can cause this compound to degrade in my experiments?

Several factors can contribute to the degradation of this compound in aqueous solutions:

  • Enzymatic Degradation: This is the most significant factor, especially when working with biological samples like serum, plasma, or cell culture media that contain proteases.

  • pH: Extreme pH values (highly acidic or alkaline) can lead to chemical degradation of the peptide through hydrolysis.

  • Temperature: Elevated temperatures will accelerate the rate of both chemical and enzymatic degradation.

  • Oxidation: Certain amino acid residues within the peptide sequence may be susceptible to oxidation, leading to a loss of function.

  • Repeated Freeze-Thaw Cycles: This process can cause peptide aggregation and degradation, reducing its biological activity.

Q5: What are the likely degradation products of this compound?

As a bradykinin-related peptide, this compound is likely susceptible to degradation by various peptidases known as kininases. Bradykinin is known to be cleaved by enzymes such as angiotensin-converting enzyme (ACE), neutral endopeptidase (NEP), and various carboxypeptidases. This enzymatic action results in the formation of smaller, inactive peptide fragments. For instance, bradykinin is degraded into metabolites like BK(1-7) and BK(1-8).

Troubleshooting Guides

ProblemPossible CauseTroubleshooting Steps
Loss of this compound biological activity in my assay. 1. Degradation in solution: The peptide may have degraded due to improper storage or handling of the stock solution. 2. Enzymatic degradation in the assay: Proteases present in your biological sample (e.g., serum, cell lysate) are likely degrading the peptide rapidly.1. Prepare fresh solutions: Reconstitute a new vial of this compound immediately before your experiment. 2. Use protease inhibitors: Add a broad-spectrum protease inhibitor cocktail to your assay medium to prevent enzymatic degradation. 3. Minimize incubation time: Reduce the duration the peptide is in contact with biological samples as much as possible. 4. Optimize temperature: If your experimental design allows, perform incubations at lower temperatures to slow down degradation.
Inconsistent results between experiments. 1. Variable peptide concentration: This could be a result of degradation during storage or inconsistencies in the reconstitution process. 2. Freeze-thaw cycles: Repeatedly freezing and thawing of the stock solution can lead to significant degradation and aggregation.1. Aliquot stock solutions: After reconstitution, immediately divide the this compound solution into single-use aliquots and store them at -20°C or -80°C. 2. Use a fresh aliquot for each experiment: Avoid using a previously thawed aliquot to ensure consistent peptide concentration and activity. 3. Validate solution stability: If possible, perform a stability study under your specific experimental conditions using a method like HPLC to determine the rate of degradation.
Precipitation observed in the reconstituted this compound solution. 1. Low solubility in the chosen buffer. 2. Aggregation: The peptide may be prone to aggregation, especially at high concentrations or after multiple freeze-thaw cycles.1. Consult solubility information: Refer to the manufacturer's datasheet for recommended solvents and information on solubility. 2. Experiment with different buffer systems: Try alternative buffer compositions or pH levels to improve solubility. 3. Gentle sonication: Briefly sonicate the solution to aid in dissolving the peptide. 4. Lower the concentration: Prepare a more dilute stock solution to prevent aggregation.

Quantitative Data

Due to the lack of specific quantitative stability data for this compound, the following table for bradykinin is provided as a general reference.

Table 1: General Stability of Bradykinin

Storage FormTemperatureRecommended DurationKey Considerations
Lyophilized Powder-20°C to -80°CMonths to YearsStore in a desiccator to protect from moisture. Protect from light.
4°CWeeksSuitable for short-term storage if kept dry.
Room TemperatureDaysNot recommended for long-term storage.
Reconstituted Solution (Aqueous Buffer)-20°C to -80°CWeeks to a few monthsAliquot into single-use volumes to avoid freeze-thaw cycles.
4°C1-2 daysIntended for immediate use. Prone to microbial growth.
In Human Plasma37°C< 30 secondsSubject to very rapid enzymatic degradation.

Experimental Protocols

Protocol: Assessing the Stability of this compound in Aqueous Solution using RP-HPLC

This protocol provides a general framework for determining the stability of this compound under your specific experimental conditions (e.g., in a particular buffer at a defined temperature).

1. Materials and Reagents:

  • This compound (lyophilized powder)

  • High-purity water (HPLC grade)

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

  • Low-bind microcentrifuge tubes

  • Incubator or water bath

  • RP-HPLC system equipped with a C18 column

2. Preparation of Solutions:

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in the desired buffer to a final concentration of 1 mg/mL.

  • HPLC Mobile Phase A: 0.1% (v/v) TFA in water.

  • HPLC Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

3. Stability Assay Procedure:

  • Incubation: In a series of low-bind microcentrifuge tubes (one for each time point), dilute the this compound stock solution to the desired final concentration in your chosen buffer. Place the tubes in an incubator set to the desired temperature (e.g., 37°C).

  • Time Points: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one tube from the incubator.

  • Sample Quenching (if studying enzymatic degradation): To stop enzymatic reactions (e.g., in serum), add an equal volume of a precipitating solution (e.g., 1% TFA in ACN) and vortex thoroughly. Centrifuge the sample to pellet the precipitated proteins.

  • Sample Analysis by RP-HPLC:

    • Carefully transfer the supernatant to an HPLC vial.

    • Inject a consistent volume (e.g., 20 µL) onto the RP-HPLC system.

    • Employ a suitable gradient of Mobile Phase B to elute the peptide (e.g., a linear gradient from 5% to 95% B over 30 minutes).

    • Monitor the elution profile at an appropriate wavelength (e.g., 214 nm or 280 nm).

    • Identify the peak corresponding to the intact this compound by comparing its retention time to that of a freshly prepared standard.

    • Integrate the peak area of the intact peptide for each time point.

4. Data Analysis:

  • Calculate the percentage of intact this compound remaining at each time point relative to the amount present at the 0-hour time point.

  • Plot the percentage of intact peptide against time to visualize the degradation kinetics and calculate the peptide's half-life under the tested conditions.

Mandatory Visualizations

Bombinakinin_M_Degradation_Pathway cluster_enzymes Degrading Enzymes (Kininases) This compound (Intact) This compound (Intact) Inactive Fragments Inactive Fragments This compound (Intact)->Inactive Fragments Cleavage ACE ACE ACE->this compound (Intact) NEP NEP NEP->this compound (Intact) Carboxypeptidases Carboxypeptidases Carboxypeptidases->this compound (Intact)

Caption: Hypothetical degradation pathway of this compound by various kininases.

Stability_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reconstitute this compound Reconstitute this compound Dilute in Buffer Dilute in Buffer Reconstitute this compound->Dilute in Buffer Incubate at desired temperature Incubate at desired temperature Dilute in Buffer->Incubate at desired temperature Collect samples at time points Collect samples at time points Incubate at desired temperature->Collect samples at time points Quench reaction (if needed) Quench reaction (if needed) Collect samples at time points->Quench reaction (if needed) Analyze by RP-HPLC Analyze by RP-HPLC Quench reaction (if needed)->Analyze by RP-HPLC Quantify intact peptide Quantify intact peptide Analyze by RP-HPLC->Quantify intact peptide

Caption: General workflow for a this compound stability assay.

Troubleshooting_Logic Inconsistent Results Inconsistent Results Check Storage Check Storage Inconsistent Results->Check Storage Improper? Check Handling Check Handling Inconsistent Results->Check Handling Suboptimal? Use Fresh Aliquots Use Fresh Aliquots Check Storage->Use Fresh Aliquots Add Protease Inhibitors Add Protease Inhibitors Check Handling->Add Protease Inhibitors Validate Stability Validate Stability Use Fresh Aliquots->Validate Stability Add Protease Inhibitors->Validate Stability

Caption: Troubleshooting logic for inconsistent experimental results.

References

how to address tachyphylaxis in Bombinakinin M experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the issue of tachyphylaxis in experiments involving Bombinakinin M. Tachyphylaxis, a rapid decrease in response to a drug following repeated administration, is a common challenge in G protein-coupled receptor (GPCR) research and can significantly impact experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is tachyphylaxis and why does it occur in my this compound experiments?

A1: Tachyphylaxis is the acute, sudden decrease in response to this compound after its repeated administration.[1] This phenomenon arises from the desensitization of the this compound receptor, which is likely a G protein-coupled receptor (GPCR). The primary mechanisms driving this desensitization include:

  • Receptor Phosphorylation: Upon agonist binding, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the receptor.[2][3]

  • β-Arrestin Recruitment: Phosphorylated receptors recruit β-arrestin proteins. β-arrestin binding sterically hinders further G protein coupling, thus dampening the signal.[2][3]

  • Receptor Internalization: The β-arrestin-receptor complex is targeted for endocytosis, removing the receptors from the cell surface and making them unavailable for further stimulation.

  • Receptor Downregulation: Prolonged agonist exposure can lead to the lysosomal degradation of internalized receptors, resulting in a reduced total number of receptors.

Q2: How quickly can tachyphylaxis to this compound develop?

A2: While specific data for this compound is limited, studies on analogous peptides like bombesin and bradykinin show that tachyphylaxis can develop rapidly. For instance, with bombesin, maximal desensitization and receptor modulation can occur within 10 minutes of exposure. Similarly, tachyphylaxis to bradykinin can develop within 30 minutes of injection. Therefore, it is crucial to consider the timing of your experimental interventions.

Q3: Can increasing the concentration of this compound overcome tachyphylaxis?

A3: Initially, increasing the dose of the agonist might restore the original response. However, this is often a temporary solution and can even exacerbate the underlying desensitization mechanisms, leading to a more profound and prolonged loss of responsiveness.

Q4: What are the key signaling pathways involved in this compound action and its desensitization?

A4: this compound, similar to bradykinin, likely exerts its effects through the activation of Gq proteins, leading to the stimulation of Phospholipase C (PLC). PLC activation generates inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively. Desensitization of this pathway can involve downregulation of the receptor and inhibition of second messenger production.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Diminished or absent response to repeated this compound stimulation. Receptor desensitization and internalization due to prolonged or repeated agonist exposure.1. Implement Washout Steps: Between stimulations, thoroughly wash the cells or tissue with fresh, agonist-free buffer to allow for receptor resensitization. The duration of the washout period should be optimized empirically, starting with at least 30-60 minutes. 2. Optimize Stimulation Time: Use the shortest possible stimulation time that elicits a robust response to minimize the initiation of desensitization pathways. 3. Use a Perfusion System: For tissue bath experiments, a continuous flow perfusion system can help to rapidly remove the agonist and facilitate recovery.
High variability in responses between experiments. Inconsistent levels of receptor desensitization at the start of the experiment.1. Standardize Pre-incubation Conditions: Ensure a consistent pre-incubation period in agonist-free media for all experimental groups to allow for the stabilization of receptor expression and signaling pathways. 2. Control Cell Density: Optimize and maintain a consistent cell density for each experiment, as this can affect the magnitude of the response and the kinetics of desensitization.
Complete loss of response that is not recoverable with washing. Significant receptor downregulation (degradation of receptors).1. Allow for Longer Recovery Periods: For some systems, recovery from downregulation can take several hours to days as it requires de novo protein synthesis. Consider experimental designs that account for this longer timescale. 2. Use of Receptor Antagonists: In some experimental setups, a neutral antagonist can be used during the recovery period to prevent any residual agonist from binding and promoting further desensitization.
Response to this compound is transient and rapidly fades. Rapid receptor desensitization mediated by GRKs and β-arrestin.1. Inhibit GRK Activity: In cell-based assays, consider the use of GRK inhibitors (e.g., HJC0152) or dominant-negative GRK constructs to attenuate receptor phosphorylation and subsequent desensitization. 2. Modulate β-arrestin Interaction: Employing biased agonists that favor G protein signaling over β-arrestin recruitment could be a strategy to reduce tachyphylaxis.

Experimental Protocols

Protocol 1: Assessing and Mitigating Tachyphylaxis in Cell Culture
  • Cell Seeding: Plate cells (e.g., HEK293 expressing the this compound receptor) at an optimized density in a 96-well plate and grow to 80-90% confluency.

  • Serum Starvation: Prior to the experiment, serum-starve the cells for 4-6 hours in a serum-free medium.

  • Initial Stimulation: Add this compound at a concentration that elicits a submaximal response (e.g., EC80) and measure the response (e.g., intracellular calcium mobilization using a fluorescent indicator like Fura-2 or Fluo-4).

  • Induction of Tachyphylaxis: To induce tachyphylaxis, incubate the cells with a high concentration of this compound (e.g., 10x EC50) for a defined period (e.g., 15, 30, 60 minutes).

  • Washout: Aspirate the agonist-containing medium and wash the cells three times with a warm, agonist-free buffer (e.g., HBSS).

  • Recovery: Incubate the cells in an agonist-free buffer for varying periods (e.g., 0, 15, 30, 60, 120 minutes) to assess the time course of resensitization.

  • Second Stimulation: After the recovery period, re-stimulate the cells with the same EC80 concentration of this compound and measure the response.

  • Data Analysis: Compare the magnitude of the second response to the initial response to quantify the extent of desensitization and recovery.

Protocol 2: Evaluating Receptor Internalization
  • Cell Preparation: Grow cells expressing a tagged this compound receptor (e.g., HA- or FLAG-tagged) on glass coverslips.

  • Agonist Treatment: Treat the cells with this compound at a saturating concentration for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Fixation: At each time point, fix the cells with 4% paraformaldehyde.

  • Immunofluorescence Staining:

    • Without permeabilization, stain for surface receptors using an antibody against the extracellular tag.

    • In a parallel set of coverslips, permeabilize the cells with a detergent (e.g., 0.1% Triton X-100) before staining to visualize both surface and internalized receptors.

  • Imaging: Acquire images using a confocal microscope.

  • Analysis: Quantify the loss of surface staining and the appearance of intracellular vesicles containing the receptor to determine the rate and extent of internalization.

Data Presentation

Table 1: Effect of Pre-treatment with this compound on Subsequent Agonist-Induced Calcium Response

Pre-treatment Time with 1 µM this compoundWashout PeriodResponse to second 100 nM this compound stimulus (% of initial response)
0 min (Control)N/A100%
15 min30 min45%
15 min60 min70%
30 min30 min25%
30 min60 min50%

Note: The data presented in this table is hypothetical and for illustrative purposes only, based on typical tachyphylaxis profiles for similar peptides.

Visualizations

Bombinakinin_M_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound BKM_R This compound Receptor (GPCR) This compound->BKM_R Binds Gq Gαq BKM_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular release) IP3->Ca2 Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response Ca2->Response PKC->Response

Caption: Signaling pathway of this compound.

Tachyphylaxis_Mechanism cluster_main Mechanism of Tachyphylaxis Agonist This compound Binding Receptor Active Receptor Agonist->Receptor GRK GRK Phosphorylation Receptor->GRK Arrestin β-Arrestin Recruitment GRK->Arrestin Uncoupling G Protein Uncoupling Arrestin->Uncoupling Internalization Receptor Internalization Arrestin->Internalization Response Diminished Response Uncoupling->Response Degradation Lysosomal Degradation (Downregulation) Internalization->Degradation Recycling Receptor Recycling (Resensitization) Internalization->Recycling

Caption: Key steps in GPCR tachyphylaxis.

Troubleshooting_Workflow Start Experiment shows diminished response CheckRepeated Is stimulation repeated? Start->CheckRepeated CheckProlonged Is stimulation prolonged? CheckRepeated->CheckProlonged No Sol_Washout Implement washout steps Optimize stimulation time CheckRepeated->Sol_Washout Yes Sol_OptimizeTime Shorten stimulation duration Lower agonist concentration CheckProlonged->Sol_OptimizeTime Yes End Response Optimized CheckProlonged->End No CheckRecovery Is response recoverable with long washout? Sol_Washout->CheckRecovery Sol_OptimizeTime->CheckRecovery Sol_Downregulation Consider receptor downregulation Allow for longer recovery (hours) CheckRecovery->Sol_Downregulation No Sol_Resensitization Optimize washout duration (30-60 min) CheckRecovery->Sol_Resensitization Yes Sol_Downregulation->End Sol_Resensitization->End

Caption: Troubleshooting tachyphylaxis in experiments.

References

interpreting unexpected results in Bombinakinin M studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Bombinakinin M. The information is designed to address common challenges and unexpected results encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent peptide agonist of the bradykinin B2 receptor.[1][2][3] It was originally isolated from the skin secretions of the toad Bombina maxima.[1] Its primary sequence is DLPKINRKGPRPPGFSPFR. As a bradykinin receptor agonist, it is highly selective for mammalian arterial smooth muscle bradykinin receptors, exhibiting approximately 50-fold greater potency than bradykinin itself.[1] Its mechanism of action involves binding to and activating the bradykinin B2 receptor, a G protein-coupled receptor (GPCR), which leads to the activation of various downstream signaling pathways.

Q2: My this compound peptide is showing low or no activity in my assay. What are the possible causes?

Several factors can contribute to the apparent lack of peptide activity:

  • Peptide Degradation: Peptides are susceptible to degradation by proteases present in serum-containing media or cell lysates. Repeated freeze-thaw cycles can also degrade the peptide. It is recommended to aliquot the peptide upon reconstitution and store it at -20°C or lower.

  • Improper Storage: this compound should be stored desiccated at -20°C. Moisture can lead to peptide degradation.

  • Oxidation: Peptides containing residues like Cysteine, Tryptophan, or Methionine are prone to oxidation, which can reduce or eliminate biological activity. While this compound's sequence does not contain these specific residues, proper handling in an oxygen-free environment is still good practice.

  • Poor Solubility: The peptide may not be fully dissolved in the assay buffer. It is crucial to follow the manufacturer's instructions for solubilization. If solubility issues persist, trying different buffer systems or using a small amount of a co-solvent like DMSO may be necessary, ensuring the solvent is compatible with the assay.

  • TFA Salt Interference: Peptides are often supplied as trifluoroacetate (TFA) salts, which can be cytotoxic or interfere with cellular assays at high concentrations. If you observe unexpected cell death or altered proliferation, consider TFA-free peptide preparation or a salt exchange procedure.

Q3: I am observing high non-specific binding in my radioligand receptor binding assay. How can I reduce it?

High non-specific binding (NSB) can obscure the specific binding signal and reduce the assay window. Here are some common causes and solutions:

  • Radioligand Issues: The radioligand may be sticking to the filter plates, tubes, or other non-receptor components. Using low-protein binding labware can help minimize this.

  • Insufficient Washing: The washing steps may not be sufficient to remove all unbound radioligand. Increasing the number of wash cycles or using a more stringent wash buffer (e.g., with a slightly higher salt concentration) can be effective. However, be cautious not to dissociate the specifically bound ligand.

  • Filter Binding: The radioligand might be binding directly to the filter material. Pre-treating the filters with a blocking agent like bovine serum albumin (BSA) or polyethyleneimine (PEI) can reduce this.

  • Poor Membrane Quality: The membrane preparation may have a low density of the target receptor or contain contaminating proteins that contribute to NSB. Optimizing the membrane preparation protocol is crucial.

Troubleshooting Guides

Unexpected Results in Calcium Imaging Experiments

Issue: Unstable baseline fluorescence or "roller coaster" fluctuations in my calcium imaging data after applying this compound.

  • Possible Cause: Inherent spontaneous activity in the cultured cells, especially in neuronal cultures.

  • Troubleshooting Steps:

    • Establish a Stable Baseline: Ensure a stable baseline is achieved before adding this compound.

    • Optimize Cell Density: Very high cell density can lead to spontaneous, synchronized firing. Try plating cells at a lower density.

    • Use Synaptic Blockers: For neuronal cultures, consider using a cocktail of AMPA/NMDA receptor blockers to quieten the network while still allowing for responses to direct receptor activation by this compound.

Issue: No or very low calcium response to this compound, but a positive control like KCl or ionomycin elicits a strong signal.

  • Possible Cause: Low expression of the bradykinin B2 receptor in the cell line being used.

  • Troubleshooting Steps:

    • Confirm Receptor Expression: Verify the expression of the bradykinin B2 receptor in your cell line using techniques like qPCR, Western blot, or immunocytochemistry.

    • Use a Different Cell Line: If receptor expression is low or absent, consider using a cell line known to endogenously express the bradykinin B2 receptor or a stably transfected cell line.

    • Check Peptide Activity: As mentioned in the FAQs, ensure the this compound peptide is active and properly solubilized.

Issue: Spurious, wave-like calcium signals are observed, especially in hippocampal neurons.

  • Possible Cause: Overexpression of the genetically encoded calcium indicator (GECI), particularly when driven by a strong promoter like synapsin, can lead to aberrant neuronal activity.

  • Troubleshooting Steps:

    • Use a Different Promoter: Consider using a different promoter to drive GECI expression.

    • Titrate Viral Titer: If using viral delivery for the GECI, perform a titration to find the lowest effective viral concentration to minimize overexpression artifacts.

    • Allow for Sufficient Expression Time: Be aware that aberrant activity can appear several weeks after viral injection.

Interpreting Unexpected Dose-Response Curves

Issue: The dose-response curve for this compound is not sigmoidal or has a very shallow slope.

  • Possible Cause: This can be due to a variety of factors including peptide instability at certain concentrations, receptor desensitization at high concentrations, or issues with the assay setup.

  • Troubleshooting Steps:

    • Check Peptide Stability: Prepare fresh dilutions of this compound for each experiment.

    • Optimize Incubation Time: For functional assays, prolonged incubation with high concentrations of the agonist can lead to receptor desensitization. Perform a time-course experiment to determine the optimal incubation time.

    • Review Assay Conditions: Ensure that all assay parameters, such as buffer composition, pH, and temperature, are optimal and consistent.

Quantitative Data Summary

The following table summarizes some of the reported quantitative data for this compound.

ParameterValueSpecies/SystemReference
EC50 4.0 nMGuinea pig ileum smooth muscle
Potency vs. Bradykinin ~50-fold greaterMammalian arterial smooth muscle

EC50 (Half maximal effective concentration) is the concentration of a drug that gives half of the maximal response. IC50 (Half maximal inhibitory concentration) is the concentration of an inhibitor that reduces the response by half.

Experimental Protocols

Receptor Binding Assay (Filtration-Based)

This protocol is a general guideline for a competitive radioligand binding assay.

  • Membrane Preparation:

    • Harvest cells expressing the bradykinin B2 receptor.

    • Lyse the cells in a hypotonic buffer (e.g., 1 mM HEPES, 2 mM EDTA, pH 7.4).

    • Centrifuge the lysate at high speed (e.g., 30,000 x g) to pellet the membranes.

    • Wash the membrane pellet with binding buffer (e.g., 50 mM Tris, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

    • Resuspend the final membrane pellet in binding buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the following to each well:

      • Binding buffer

      • A fixed concentration of a suitable radiolabeled bradykinin B2 receptor antagonist (e.g., ³H-Bradykinin).

      • Increasing concentrations of unlabeled this compound (for competition curve).

      • For total binding wells, add vehicle instead of unlabeled ligand.

      • For non-specific binding wells, add a high concentration of an unlabeled bradykinin B2 receptor antagonist.

    • Initiate the binding reaction by adding the membrane preparation to each well.

    • Incubate the plate at a specified temperature for a time sufficient to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Allow the filters to dry completely.

    • Add scintillation cocktail to each filter and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percent specific binding against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Calcium Imaging Assay

This protocol provides a general workflow for measuring intracellular calcium changes in response to this compound.

  • Cell Preparation:

    • Plate cells on glass-bottom dishes or plates suitable for microscopy.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) according to the manufacturer's protocol. This typically involves incubation with the dye for 30-60 minutes at 37°C.

    • Alternatively, use cells stably or transiently expressing a genetically encoded calcium indicator (GECI) like GCaMP.

  • Imaging:

    • Wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium) to remove excess dye.

    • Place the dish on the stage of a fluorescence microscope equipped for live-cell imaging.

    • Acquire a baseline fluorescence signal for a few minutes before adding the stimulus.

    • Add this compound at the desired concentration and continue recording the fluorescence changes over time.

    • At the end of the experiment, add a positive control like ionomycin or a high concentration of KCl to confirm cell viability and responsiveness.

  • Data Analysis:

    • Select regions of interest (ROIs) corresponding to individual cells.

    • Measure the mean fluorescence intensity within each ROI for each frame of the time-lapse recording.

    • Express the change in fluorescence as a ratio (e.g., F/F₀, where F is the fluorescence at a given time and F₀ is the baseline fluorescence) or as a change in intracellular calcium concentration if using a ratiometric dye like Fura-2.

    • Plot the fluorescence change over time to visualize the calcium transient.

    • For dose-response experiments, quantify the peak fluorescence change at different concentrations of this compound and plot the results to determine the EC50.

Signaling Pathways and Workflows

Bombinakinin_M_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum This compound This compound B2R Bradykinin B2 Receptor (B2R) This compound->B2R Binds Gq Gαq B2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates ERK ERK PKC->ERK Activates Ca2_ER Ca²⁺ (from ER) Ca2_ER->PKC Activates CaM Calmodulin (CaM) Ca2_ER->CaM Activates CaM->ERK Activates

Caption: this compound signaling pathway via the Bradykinin B2 Receptor.

Receptor_Binding_Assay_Workflow start Start prep_membranes Prepare Cell Membranes with B2 Receptor start->prep_membranes setup_assay Set up 96-well Plate (Radioligand, Competitor, Membranes) prep_membranes->setup_assay incubate Incubate to Reach Equilibrium setup_assay->incubate filter Filter and Wash to Separate Bound from Free Ligand incubate->filter count Add Scintillant and Count Radioactivity filter->count analyze Analyze Data (Calculate IC50) count->analyze end End analyze->end

Caption: Workflow for a competitive receptor binding assay.

Calcium_Imaging_Workflow start Start load_cells Plate and Load Cells with Calcium Indicator start->load_cells baseline Acquire Baseline Fluorescence load_cells->baseline add_agonist Add this compound baseline->add_agonist record Record Fluorescence Changes add_agonist->record add_control Add Positive Control (e.g., Ionomycin) record->add_control analyze Analyze Data (Measure ΔF/F₀, Calculate EC50) add_control->analyze end End analyze->end

Caption: Workflow for a calcium imaging experiment.

References

Technical Support Center: Smooth Muscle Contraction Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with smooth muscle contraction assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of smooth muscle contraction assays?

A1: The most common assays include isolated organ bath experiments (also known as tissue bath experiments), collagen gel contraction assays, and newer technologies like "muscle on a chip" or impedance-based assays.[1][2][3] Isolated organ baths measure isometric or isotonic contractions of whole tissue segments, while gel contraction assays assess the contractile force of cultured smooth muscle cells embedded in a collagen matrix.[1][4]

Q2: How can I assess the viability of my smooth muscle tissue preparation?

A2: Tissue viability is crucial for obtaining reliable data. Key indicators of viability include the tissue's color, consistency, its ability to contract when stimulated, and bleeding upon dissection. In an organ bath setup, a "wake-up challenge" with a high concentration of potassium chloride (KCl) or a standard agonist like phenylephrine is used to confirm the tissue's contractile ability. A reproducible contractile response to a standard agonist is a good indicator of tissue health throughout the experiment.

Q3: What is the purpose of setting a passive tension for the muscle tissue in an organ bath?

A3: Every smooth muscle tissue has an optimal length-tension relationship at which it generates maximal contractile force. Applying a passive tension stretches the muscle to this optimal length (Lo). This must be determined empirically for each tissue type to ensure reproducible and maximal responses to stimuli.

Q4: Why is it necessary to normalize the contraction data?

A4: Normalizing contraction data, often to a maximal KCl-induced contraction, accounts for variability between different tissue preparations. This allows for more accurate comparison of the effects of different drugs or treatments across experiments.

Q5: What are the key signaling pathways that regulate smooth muscle contraction?

A5: The primary pathway involves an increase in intracellular calcium ([Ca2+]i), which leads to the activation of calmodulin and myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin regulatory light chain, initiating cross-bridge cycling and contraction. Additionally, calcium sensitization pathways, such as the RhoA/Rho-kinase pathway, can enhance contraction at a given calcium concentration by inhibiting myosin light chain phosphatase (MLCP).

Troubleshooting Guide

This guide addresses specific issues that may arise during smooth muscle contraction assays.

Problem Potential Cause(s) Recommended Solution(s)
No response or weak response to agonists 1. Poor tissue viability: Improper dissection, prolonged time without oxygenated buffer, or damage during mounting. 2. Incorrect passive tension: Tension is too low or too high. 3. Receptor desensitization: Repeated high concentrations of agonists without sufficient washout. 4. Incorrect drug concentration: Calculation or dilution errors. 5. Degraded agonist solution. 1. Ensure continuous immersion in cold, oxygenated physiological salt solution (PSS) during dissection. Handle tissue gently to avoid damage. Perform a viability test with KCl at the beginning of the experiment. 2. Determine the optimal passive tension for your specific tissue type through preliminary experiments. 3. Allow for adequate washout and re-equilibration time between drug additions. 4. Double-check all calculations and ensure accurate pipetting. Use separate pipette tips for each drug and concentration. 5. Prepare fresh agonist solutions.
High baseline noise or spontaneous contractions 1. Inadequate oxygenation: Insufficient bubbling of carbogen (95% O2 / 5% CO2). 2. Temperature fluctuations: Unstable water bath temperature. 3. Mechanical interference: Tissue touching the side of the organ bath or interference from the aeration bubbles. 4. Vibrations: External vibrations affecting the force transducer.1. Ensure a steady and appropriate flow of carbogen gas into the organ bath. 2. Check that the water circulator is functioning correctly and maintaining a constant temperature (typically 37°C). 3. Ensure the tissue is vertically aligned and not in contact with the bath walls. Adjust the position of the aerator if necessary. 4. Place the setup on an anti-vibration table.
Inconsistent or irreproducible results 1. Variability in tissue preparation: Inconsistent dissection or mounting technique. 2. Inconsistent experimental conditions: Fluctuations in buffer pH, temperature, or oxygenation. 3. Inconsistent drug incubation times. 4. Sampling error: A single biopsy may not represent the entire muscle.1. Standardize the dissection and mounting protocol. 2. Maintain constant experimental parameters. Ensure the PSS is freshly prepared and continuously gassed with carbogen to maintain pH. 3. Use a consistent incubation time for all experiments. 4. If using biopsies, consider taking multiple samples from different areas of the muscle to get a more representative measure.
Drifting baseline tension 1. Inadequate equilibration period: The tissue has not stabilized after mounting and setting the initial tension. 2. Tissue fatigue or degradation: Over the course of a long experiment, the tissue may lose its tone.1. Allow for a sufficient equilibration period (e.g., 30-60 minutes) after mounting the tissue and applying passive tension. 2. Plan experiments to be as concise as possible. If a long experiment is necessary, periodically check the tissue's response to a reference agonist to monitor its health.

Experimental Protocols

Isolated Organ Bath Assay for Vascular Smooth Muscle

This protocol describes the measurement of isometric contraction in isolated aortic rings.

  • System Preparation:

    • Prepare Physiological Salt Solution (PSS) and keep it oxygenated with carbogen (95% O2 / 5% CO2).

    • Preheat the tissue bath system to 37°C.

    • Power on and calibrate the force transducers at least 15 minutes before the experiment to allow for temperature equilibration.

  • Tissue Dissection and Mounting:

    • Euthanize the animal and carefully dissect the thoracic aorta.

    • Immediately place the aorta in cold, oxygenated PSS.

    • Clean the aorta of surrounding connective and adipose tissue.

    • Cut the aorta into rings of 2-3 mm in width.

    • Mount the aortic rings on the hooks of the organ bath system, ensuring not to damage the endothelium.

  • Equilibration and Setting Passive Tension:

    • Submerge the mounted rings in the organ bath chambers filled with oxygenated PSS at 37°C.

    • Allow the tissue to equilibrate for at least 30 minutes.

    • Gradually increase the passive tension to the predetermined optimal level for the tissue (e.g., for rat thoracic aorta, this is often around 2-4 grams). Allow the tissue to stabilize at this tension.

  • Viability Check:

    • Perform a "wake-up" challenge by adding a high concentration of KCl (e.g., 80 mM) or a standard agonist like phenylephrine (e.g., 10⁻⁵ M) to the bath.

    • A robust contraction confirms tissue viability.

    • Wash the tissue with fresh PSS and allow it to return to baseline.

  • Drug Administration and Data Acquisition:

    • Once a stable baseline is achieved, add drugs in a cumulative or non-cumulative manner to generate concentration-response curves.

    • Record the isometric tension changes using a data acquisition system.

    • Ensure adequate time between drug additions for the response to plateau.

  • Data Analysis:

    • Measure the peak contraction for each drug concentration.

    • Normalize the data to the maximal contraction induced by KCl or a reference agonist.

    • Plot the normalized response against the log concentration of the agonist to generate a concentration-response curve.

Collagen Gel Contraction Assay

This protocol is for assessing the contractility of cultured smooth muscle cells.

  • Cell Culture:

    • Culture smooth muscle cells (e.g., human bronchial smooth muscle cells) to confluence.

    • Use cells between passages 3-5 for experiments.

  • Gel Preparation and Cell Embedding:

    • Harvest the confluent cells and suspend them in a collagen solution (e.g., Collagen Type I) at a specific density (e.g., 4 x 10⁵ cells/ml).

    • Dispense the cell-collagen suspension into a 24-well plate.

    • Allow the gel to polymerize at 37°C for about 30 minutes.

  • Contraction Assay:

    • After polymerization, add culture medium to the wells.

    • To induce contraction, replace the medium with a serum-free medium containing the desired agonist (e.g., histamine, methacholine).

    • Place the plate in an incubator.

  • Data Acquisition and Analysis:

    • Capture images of the gels at specified time points (e.g., 0, 10, 30, 60 minutes) using an image analyzer.

    • Measure the area of the collagen gel in each image.

    • The degree of contraction is calculated as the percentage decrease in gel area compared to the initial area.

Visualizations

Smooth_Muscle_Contraction_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_sr Sarcoplasmic Reticulum Agonist Agonist (e.g., Norepinephrine) Receptor GPCR Agonist->Receptor PLC PLC Receptor->PLC RhoA RhoA Receptor->RhoA Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Ca_Channel L-type Ca²⁺ Channel Ca_in Ca²⁺ Ca_Channel->Ca_in Ca²⁺ influx CaM Calmodulin (CaM) Ca_in->CaM Ca_CaM Ca²⁺-CaM Complex CaM->Ca_CaM MLCK_inactive Inactive MLCK MLCK_active Active MLCK MLCK_inactive->MLCK_active Activated by Ca²⁺-CaM Myosin_LC Myosin Light Chain (MLC) MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated MLC Myosin_LC->Myosin_LC_P Contraction Contraction Myosin_LC_P->Contraction ROCK Rho-kinase (ROCK) RhoA->ROCK MLCP MLC Phosphatase (MLCP) ROCK->MLCP Inhibits MLCP->Myosin_LC_P Dephosphorylates SR SR Ca_SR Ca²⁺ IP3R->Ca_SR Ca²⁺ release Ca_SR->CaM

Caption: Canonical signaling pathway for smooth muscle contraction.

Organ_Bath_Workflow Start Start Prep_System Prepare System (PSS, 37°C, Calibrate) Start->Prep_System Dissect_Tissue Dissect Tissue in cold, oxygenated PSS Prep_System->Dissect_Tissue Mount_Tissue Mount Tissue in Organ Bath Dissect_Tissue->Mount_Tissue Equilibrate Equilibrate & Set Passive Tension Mount_Tissue->Equilibrate Viability_Check Viability Check (KCl or Agonist) Equilibrate->Viability_Check Washout Washout & Return to Baseline Viability_Check->Washout Add_Drug Administer Drug/ Construct CRC Washout->Add_Drug Record_Data Record Contraction Data Add_Drug->Record_Data Analyze_Data Analyze & Normalize Data Record_Data->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for an isolated organ bath assay.

References

improving reproducibility of Bombinakinin M bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of Bombinakinin M bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent agonist of the bradykinin B2 receptor, a G-protein coupled receptor (GPCR).[1][2] Its binding to the B2 receptor activates the Gq/G11 signaling pathway, leading to the stimulation of phospholipase C (PLC).[1][3][4] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), which is a key second messenger in many cellular responses.

Q2: What are the common bioassays used to measure this compound activity?

A2: Common bioassays for this compound, as a bradykinin receptor agonist, include:

  • Calcium Mobilization Assays: These assays measure the increase in intracellular calcium concentration upon receptor activation. They are often performed in cells stably expressing the bradykinin B2 receptor and utilize fluorescent calcium indicators.

  • Smooth Muscle Contraction Assays: These assays measure the contractile response of isolated smooth muscle tissues (e.g., guinea pig ileum, human umbilical vein) to this compound.

  • Receptor Binding Assays: These assays determine the affinity of this compound for the bradykinin B2 receptor by competing with a radiolabeled or fluorescently labeled ligand.

Q3: What are some key factors that can affect the reproducibility of this compound bioassays?

A3: Several factors can contribute to variability in bioassay results, including:

  • Peptide Quality and Handling: The purity, solubility, and stability of the this compound peptide are critical. Improper storage, handling, or dissolution can lead to degradation or aggregation, affecting its biological activity.

  • Cell-Based Assay Conditions: For cellular assays, factors like cell line stability, passage number, cell density, and stimulation time can significantly impact the results.

  • Assay Reagents and Buffers: The quality and consistency of reagents, including buffers and media, are important for reproducible results.

  • Experimental Technique: Variations in pipetting, incubation times, and temperature control can introduce significant variability.

Troubleshooting Guides

Issue 1: Low or No Response in a Calcium Mobilization Assay
Possible Cause Troubleshooting Step
Degraded this compound Ensure the peptide is stored correctly at -20°C or -80°C and protected from light. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Consider peptide stability assays to assess integrity.
Low Receptor Expression Verify the expression level of the bradykinin B2 receptor in your cell line using techniques like qPCR, Western blot, or flow cytometry. If expression is low, consider using a different clone or optimizing transfection conditions.
Suboptimal Cell Density Optimize the cell seeding density. Too few cells may not produce a detectable signal, while too many cells can lead to a decreased assay window.
Incorrect Assay Buffer Use a buffer that maintains physiological pH and ion concentrations. For stimulations longer than 2 hours, consider using cell culture medium to reduce cell stress.
Calcium Dye Loading Issues Ensure proper loading of the calcium indicator dye by following the manufacturer's protocol. Check for cytotoxicity of the dye at the concentration used.
Inadequate Stimulation Time Optimize the stimulation time with this compound. A full agonist-receptor equilibrium is necessary to observe the maximal response.
Issue 2: High Variability Between Replicates in a Smooth Muscle Contraction Assay
Possible Cause Troubleshooting Step
Tissue Desensitization Ensure adequate washout periods between applications of this compound to allow the tissue to return to its baseline state.
Inconsistent Tissue Preparation Standardize the dissection and mounting of the smooth muscle tissue to ensure uniformity across preparations.
Temperature Fluctuations Maintain a constant temperature in the organ bath, as temperature can affect enzyme activity and muscle contractility.
Oxygenation Issues Ensure the physiological salt solution is continuously and adequately aerated with the appropriate gas mixture (e.g., 95% O2, 5% CO2).
Peptide Adsorption Peptides can adhere to glass and plastic surfaces. Consider using low-binding labware to minimize loss of this compound.

Experimental Protocols

Protocol 1: Calcium Mobilization Assay

This protocol provides a general framework for a calcium mobilization assay using a fluorescent plate reader.

Materials:

  • HEK293 cells stably expressing the human bradykinin B2 receptor.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • This compound peptide.

  • Black, clear-bottom 96-well or 384-well plates.

  • Fluorescent plate reader with an injection system.

Methodology:

  • Cell Plating: Seed the cells into the microplate at an optimized density (e.g., 20,000 - 50,000 cells/well) and culture overnight.

  • Dye Loading: Remove the culture medium and add the fluorescent calcium dye solution to each well. Incubate for 45-60 minutes at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Measurement: Place the plate in the fluorescent plate reader. Record a baseline fluorescence reading for a few seconds.

  • Agonist Addition: Inject the this compound dilutions into the wells.

  • Data Acquisition: Continue to record the fluorescence signal for 60-120 seconds to capture the peak calcium response.

  • Data Analysis: Calculate the change in fluorescence (peak - baseline) and plot the response against the logarithm of the this compound concentration to determine the EC50 value.

Protocol 2: Isolated Smooth Muscle Contraction Assay

This protocol describes a general method for measuring smooth muscle contraction in an organ bath.

Materials:

  • Isolated smooth muscle tissue (e.g., guinea pig ileum).

  • Physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Organ bath system with an isometric force transducer.

  • This compound peptide.

Methodology:

  • Tissue Preparation: Dissect the smooth muscle tissue and mount it in the organ bath under a resting tension.

  • Equilibration: Allow the tissue to equilibrate in the physiological salt solution for at least 60 minutes, with regular washes every 15-20 minutes.

  • Stimulation: Add this compound to the organ bath in a cumulative or non-cumulative manner, recording the contractile response after each addition.

  • Washout: After obtaining a maximal response or completing the concentration-response curve, wash the tissue extensively to allow it to return to baseline.

  • Data Analysis: Measure the amplitude of the contractions and plot the response as a percentage of the maximal contraction against the logarithm of the this compound concentration to determine the EC50 value.

Quantitative Data Summary

The following tables provide representative quantitative data for bradykinin receptor agonists in common bioassays. These values can serve as a reference for setting up and validating this compound bioassays. Note that specific EC50 values for this compound may vary depending on the assay system and conditions.

Table 1: Bradykinin B2 Receptor Agonist Activity in Calcium Mobilization Assays

CompoundCell LineEC50Reference
BradykininHiTSeeker BDKRB2 Cell Line2.18 x 10-9 M

Table 2: Bradykinin B2 Receptor Binding Affinities

LigandReceptor SourceKD / KiReference
[3H]-BradykininHuman B2 Receptor (CHO cells)644 ± 80 pM
[3H]-BradykininRat B2 Receptor (CHO cells)459 ± 90 pM

Visualizations

Bombinakinin_M_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound B2R Bradykinin B2 Receptor (GPCR) This compound->B2R Binds Gq Gq/11 B2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca2+ ER->Ca Releases Ca->PKC Activates CellularResponse Cellular Response (e.g., Contraction, Secretion) Ca->CellularResponse Mediates PKC->CellularResponse Phosphorylates target proteins

Caption: this compound signaling pathway via the Bradykinin B2 receptor.

Troubleshooting_Workflow Start Start: Inconsistent Bioassay Results CheckPeptide 1. Check this compound Quality and Handling Start->CheckPeptide PeptideOK Peptide OK? CheckPeptide->PeptideOK CheckAssayConditions 2. Review Assay Conditions (Cells, Reagents, etc.) PeptideOK->CheckAssayConditions Yes ReplacePeptide Replace Peptide and Re-validate PeptideOK->ReplacePeptide No ConditionsOK Conditions OK? CheckAssayConditions->ConditionsOK CheckProtocolExecution 3. Evaluate Protocol Execution ConditionsOK->CheckProtocolExecution Yes Reoptimize Re-optimize Assay Parameters ConditionsOK->Reoptimize No ProtocolOK Protocol OK? CheckProtocolExecution->ProtocolOK Retrain Retrain on Protocol Techniques ProtocolOK->Retrain No End End: Reproducible Results ProtocolOK->End Yes Consult Consult with Technical Support or Senior Researcher Reoptimize->CheckAssayConditions Reoptimize->Consult Retrain->CheckProtocolExecution Retrain->Consult ReplacePeptide->CheckPeptide ReplacePeptide->Consult

Caption: A logical workflow for troubleshooting this compound bioassay reproducibility issues.

References

Navigating Bombinakinin M: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with the Bombinakinin M peptide, aggregation can be a significant experimental hurdle. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges in handling and utilizing this peptide, ensuring the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to aggregation?

This compound is a bradykinin-related peptide isolated from the skin secretions of the toad Bombina maxima.[1][2] Like many peptides, its susceptibility to aggregation is influenced by its amino acid sequence, which dictates its hydrophobicity and charge characteristics.[3][4] Aggregation can occur when peptide molecules self-associate to form larger, often insoluble complexes, which can interfere with experimental outcomes.[3]

Q2: How should I properly store lyophilized this compound peptide?

To ensure long-term stability, lyophilized this compound should be stored at -20°C or -80°C in a tightly sealed vial to minimize exposure to moisture. For peptides containing residues prone to oxidation, such as Cysteine, Methionine, or Tryptophan, storing under an inert gas like nitrogen or argon is recommended. Before use, allow the vial to warm to room temperature before opening to prevent condensation.

Q3: What is the recommended procedure for dissolving this compound?

The ideal solvent for this compound depends on its overall charge, which is determined by its amino acid composition. It is crucial to first test the solubility on a small aliquot of the peptide.

  • For acidic peptides (net negative charge): Attempt to dissolve in a small amount of a basic buffer, such as 0.1M ammonium bicarbonate, and then dilute with water to the desired concentration.

  • For basic peptides (net positive charge): Try dissolving in a small amount of an acidic solvent, like 10-25% acetic acid, followed by dilution with water.

  • For neutral or hydrophobic peptides: Use a minimal amount of an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to dissolve the peptide, and then slowly add this solution to your aqueous buffer with gentle stirring.

Sonication can aid in dissolving the peptide.

Q4: How can I prevent this compound aggregation in my experiments?

Several factors can be controlled to minimize aggregation:

  • Concentration: Work with the lowest feasible peptide concentration, as higher concentrations promote aggregation.

  • pH: Maintain the pH of your solution away from the peptide's isoelectric point (pI), where it has a net neutral charge and is least soluble.

  • Temperature: Avoid high temperatures, as they can accelerate aggregation. Store solutions at 4°C for short-term use and frozen for longer periods.

  • Ionic Strength: The effect of ionic strength can be peptide-specific. It's advisable to empirically determine the optimal salt concentration for your experiments.

  • Additives: The inclusion of certain excipients can help. For example, arginine and histidine have been shown to reduce aggregation for some biomolecules.

Q5: What is the likely signaling pathway for this compound?

While the specific signaling pathway for this compound has not been fully elucidated, its structural relationship to bradykinin suggests it may act through similar G protein-coupled receptors (GPCRs). Bradykinin, for instance, signals through B1 and B2 receptors, leading to the activation of phospholipase C and subsequent downstream signaling cascades involving inositol triphosphate (IP3), diacylglycerol (DAG), and intracellular calcium mobilization. The diagram below illustrates a putative signaling pathway for this compound based on known bradykinin signaling.

Putative Signaling Pathway of this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound B2R Bradykinin B2 Receptor (GPCR) This compound->B2R Binds Gq Gαq B2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response PKC->Response Phosphorylates targets Ca Ca²⁺ Ca->PKC Activates Ca->Response Mediates ER->Ca Releases

Caption: Putative signaling pathway for this compound.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Peptide will not dissolve in aqueous buffer. The peptide is hydrophobic or has a net neutral charge at the buffer's pH.1. Check the peptide's charge: Calculate the net charge at the experimental pH. 2. For acidic peptides: Use a dilute basic solution (e.g., 0.1% ammonium hydroxide) to dissolve, then buffer to the desired pH. 3. For basic peptides: Use a dilute acidic solution (e.g., 10% acetic acid) to dissolve, then buffer. 4. For neutral/hydrophobic peptides: Dissolve in a minimal amount of organic solvent (e.g., DMSO, DMF) and then slowly add to the aqueous buffer with stirring.
Solution becomes cloudy or forms a precipitate over time. Peptide is aggregating out of solution.1. Lower the concentration: Dilute the stock solution further. 2. Adjust the pH: Move the pH further away from the peptide's isoelectric point. 3. Change the buffer: Some buffer components can promote aggregation. Try a different buffer system. 4. Add solubilizing agents: Consider adding excipients like arginine or using a low percentage of an organic co-solvent if compatible with your assay.
Inconsistent experimental results between batches. Differences in peptide handling, storage, or aggregation state.1. Standardize your protocol: Ensure consistent procedures for storage, weighing, and solubilization. 2. Aliquot the peptide: Upon receipt, aliquot the lyophilized peptide into single-use vials to avoid repeated freeze-thaw cycles and moisture absorption. 3. Characterize your stock solution: Before use, you can check for aggregation using techniques like Dynamic Light Scattering (DLS) or size-exclusion chromatography.
Loss of peptide activity. Chemical degradation (e.g., oxidation, hydrolysis) or irreversible aggregation.1. Proper storage: Store lyophilized peptide at -80°C and solutions in aliquots at -20°C or -80°C. 2. Use fresh solutions: Prepare solutions fresh for each experiment whenever possible. 3. Handle with care: For peptides with sensitive residues (Cys, Met, Trp), use degassed buffers and consider working in an inert atmosphere.

Experimental Protocols

Protocol 1: General Peptide Solubilization Workflow

This protocol outlines a systematic approach to dissolving a new batch of this compound peptide.

Peptide Solubilization Workflow Start Start: Lyophilized Peptide Charge Calculate Net Charge of Peptide Start->Charge Acidic Acidic (Net < 0) Charge->Acidic < 0 Basic Basic (Net > 0) Charge->Basic > 0 Neutral Neutral/Hydrophobic (Net ≈ 0) Charge->Neutral ≈ 0 Dissolve_Basic Dissolve in dilute basic buffer (e.g., 0.1% NH4OH) Acidic->Dissolve_Basic Dissolve_Acidic Dissolve in dilute acidic buffer (e.g., 10% Acetic Acid) Basic->Dissolve_Acidic Dissolve_Organic Dissolve in minimal organic solvent (e.g., DMSO) Neutral->Dissolve_Organic Dilute Slowly dilute with aqueous buffer Dissolve_Basic->Dilute Dissolve_Acidic->Dilute Dissolve_Organic->Dilute Check Check for Precipitation Dilute->Check Success Solubilization Successful Check->Success No Fail Troubleshoot: - Adjust pH/Concentration - Try different solvent Check->Fail Yes

Caption: A workflow for systematic peptide solubilization.

Protocol 2: Thioflavin T (ThT) Assay for Monitoring Aggregation

This assay is commonly used to monitor the formation of amyloid-like fibrils, a type of ordered peptide aggregate.

  • Preparation of Reagents:

    • Prepare a stock solution of this compound at a concentration known to be prone to aggregation (e.g., 1-10 mg/mL) in the desired buffer.

    • Prepare a stock solution of Thioflavin T (ThT) at 1 mM in water. Store protected from light.

    • Prepare the assay buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Assay Procedure:

    • In a 96-well black plate with a clear bottom, add the this compound solution to the desired final concentration.

    • Add ThT to a final concentration of 10-25 µM.

    • Include control wells with buffer and ThT only (blank) and buffer with peptide only.

    • Incubate the plate at a specific temperature (e.g., 37°C) with intermittent shaking.

    • Measure the fluorescence intensity at regular intervals using a plate reader with excitation at ~440 nm and emission at ~485 nm.

  • Data Analysis:

    • Subtract the blank reading from all measurements.

    • Plot fluorescence intensity versus time. An increase in fluorescence indicates peptide aggregation.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound aggregation in the public domain, the following tables provide illustrative examples based on general peptide behavior. Researchers should perform their own experiments to determine the specific properties of this compound.

Table 1: Illustrative Effect of pH on Peptide Solubility

pHNet Charge of a Hypothetical Basic PeptideSolubility
3.0+3High
5.0+2High
7.0+1Moderate
9.00 (pI)Low (Aggregation Prone)
11.0-1Moderate

Table 2: Illustrative Effect of Temperature on Aggregation Rate

Temperature (°C)Time to 50% Aggregation (t½) (hours)
4> 48
2524
378
502

Table 3: Illustrative Effect of Peptide Concentration on Aggregation

Concentration (mg/mL)Aggregation Observed after 24h at 37°C
0.1None
0.5Slight
1.0Moderate
5.0High

References

Technical Support Center: Ensuring Consistent Bombinakinin M Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Bombinakinin M. Our goal is to help you ensure consistent and reliable results between experimental batches.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the contractile response of guinea pig ileum to different batches of this compound. What are the potential causes?

A1: Batch-to-batch variability in peptide activity is a common issue that can stem from several factors. For synthetic peptides like this compound, these can include:

  • Purity and Impurities: Even small differences in the purity profile between batches can impact biological activity. Impurities such as deletion sequences, truncated peptides, or byproducts from the synthesis process can interfere with the peptide's interaction with the bradykinin B2 receptor.[1][2][3]

  • Peptide Content and Quantification: Lyophilized peptides are often supplied with counter-ions (e.g., TFA) and residual water, meaning the net peptide content can vary.[4] Inaccurate determination of the peptide concentration is a frequent source of variability.

  • Storage and Handling: this compound, like other peptides, is sensitive to degradation. Improper storage conditions (e.g., temperature fluctuations, exposure to light and moisture) and repeated freeze-thaw cycles can lead to a loss of activity.[4]

  • Solubility Issues: Incomplete solubilization or aggregation of the peptide can lead to a lower effective concentration in your assay.

Q2: What is the recommended procedure for storing and reconstituting this compound to maintain its activity?

A2: To ensure the stability and activity of this compound, follow these guidelines:

  • Storage of Lyophilized Peptide: Store lyophilized this compound at -20°C or -80°C for long-term storage. Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent moisture absorption.

  • Reconstitution: Use a high-quality, sterile solvent for reconstitution. For many peptides, sterile, distilled water or a dilute aqueous acid (like 0.1% acetic acid) is a good starting point. If solubility is an issue, a small amount of an organic solvent like DMSO or DMF can be used, but ensure the final concentration of the organic solvent in your assay is low enough to not affect the biological system.

  • Storage of Stock Solutions: Aliquot the reconstituted peptide into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C. For short-term storage (a few days), 4°C may be acceptable, but this should be validated for your specific experimental conditions.

Q3: Can the presence of trifluoroacetic acid (TFA) from the synthesis and purification process affect my experiments with this compound?

A3: Yes, residual TFA, a common counter-ion in synthetic peptides, can impact biological assays. At certain concentrations, TFA can alter the pH of your assay medium and may have direct effects on cells or tissues, potentially confounding your results. If you suspect TFA interference, consider using a peptide batch that has been purified using a different method (e.g., acetate salt form) or perform a buffer exchange step to remove the TFA.

Troubleshooting Guide

Issue Potential Causes Recommended Actions
Reduced or No this compound Activity 1. Peptide Degradation: Improper storage, multiple freeze-thaw cycles. 2. Incorrect Concentration: Inaccurate weighing or dilution of the peptide. 3. Solubility Problems: Peptide has precipitated out of solution. 4. Inactive Batch: Issues with peptide synthesis or purity.1. Use a fresh aliquot of the peptide. Review storage and handling procedures. 2. Re-calculate the required amount, considering the net peptide content if provided on the Certificate of Analysis. Prepare a fresh stock solution. 3. Visually inspect the solution for precipitates. Try sonicating the solution or using a different solubilization method. 4. Test a new batch of this compound. Contact the supplier for the Certificate of Analysis to review purity and quality control data.
Inconsistent EC50 Values Between Experiments 1. Assay Condition Variability: Inconsistent incubation times, temperature fluctuations, or buffer composition. 2. Tissue Viability (for ex vivo assays): Differences in the health and responsiveness of the isolated tissue. 3. Pipetting Errors: Inaccurate serial dilutions.1. Standardize all assay parameters. Ensure consistent timing and temperature control. Use freshly prepared buffers. 2. Ensure consistent tissue dissection and handling procedures. Allow for an adequate equilibration period for the tissue before starting the experiment. 3. Use calibrated pipettes and carefully prepare the dilution series.
High Background Signal or Non-Specific Effects 1. Peptide Impurities: Presence of other biologically active peptides from the synthesis. 2. Solvent Effects: The solvent used to dissolve the peptide is affecting the assay at the concentrations used.1. Obtain a higher purity batch of this compound. 2. Run a solvent control to determine the effect of the solvent alone on your assay system. Lower the final solvent concentration if necessary.

Quantitative Data Summary

The following table summarizes the reported biological activity of this compound.

Peptide Assay Tissue/Cell Line EC50 Reference
This compoundSmooth Muscle ContractionGuinea Pig Ileum4 nM
Bradykinin (for comparison)Smooth Muscle ContractionGuinea Pig Ileum1 nM

Experimental Protocols

Key Experiment: Isolated Guinea Pig Ileum Contraction Assay

This protocol describes a common method for assessing the contractile activity of this compound on smooth muscle tissue.

1. Materials and Reagents:

  • Male guinea pig (250-350 g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)

  • This compound stock solution

  • Organ bath system with isometric force transducers

  • Carbogen gas (95% O2, 5% CO2)

  • Water bath (37°C)

2. Tissue Preparation:

  • Humanely euthanize the guinea pig according to approved institutional guidelines.

  • Excise a segment of the terminal ileum and place it in a petri dish containing Krebs-Henseleit solution, continuously gassed with carbogen.

  • Carefully remove the mesentery and cut the ileum into segments of approximately 2-3 cm.

  • Gently flush the lumen of each segment with Krebs-Henseleit solution to remove any contents.

3. Experimental Setup:

  • Mount the ileum segments in the organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen.

  • Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.

  • Apply an initial tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.

4. Measurement of Contractile Response:

  • After equilibration, record a stable baseline.

  • Add this compound to the organ bath in a cumulative concentration-response manner (e.g., starting from 10^-11 M and increasing in log increments).

  • Record the contractile response after each addition until a maximal response is achieved.

  • At the end of the experiment, wash the tissue and add a maximal concentration of a standard agonist (e.g., acetylcholine or KCl) to determine the maximum contractile capacity of the tissue.

5. Data Analysis:

  • Express the contractile response to this compound as a percentage of the maximal contraction induced by the standard agonist.

  • Plot the concentration-response curve and calculate the EC50 value using a suitable non-linear regression software.

Visualizations

G cluster_prep Peptide & Tissue Preparation cluster_assay Contraction Assay cluster_analysis Data Analysis Lyophilized this compound Lyophilized this compound Stock Solution Stock Solution Lyophilized this compound->Stock Solution Reconstitution Serial Dilutions Serial Dilutions Stock Solution->Serial Dilutions Dilution Guinea Pig Guinea Pig Ileum Segment Ileum Segment Guinea Pig->Ileum Segment Dissection Mounted Tissue Mounted Tissue Ileum Segment->Mounted Tissue Mounting in Organ Bath Cumulative Addition Cumulative Addition Serial Dilutions->Cumulative Addition To Organ Bath Measure Contraction Measure Contraction Cumulative Addition->Measure Contraction Isometric Transducer Concentration-Response Curve Concentration-Response Curve Measure Contraction->Concentration-Response Curve Calculate EC50 Calculate EC50 Concentration-Response Curve->Calculate EC50

Caption: Experimental workflow for assessing this compound activity.

G This compound This compound B2 Receptor B2 Receptor This compound->B2 Receptor Binds Gq/11 Gq/11 B2 Receptor->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release Stimulates PKC PKC DAG->PKC Activates Smooth Muscle Contraction Smooth Muscle Contraction Ca2+ Release->Smooth Muscle Contraction Leads to PKC->Smooth Muscle Contraction Contributes to

Caption: this compound signaling pathway via the B2 receptor.

References

Bombinakinin M experimental controls and best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Bombinakinin M.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent bradykinin receptor agonist. It is a peptide that is highly selective for mammalian arterial smooth muscle bradykinin B2 receptors, exhibiting approximately 50-fold greater potency than bradykinin.[1] Its primary mechanism of action involves binding to and activating the bradykinin B2 receptor, a G protein-coupled receptor (GPCR). This activation initiates a downstream signaling cascade, primarily through the Gαq pathway, leading to various cellular responses.

Q2: What are the main downstream signaling events following this compound binding to the B2 receptor?

Upon binding of this compound to the B2 receptor, the associated Gαq protein is activated. This activation stimulates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a rapid increase in cytosolic calcium concentration. DAG, in conjunction with the elevated calcium levels, activates Protein Kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response such as smooth muscle contraction.

Q3: How should this compound be stored and handled?

For optimal stability, lyophilized this compound should be stored desiccated at -20°C.[1] When preparing stock solutions, it is recommended to reconstitute the peptide in a sterile, high-quality solvent such as sterile water or a buffer appropriate for your experimental system. To avoid repeated freeze-thaw cycles which can degrade the peptide, it is best practice to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.

Q4: What are some common causes of experimental variability when using peptide ligands like this compound?

Several factors can contribute to variability in experiments with peptides:

  • Peptide Stability: Peptides can be susceptible to degradation by proteases present in cell culture media or tissue preparations. Improper storage and handling, including multiple freeze-thaw cycles, can also lead to degradation.

  • Solubility Issues: Depending on the peptide sequence, solubility can be a challenge. It is crucial to ensure the peptide is fully dissolved before use.

  • Adsorption to Surfaces: Peptides can adsorb to plasticware, leading to a lower effective concentration in your experiment. Using low-protein-binding tubes and pipette tips can help mitigate this.

  • Cellular Responsiveness: The expression levels of the target receptor (bradykinin B2 receptor) can vary between cell lines, primary cell preparations, and with cell passage number.

Troubleshooting Guides

Receptor Binding Assays
Issue Possible Cause Troubleshooting Steps
Low or No Specific Binding Degraded this compoundEnsure proper storage and handling of the peptide. Use a fresh aliquot for each experiment.
Low Receptor ExpressionVerify the expression of the bradykinin B2 receptor in your cell line or tissue preparation using techniques like Western blot or qPCR.
Incorrect Assay BufferThe ionic strength and pH of the binding buffer can significantly affect receptor-ligand interactions. Optimize buffer composition.
Insufficient Incubation TimeEnsure the binding reaction has reached equilibrium. Perform a time-course experiment to determine the optimal incubation time.
High Non-Specific Binding Inadequate WashingIncrease the number and volume of washes to remove unbound radioligand effectively.
Radioligand Sticking to FilterPre-soak the filter plates with a blocking agent like polyethyleneimine (PEI) to reduce non-specific binding.
High Radioligand ConcentrationUse a radioligand concentration at or below its Kd value to minimize non-specific binding.
Calcium Imaging Assays
Issue Possible Cause Troubleshooting Steps
No or Weak Calcium Response Low this compound ConcentrationPerform a dose-response experiment to determine the optimal concentration range for your cell type.
Cell HealthEnsure cells are healthy and not over-confluent. Use cells at a consistent and optimal passage number.
Calcium Dye Loading IssuesOptimize the concentration of the calcium indicator dye and the loading time and temperature. Ensure the dye is not compartmentalized.
Receptor DesensitizationPre-stimulation with other agonists or prolonged exposure to this compound can lead to receptor desensitization. Ensure adequate washout periods between stimulations.
High Background Fluorescence Incomplete Dye WashoutThoroughly wash the cells after dye loading to remove extracellular dye.
Cell AutofluorescenceMeasure the background fluorescence of unstained cells and subtract it from the signal of stained cells.
PhototoxicityReduce the intensity and duration of the excitation light to minimize phototoxicity and photobleaching.
Smooth Muscle Contraction Assays
Issue Possible Cause Troubleshooting Steps
No or Weak Contraction Degraded this compoundUse a freshly prepared solution of this compound.
Tissue ViabilityEnsure the smooth muscle preparation is viable and responsive to a known contractile agent (e.g., KCl).
Incorrect Buffer CompositionUse a physiological salt solution with the correct pH, temperature, and oxygenation for the specific tissue being used.
Receptor DesensitizationRepeated applications of this compound without adequate washout can lead to tachyphylaxis. Ensure sufficient time between doses.
Inconsistent Contractions Temperature FluctuationsMaintain a constant temperature in the organ bath, as temperature can affect smooth muscle contractility.
Inconsistent Tissue PreparationStandardize the size and orientation of the smooth muscle strips to ensure reproducibility.
Mechanical Setup IssuesEnsure the force transducer is properly calibrated and that the tissue is mounted with appropriate tension.

Quantitative Data

Parameter Value Assay Tissue/Cell Type Reference
EC50 4.0 nMSmooth Muscle ContractionGuinea Pig Ileum[1]
Potency ~50-fold > BradykininSmooth Muscle ContractionMammalian Artery[1]

Experimental Protocols

Receptor Binding Assay (Competitive)
  • Membrane Preparation: Prepare cell membranes from a cell line endogenously or recombinantly expressing the bradykinin B2 receptor.

  • Assay Buffer: A typical binding buffer may consist of 25 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, and 0.2% BSA, pH 7.4.

  • Reaction Setup: In a 96-well filter plate, add in triplicate:

    • Total Binding: Assay buffer, radiolabeled bradykinin (e.g., [3H]-bradykinin), and cell membranes.

    • Non-specific Binding: Assay buffer, radiolabeled bradykinin, an excess of unlabeled bradykinin (e.g., 1 µM), and cell membranes.

    • Competition: Assay buffer, radiolabeled bradykinin, varying concentrations of this compound, and cell membranes.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of the wells through the filter plate using a vacuum manifold.

  • Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., assay buffer without BSA) to remove unbound radioligand.

  • Detection: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding and determine the IC50 value for this compound by fitting the competition data to a one-site binding model.

Calcium Imaging Assay
  • Cell Plating: Plate cells expressing the bradykinin B2 receptor onto glass-bottom dishes or 96-well black-walled imaging plates.

  • Dye Loading: Load the cells with a calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's protocol. Typically, this involves incubation with the dye for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove extracellular dye.

  • Baseline Measurement: Acquire a baseline fluorescence reading for a few minutes before adding the agonist.

  • Stimulation: Add varying concentrations of this compound to the cells.

  • Image Acquisition: Continuously record the fluorescence intensity over time using a fluorescence microscope or a plate reader equipped for kinetic reads.

  • Data Analysis: Quantify the change in fluorescence intensity (ΔF/F0) and plot the peak response against the concentration of this compound to determine the EC50 value.

Smooth Muscle Contraction Assay
  • Tissue Preparation: Isolate a smooth muscle tissue (e.g., guinea pig ileum or rat aorta) and cut it into strips of a standardized size.

  • Mounting: Mount the tissue strips in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

  • Equilibration: Allow the tissue to equilibrate under a resting tension for at least 60 minutes, with periodic washes.

  • Viability Check: Test the viability of the tissue by inducing a contraction with a high concentration of KCl (e.g., 80 mM).

  • Dose-Response Curve: After the tissue has returned to baseline, add cumulative concentrations of this compound to the organ bath and record the resulting contraction using a force transducer.

  • Data Analysis: Normalize the contractile responses to the maximum contraction induced by KCl and plot the response against the log concentration of this compound to determine the EC50 and Emax values.

Signaling Pathway and Experimental Workflow Diagrams

Bombinakinin_M_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Bombinakinin_M This compound B2R Bradykinin B2 Receptor (GPCR) Bombinakinin_M->B2R Binds Gq Gαq B2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ (intracellular) Ca2->PKC Activates Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Response Phosphorylates Downstream Targets ER->Ca2 Releases

Caption: this compound Signaling Pathway

Experimental_Workflow_Calcium_Imaging start Start plate_cells Plate Cells Expressing Bradykinin B2 Receptor start->plate_cells load_dye Load Cells with Calcium Indicator Dye plate_cells->load_dye wash_cells Wash to Remove Extracellular Dye load_dye->wash_cells baseline Measure Baseline Fluorescence wash_cells->baseline add_agonist Add this compound (Varying Concentrations) baseline->add_agonist record_fluorescence Record Fluorescence Change Over Time add_agonist->record_fluorescence analyze_data Analyze Data (ΔF/F₀) and Determine EC₅₀ record_fluorescence->analyze_data end_point End analyze_data->end_point

Caption: Calcium Imaging Experimental Workflow

Logical_Relationship_Troubleshooting cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions problem Inconsistent or No Experimental Response peptide_issues Peptide-Related (Degradation, Solubility) problem->peptide_issues assay_issues Assay System (Cells, Buffers, Temp.) problem->assay_issues protocol_issues Protocol Execution (Timing, Pipetting) problem->protocol_issues check_peptide Verify Peptide Integrity and Concentration peptide_issues->check_peptide optimize_assay Optimize Assay Conditions (e.g., Cell Density, Buffer) assay_issues->optimize_assay standardize_protocol Standardize and Validate Experimental Protocol protocol_issues->standardize_protocol

Caption: Troubleshooting Logic Flow

References

Validation & Comparative

Bombinakinin M vs. Bradykinin: A Comparative Potency Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potency and signaling pathways of two vasoactive peptides: bombinakinin M and bradykinin. The information is compiled from various experimental sources to assist researchers in pharmacology, drug discovery, and related fields.

Introduction

This compound, a peptide originally isolated from the skin secretions of the frog Bombina maxima, and bradykinin, an endogenous nonapeptide in mammals, are both potent agonists of bradykinin receptors. Bradykinin is a well-characterized inflammatory mediator involved in vasodilation, increased vascular permeability, smooth muscle contraction, and pain.[1][2] this compound has been identified as a highly potent analog of bradykinin, exhibiting significantly greater activity in certain smooth muscle preparations.[3][4] This guide will delve into a quantitative comparison of their potencies, detail the experimental methodologies used for these assessments, and visualize their shared signaling pathway.

Data Presentation: Potency Comparison

The following table summarizes the quantitative data on the potency of this compound and bradykinin from various in vitro studies. Potency is primarily expressed as the half-maximal effective concentration (EC50) and the binding affinity (Ki). A lower EC50 value indicates higher potency.

PeptideAssay TypeTissue/Cell LinePotency (EC50)Binding Affinity (Ki)Reference
This compound Smooth Muscle ContractionGuinea Pig Ileum4.0 nMNot Reported[3]
Bradykinin Smooth Muscle ContractionGuinea Pig Ileum~1 nM - 4 nMNot Reported
Smooth Muscle ContractionHuman Umbilical VeinpD2 = 8.13 ± 0.14Not Reported
Inositol Phosphate AccumulationHuman Embryonic Pituitary Tumour Cells2-3 nM4.8 ± 1.9 nM
Inositol Phosphate AccumulationPorcine Aortic Endothelial Cells9 x 10⁻⁹ MNot Reported
Receptor BindingCultured Rat Cortical AstrocytesNot Applicable16.6 ± 2.6 nM (KD)
Receptor BindingHuman B2 Receptor (expressed in CHO cells)Not ApplicablepKi = 10.52

Note: Direct comparison of potency can be challenging due to variations in experimental conditions across different studies. The data presented here is for comparative purposes, and it is recommended to consult the original research for detailed experimental parameters. This compound is reported to be approximately 50-fold more potent than bradykinin in mammalian arterial smooth muscle, though specific EC50 values from a direct comparative study were not available in the searched literature.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the findings.

Smooth Muscle Contraction Assay

This assay measures the contractile response of isolated smooth muscle tissue to an agonist.

  • Tissue Preparation: A segment of smooth muscle tissue, such as guinea pig ileum or rat uterus, is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs' solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

  • Tension Recording: The tissue is connected to an isometric force transducer to record changes in muscle tension. An initial tension is applied to the tissue and it is allowed to equilibrate.

  • Agonist Addition: Cumulative concentrations of the agonist (this compound or bradykinin) are added to the organ bath.

  • Data Analysis: The contractile response at each concentration is recorded, and a concentration-response curve is generated. The EC50 value, representing the concentration of the agonist that produces 50% of the maximal contraction, is calculated from this curve.

Inositol Phosphate Accumulation Assay

This assay quantifies the production of inositol phosphates (IPs), which are second messengers generated upon the activation of Gq protein-coupled receptors like the bradykinin B2 receptor.

  • Cell Culture and Labeling: Cultured cells expressing the bradykinin B2 receptor (e.g., human embryonic pituitary tumour cells) are incubated with [³H]-myo-inositol to label the cellular phosphoinositide pools.

  • Stimulation: The cells are then stimulated with various concentrations of the agonist (this compound or bradykinin) for a specific time period.

  • Extraction and Separation: The reaction is terminated, and the intracellular inositol phosphates are extracted. The different IP species (IP1, IP2, IP3) are separated using anion-exchange chromatography.

  • Quantification: The amount of radioactivity in each IP fraction is determined by liquid scintillation counting.

  • Data Analysis: The accumulation of total inositol phosphates is plotted against the agonist concentration to generate a concentration-response curve, from which the EC50 value is determined.

Signaling Pathway

Both this compound and bradykinin exert their effects primarily through the bradykinin B2 receptor, a G protein-coupled receptor (GPCR). The activation of the B2 receptor initiates a well-defined signaling cascade.

G This compound / Bradykinin Signaling Pathway cluster_receptor Cell Membrane cluster_gprotein G Protein Activation cluster_downstream Downstream Signaling cluster_response Cellular Responses B2 Receptor B2 Receptor Gq/Gi Gq/Gi B2 Receptor->Gq/Gi activates Increased Vascular Permeability Increased Vascular Permeability B2 Receptor->Increased Vascular Permeability PLC Phospholipase C (PLC) Gq/Gi->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER Ca2+ (from ER) IP3->Ca2_ER releases PKC Protein Kinase C (PKC) DAG->PKC activates Smooth Muscle Contraction Smooth Muscle Contraction Ca2_ER->Smooth Muscle Contraction MAPK MAPK Cascade PKC->MAPK activates Pain & Inflammation Pain & Inflammation MAPK->Pain & Inflammation This compound / Bradykinin This compound / Bradykinin This compound / Bradykinin->B2 Receptor binds to

Caption: Signaling pathway of this compound and Bradykinin via the B2 receptor.

The binding of either peptide to the B2 receptor leads to the activation of heterotrimeric G proteins, primarily of the Gq and Gi families. The activated Gq alpha subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC). These signaling events ultimately lead to a variety of cellular responses, including smooth muscle contraction, increased vascular permeability, and the sensation of pain. The activation of mitogen-activated protein kinase (MAPK) cascades is also a known downstream effect of B2 receptor activation.

Conclusion

Both this compound and bradykinin are potent agonists of the bradykinin B2 receptor, initiating a cascade of intracellular events that mediate a range of physiological and pathophysiological responses. The available data suggests that this compound is a significantly more potent agonist than bradykinin in certain smooth muscle tissues. This heightened potency makes this compound a valuable tool for researchers studying the bradykinin system and a potential lead compound in the development of novel therapeutics targeting bradykinin receptors. Further direct comparative studies are warranted to fully elucidate the pharmacological differences between these two peptides across various biological systems.

References

A Comparative Analysis of Bombinakinin M and Bradykinin Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the signaling pathways activated by Bombinakinin M and the endogenous nonapeptide, bradykinin. Both peptides are potent agonists of the bradykinin receptors, playing crucial roles in various physiological and pathological processes, including inflammation, pain, and smooth muscle contraction. Understanding the nuances of their signaling mechanisms is vital for the development of novel therapeutics targeting the kallikrein-kinin system.

Introduction to this compound and Bradykinin

Bradykinin is a well-characterized inflammatory mediator that exerts its effects through two main G protein-coupled receptors (GPCRs), the B1 and B2 receptors. The B2 receptor is constitutively expressed in a wide variety of tissues and is responsible for the majority of bradykinin's physiological effects, including vasodilation and smooth muscle contraction. The B1 receptor, on the other hand, is typically expressed at low levels in healthy tissues but is upregulated in response to tissue injury and inflammation.[1][2]

This compound , a bradykinin-related peptide isolated from the skin secretions of the toad Bombina maxima, has been identified as a potent bradykinin receptor agonist.[3] It demonstrates high selectivity for mammalian arterial smooth muscle bradykinin receptors, suggesting its primary action is through the constitutively expressed B2 receptor.[3]

Comparative Signaling Pathways

Both this compound and bradykinin are believed to initiate their signaling cascades primarily through the activation of the bradykinin B2 receptor, a Gq-coupled GPCR. Activation of the B2 receptor triggers a well-defined downstream signaling cascade, leading to a variety of cellular responses.

Bradykinin B2 Receptor Signaling Cascade

Activation of the B2 receptor by either this compound or bradykinin leads to the dissociation of the heterotrimeric G protein into its Gαq and Gβγ subunits. The activated Gαq subunit stimulates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • IP3-Mediated Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[4] This rapid increase in intracellular calcium is a hallmark of B2 receptor activation.

  • DAG-Mediated PKC Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular calcium, activates Protein Kinase C (PKC). Activated PKC can then phosphorylate a variety of downstream target proteins, leading to diverse cellular responses.

  • MAPK Pathway Activation: The activation of the B2 receptor can also lead to the stimulation of the Mitogen-Activated Protein Kinase (MAPK) pathway. This can occur through PKC-dependent and independent mechanisms, ultimately resulting in the phosphorylation and activation of extracellular signal-regulated kinases (ERK1/2), which play a role in cell proliferation and inflammation.

Ligand This compound / Bradykinin B2R Bradykinin B2 Receptor (GPCR) Ligand->B2R Binds to Gq Gαq B2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates DAG DAG PIP2->DAG Generates Ca2 ↑ [Ca2+]i IP3->Ca2 Induces Release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Co-activates Response Cellular Responses (e.g., Smooth Muscle Contraction, Inflammation) Ca2->Response Leads to MAPK MAPK Pathway (ERK1/2) PKC->MAPK Activates MAPK->Response Leads to

Signaling pathway of this compound and Bradykinin via the B2 receptor.

Quantitative Comparison of Agonist Activity

Direct comparative data for this compound and bradykinin is limited. However, available studies allow for a preliminary assessment of their relative potencies. It is important to note that potency can vary depending on the tissue and the specific response being measured.

ParameterThis compoundBradykininReference Tissue/AssayCitation
EC50 (Smooth Muscle Contraction) 4.0 nM1.0 nMGuinea Pig Ileum
Binding Affinity (Ki) to B2 Receptor Data not available~0.41 nM - 4.8 nMVarious cell lines
Potency in IP3 Accumulation Data not availableEC50 ~2-3 nMHuman embryonic pituitary tumor cells
Potency in Calcium Mobilization Data not availableEC50 ~ -8.7 M (log)Bovine tracheal smooth muscle cells

EC50: Half-maximal effective concentration. Ki: Inhibitory constant.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize and compare the signaling of bradykinin receptor agonists like this compound and bradykinin.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of the peptides to the bradykinin B2 receptor.

Principle: A radiolabeled ligand (e.g., [3H]-bradykinin) is incubated with cell membranes expressing the B2 receptor. The unlabeled ligands (this compound or bradykinin) are added at increasing concentrations to compete with the radiolabeled ligand for binding. The amount of bound radioactivity is measured, and the IC50 (concentration of unlabeled ligand that inhibits 50% of radioligand binding) is determined, from which the Ki can be calculated.

Protocol Outline:

  • Membrane Preparation: Homogenize cells or tissues expressing the B2 receptor in a lysis buffer and centrifuge to pellet the membranes.

  • Binding Reaction: Incubate the membrane preparation with a fixed concentration of [3H]-bradykinin and varying concentrations of unlabeled this compound or bradykinin in a suitable binding buffer.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the unlabeled ligand to determine the IC50 and subsequently calculate the Ki value.

Membranes Cell Membranes with B2 Receptors Incubate Incubate Membranes->Incubate Radioligand [3H]-Bradykinin (Radiolabeled) Radioligand->Incubate Unlabeled This compound or Bradykinin (Unlabeled) Unlabeled->Incubate Filter Filter Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis (IC50, Ki) Count->Analyze

Workflow for a radioligand binding assay.

Intracellular Calcium Mobilization Assay

This assay measures the ability of the peptides to induce an increase in intracellular calcium concentration ([Ca2+]i).

Principle: Cells expressing the B2 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon binding of this compound or bradykinin to the receptor, the resulting increase in [Ca2+]i causes a change in the fluorescence intensity of the dye, which can be measured in real-time.

Protocol Outline:

  • Cell Culture: Plate cells expressing the B2 receptor in a multi-well plate.

  • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

  • Stimulation: Add varying concentrations of this compound or bradykinin to the wells.

  • Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader or a fluorescence microscope.

  • Data Analysis: Plot the peak fluorescence response against the log concentration of the agonist to determine the EC50 for calcium mobilization.

MAPK Phosphorylation Assay (Western Blotting)

This assay determines the activation of the MAPK pathway by measuring the phosphorylation of ERK1/2.

Principle: Cells are treated with this compound or bradykinin, and the cell lysates are then subjected to Western blotting using antibodies that specifically recognize the phosphorylated (activated) form of ERK1/2.

Protocol Outline:

  • Cell Treatment: Treat cells expressing the B2 receptor with varying concentrations of this compound or bradykinin for a specific time.

  • Cell Lysis: Lyse the cells to extract the proteins.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.

  • Immunodetection: Probe the membrane with a primary antibody specific for phosphorylated ERK1/2, followed by a secondary antibody conjugated to an enzyme for detection. A separate blot can be probed with an antibody for total ERK1/2 as a loading control.

  • Signal Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities to determine the relative increase in ERK1/2 phosphorylation.

Cell_Culture Cell Culture (B2 Receptor Expressing) Stimulation Stimulate with This compound or Bradykinin Cell_Culture->Stimulation Lysis Cell Lysis Stimulation->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Immunoblot Immunoblotting (p-ERK & Total ERK antibodies) Transfer->Immunoblot Detection Chemiluminescent Detection Immunoblot->Detection Analysis Data Analysis (Quantification) Detection->Analysis

Workflow for MAPK phosphorylation assay.

Conclusion

This compound and bradykinin are both potent agonists of the bradykinin B2 receptor, initiating a canonical Gq-mediated signaling cascade that results in intracellular calcium mobilization and activation of the MAPK pathway. While bradykinin is the endogenous ligand, this compound exhibits comparable or even greater potency in certain biological contexts, making it a valuable tool for studying the physiological and pathological roles of the bradykinin system. Further head-to-head comparative studies are warranted to fully elucidate the subtle differences in their signaling profiles, which could inform the development of more selective and effective therapeutics targeting the bradykinin B2 receptor.

References

A Comparative Guide to Bombinakinin M/Maximakinin and Bradykinin: Structure, Function, and Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the structural and functional properties of bombinakinin M (also known as maximakinin) and the endogenous mammalian peptide, bradykinin. Both peptides are potent agonists of the bradykinin B2 receptor, a key player in inflammation, pain, and cardiovascular regulation. Understanding their differences is crucial for the development of novel therapeutics targeting the kinin-kallikrein system.

Structural Differences

The primary structural difference between this compound/maximakinin and bradykinin lies in their amino acid sequences. This compound, isolated from the skin secretions of the toad Bombina maxima, is a 19-amino acid peptide that contains the complete sequence of bradykinin at its C-terminus, preceded by a 10-residue N-terminal extension[1]. Bradykinin, in contrast, is a nonapeptide[2].

Table 1: Amino Acid Sequences

PeptideAmino Acid Sequence (Single-Letter Code)
This compound/Maximakinin DLPKINRKGPRPPGFSPFR
Bradykinin RPPGFSPFR

This N-terminal extension in this compound/maximakinin significantly influences its pharmacological properties, including its resistance to degradation and its interaction with the bradykinin B2 receptor.

Functional Comparison: Potency and Receptor Interactions

This compound/maximakinin and bradykinin both exert their effects primarily through the bradykinin B2 receptor (B2R), a G protein-coupled receptor (GPCR)[3][4]. However, their functional characteristics show notable differences in potency, duration of action, and species selectivity.

A key functional distinction is the prolonged signaling elicited by this compound/maximakinin compared to the transient effects of bradykinin[5]. This is largely attributed to its resistance to degradation by angiotensin-converting enzyme (ACE), a key enzyme responsible for bradykinin inactivation. The N-terminal extension of this compound/maximakinin sterically hinders its cleavage by ACE.

The functional potency of these peptides varies depending on the biological system and species. For instance, this compound is reported to be approximately 50-fold more potent than bradykinin in contracting mammalian arterial smooth muscle. In the guinea pig ileum, this compound also demonstrates potent contractile activity.

Interestingly, there is a marked species-specific difference in receptor affinity. This compound/maximakinin has a significantly lower affinity for the human B2 receptor compared to the rat B2 receptor. Despite its low affinity for the human B2R, it displays fair potency in human umbilical vein contractility assays, suggesting it may act as a prodrug, being cleaved by tissue peptidases to release bradykinin or active fragments at the receptor site.

Table 2: Comparative Quantitative Data

ParameterThis compound / MaximakininBradykininSpecies/Tissue/Cell LineReference(s)
EC50 (Smooth Muscle Contraction) 4.0 nM~1.0 nMGuinea Pig Ileum
EC50 (Smooth Muscle Contraction) ~20-fold less potent than BK-Human Umbilical Vein
IC50 (Receptor Binding) Tenuous fraction (<0.1%) of BK's affinity-Human B2 Receptor
IC50 (Receptor Binding) 6.2-fold lesser affinity than BK-Rat B2 Receptor
ACE Affinity Moderately inferior (~6-fold vs. BK)-Recombinant ACE

Signaling Pathways

Activation of the bradykinin B2 receptor by both this compound/maximakinin and bradykinin initiates a cascade of intracellular signaling events. The B2R primarily couples to Gq and Gi proteins.

Activation of Gq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a rise in cytosolic calcium concentration, a key event in smooth muscle contraction and other cellular responses. DAG, along with calcium, activates protein kinase C (PKC).

The B2R can also activate the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2). Studies with maximakinin have also implicated the AMP-activated protein kinase (AMPK) pathway, which appears to function upstream of ERK1/2 activation in vascular smooth muscle cells. This prolonged activation of ERK1/2 contributes to the long-lasting effects of this compound/maximakinin.

B2R_Signaling_Pathway cluster_ligands Ligands cluster_gproteins G Proteins Bombinakinin_M This compound (Maximakinin) B2R Bradykinin B2 Receptor (B2R) Bombinakinin_M->B2R Bradykinin Bradykinin Bradykinin->B2R Gq Gq B2R->Gq activates Gi Gi B2R->Gi activates AMPK AMPK B2R->AMPK activates ERK ERK1/2 B2R->ERK activates PLC Phospholipase C (PLC) Gq->PLC activates AC Adenylyl Cyclase Gi->AC inhibits IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces AMPK->ERK activates Cellular_Response Cellular Response (e.g., Contraction, Vasodilation) ERK->Cellular_Response PKC Protein Kinase C (PKC) PKC->Cellular_Response Ca2 Ca²⁺ (intracellular) IP3->Ca2 releases DAG->PKC activates Ca2->PKC activates Ca2->Cellular_Response

Caption: Bradykinin B2 Receptor Signaling Pathway.

Experimental Protocols

Detailed methodologies are essential for the accurate comparison of these peptides. Below are summaries of key experimental protocols.

Smooth Muscle Contractility Assay (e.g., Guinea Pig Ileum or Human Umbilical Vein)

This assay measures the ability of the peptides to induce smooth muscle contraction.

  • Tissue Preparation: A segment of guinea pig ileum or human umbilical vein is isolated and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Tension Recording: The tissue is connected to an isometric force transducer to record changes in tension.

  • Agonist Addition: After a stabilization period, cumulative concentration-response curves are generated by adding increasing concentrations of this compound or bradykinin to the organ bath.

  • Data Analysis: The contractile response (in grams of tension or as a percentage of a maximal response to a standard agonist like KCl) is plotted against the agonist concentration. EC50 values (the concentration of agonist that produces 50% of the maximal response) are calculated to compare the potency of the peptides.

Contractility_Assay_Workflow cluster_setup Assay Setup cluster_experiment Experimental Procedure cluster_analysis Data Analysis Tissue_Prep 1. Isolate Smooth Muscle (e.g., Guinea Pig Ileum) Organ_Bath 2. Mount in Organ Bath (Krebs Solution, 37°C, 95% O₂/5% CO₂) Tissue_Prep->Organ_Bath Transducer 3. Connect to Force Transducer Organ_Bath->Transducer Stabilize 4. Stabilize Tissue Transducer->Stabilize Add_Agonist 5. Add Cumulative Concentrations of Agonist Stabilize->Add_Agonist Record 6. Record Isometric Tension Add_Agonist->Record Plot_Curve 7. Plot Concentration- Response Curve Record->Plot_Curve Calculate_EC50 8. Calculate EC₅₀ Value Plot_Curve->Calculate_EC50

References

Validating Bombinakinin M Activity: A Comparative Guide to Bradykinin Receptor Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental approaches to validate the activity of Bombinakinin M, a potent bradykinin receptor agonist, through the use of bradykinin receptor antagonists. The following sections detail the pharmacological characteristics of this compound and key antagonists, present relevant experimental data in a comparative format, and provide detailed protocols for essential validation assays.

Introduction to this compound and Bradykinin Receptors

This compound is a peptide originally isolated from the skin secretions of the toad Bombina maxima.[1] It is a potent agonist of bradykinin receptors, demonstrating high selectivity for those in mammalian arterial smooth muscle.[2] Bradykinin, a key mediator of inflammation and pain, exerts its effects through two primary G protein-coupled receptors (GPCRs): the B1 and B2 receptors. The B2 receptor is constitutively expressed in a wide range of tissues and is responsible for the majority of the acute physiological effects of bradykinin. The B1 receptor, in contrast, is typically expressed at low levels and is upregulated in response to tissue injury and inflammation.

Validation of this compound's activity on bradykinin receptors is crucial for its characterization as a pharmacological tool and for understanding its potential physiological roles. The use of selective bradykinin receptor antagonists is the gold standard for confirming that the observed effects of this compound are indeed mediated by these receptors.

Comparative Analysis of Agonist and Antagonist Potency

CompoundTargetAssayTissue/Cell LinePotency (EC50/IC50/pA2)Reference
This compound Bradykinin B2 Receptor (Agonist)Smooth Muscle ContractionGuinea Pig IleumEC50: 4.0 nM[3]
Bradykinin Bradykinin B2 Receptor (Agonist)Smooth Muscle ContractionGuinea Pig IleumEC50: 1.0 nM[3]
HOE 140 (Icatibant) Bradykinin B2 Receptor (Antagonist)Inhibition of Bradykinin-induced ContractionGuinea Pig IleumpA2: 8.42[4]
HOE 140 (Icatibant) Bradykinin B2 Receptor (Antagonist)Receptor BindingGuinea Pig Ileum MembranesIC50: 1.07 nM

Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the concentration-response curve of an agonist. A higher pA2 value indicates a more potent antagonist.

Experimental Protocols for Activity Validation

Two primary in vitro assays are fundamental for validating the activity of this compound and its antagonism by bradykinin receptor antagonists: the smooth muscle contraction assay and the intracellular calcium mobilization assay.

Isolated Smooth Muscle Contraction Assay

This ex vivo assay directly measures the physiological response of a tissue to an agonist and the inhibitory effect of an antagonist. The guinea pig ileum is a classical preparation for studying bradykinin receptor activity due to its robust and reproducible contractile responses.

Protocol:

  • Tissue Preparation: A segment of the terminal ileum is isolated from a guinea pig and cleaned of adherent mesenteric tissue. The longitudinal muscle is carefully stripped from the underlying circular muscle.

  • Mounting: The longitudinal muscle strip is mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously bubbled with a mixture of 95% O2 and 5% CO2. One end of the muscle strip is attached to a fixed point, and the other is connected to an isometric force transducer to record contractions.

  • Equilibration: The tissue is allowed to equilibrate under a resting tension of approximately 1 gram for at least 60 minutes, with the bath solution being changed every 15 minutes.

  • Agonist Concentration-Response Curve: A cumulative concentration-response curve for this compound is generated by adding increasing concentrations of the peptide to the organ bath and recording the maximal contraction at each concentration.

  • Antagonist Incubation: The tissue is washed repeatedly to remove the agonist. A selected concentration of a bradykinin receptor antagonist (e.g., HOE 140) is then added to the bath and incubated with the tissue for a predetermined period (e.g., 30 minutes).

  • Repeat Agonist Curve: In the continued presence of the antagonist, a second cumulative concentration-response curve for this compound is generated.

  • Data Analysis: The contractile responses are measured as a percentage of the maximal response to a reference agonist (e.g., acetylcholine or bradykinin). The EC50 values for this compound in the absence and presence of the antagonist are calculated. A rightward shift in the concentration-response curve in the presence of the antagonist indicates competitive antagonism. The pA2 value for the antagonist can be determined using a Schild plot analysis.

Intracellular Calcium Mobilization Assay

This cell-based functional assay measures an early event in the Gq-coupled signaling pathway of the bradykinin B2 receptor – the release of intracellular calcium.

Protocol:

  • Cell Culture: A cell line endogenously expressing or recombinantly overexpressing the bradykinin B2 receptor (e.g., CHO-K1 or HEK293 cells) is cultured in appropriate media.

  • Cell Plating: Cells are seeded into black-walled, clear-bottom 96-well or 384-well microplates and allowed to adhere overnight.

  • Fluorescent Dye Loading: The culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES) for 30-60 minutes at 37°C.

  • Dye Removal and Antagonist Incubation: The dye-containing solution is removed, and the cells are washed with the buffer. The cells are then incubated with varying concentrations of the bradykinin receptor antagonist for 15-30 minutes.

  • Agonist Stimulation and Signal Detection: The microplate is placed in a fluorescence plate reader equipped with an automated injection system. A fixed concentration of this compound (typically the EC80 concentration determined from a prior dose-response experiment) is injected into each well, and the change in fluorescence intensity is monitored over time.

  • Data Analysis: The increase in intracellular calcium is quantified by the change in fluorescence. The inhibitory effect of the antagonist is determined by the reduction in the this compound-induced calcium signal. The IC50 value for the antagonist can be calculated from the concentration-response curve of inhibition.

Visualizing the Mechanism of Action

The following diagrams illustrate the signaling pathway of the bradykinin B2 receptor and the experimental workflow for validating this compound's activity.

Bradykinin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm B2R Bradykinin B2 Receptor Gq Gq Protein B2R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Response Cellular Response (e.g., Contraction) Ca2->Response PKC->Response BombinakininM This compound (Agonist) BombinakininM->B2R Binds & Activates Antagonist Bradykinin Receptor Antagonist (e.g., HOE 140) Antagonist->B2R Binds & Blocks

Caption: Bradykinin B2 Receptor Signaling Pathway.

Experimental_Workflow cluster_agonist Agonist Characterization cluster_antagonist Antagonist Validation cluster_analysis Data Analysis A1 Prepare Isolated Tissue (e.g., Guinea Pig Ileum) A2 Generate Concentration-Response Curve for this compound A1->A2 A3 Determine EC50 of This compound A2->A3 B1 Incubate Tissue with Bradykinin Receptor Antagonist A3->B1 B2 Generate New Concentration-Response Curve for this compound B1->B2 B3 Observe Rightward Shift in Curve B2->B3 C1 Calculate pA2 value for Antagonist B3->C1 C2 Confirm Competitive Antagonism C1->C2

Caption: Experimental Workflow for Validating this compound Activity.

Conclusion

The validation of this compound's activity through the use of selective bradykinin receptor antagonists is a critical step in its pharmacological characterization. The experimental protocols for smooth muscle contraction and calcium mobilization assays, as detailed in this guide, provide robust methods for confirming its mechanism of action. While direct experimental data on the antagonism of this compound by standard antagonists like HOE 140 is needed to complete the pharmacological profile, the existing data strongly supports its role as a potent bradykinin B2 receptor agonist. The information and methodologies presented here serve as a valuable resource for researchers investigating the therapeutic potential and physiological significance of this compound and other bradykinin-related peptides.

References

A Comparative Analysis of Bombinakinin M Cross-Reactivity with Kinin Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of Bombinakinin M with mammalian kinin receptors. This compound, a naturally occurring peptide from the skin secretions of the Bombina maxima frog, is a potent agonist of bradykinin receptors. Understanding its selectivity and functional activity at the two primary kinin receptor subtypes, B1 and B2, is crucial for its potential application in research and drug development.

Executive Summary

Data Presentation

The following table summarizes the available quantitative data for this compound's activity. It is important to note the absence of specific data for the B1 receptor, which prevents a direct quantitative comparison of cross-reactivity.

LigandReceptorAssay TypeSpecies/TissueParameterValueReference
This compound Bradykinin ReceptorFunctional (Contraction)Guinea Pig IleumEC504.0 nMO'Rourke et al., 2004[1]
This compound Bradykinin B2 ReceptorBinding AffinityRat (recombinant)Ki (relative to Bradykinin)~6.2-fold lower affinityPeerJ Preprints, 2016
This compound Bradykinin B2 ReceptorBinding AffinityHuman (recombinant)Ki (relative to Bradykinin)>1000-fold lower affinityPeerJ Preprints, 2016
This compound Bradykinin B2 ReceptorFunctional (Contraction)Human Umbilical VeinPotency (relative to Bradykinin)~20-fold less potentPeerJ Preprints, 2016
Bradykinin Bradykinin B1 ReceptorBinding AffinityHuman (recombinant)Ki-[3]
Bradykinin Bradykinin B2 ReceptorBinding AffinityHuman (recombinant)Ki-[4]

Experimental Protocols

Radioligand Binding Assay for Kinin Receptors

This protocol is a generalized method for determining the binding affinity of a ligand to the B1 and B2 kinin receptors expressed in a recombinant cell line (e.g., CHO or HEK293 cells).

Objective: To determine the inhibition constant (Ki) of this compound for the B1 and B2 receptors.

Materials:

  • HEK293 cells transiently or stably expressing human B1 or B2 receptors.

  • Cell culture medium and reagents.

  • Binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA).

  • Radioligand: [3H]-Lys-des-Arg9-BK for B1 receptors or [3H]-Bradykinin for B2 receptors.

  • Unlabeled this compound and a reference competitor (e.g., unlabeled Lys-des-Arg9-BK for B1, unlabeled Bradykinin for B2).

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

  • Glass fiber filters.

  • Filtration manifold.

Procedure:

  • Cell Preparation: Culture the recombinant cells to confluency. Harvest the cells and prepare a membrane fraction by homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, add a fixed concentration of the radioligand to each well.

  • Competition Binding: Add increasing concentrations of unlabeled this compound to the wells. Include wells with only the radioligand (total binding) and wells with the radioligand and a high concentration of the unlabeled reference competitor (non-specific binding).

  • Incubation: Add the cell membrane preparation to each well and incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Guinea Pig Ileum Contraction Assay

This is a classic functional bioassay used to determine the potency of smooth muscle contractile agents.

Objective: To determine the EC50 of this compound for inducing contraction in guinea pig ileum.

Materials:

  • Male guinea pig.

  • Krebs-Henseleit solution (or similar physiological salt solution).

  • Organ bath with a system for aeration (95% O2, 5% CO2) and temperature control (37°C).

  • Isotonic transducer and recording system.

  • This compound and Bradykinin stock solutions.

Procedure:

  • Tissue Preparation: Humanely euthanize a guinea pig and isolate a segment of the terminal ileum.

  • Mounting: Mount a 2-3 cm segment of the ileum in the organ bath containing Krebs-Henseleit solution, aerated and maintained at 37°C. One end of the tissue is fixed, and the other is connected to an isotonic transducer.

  • Equilibration: Allow the tissue to equilibrate for at least 30-60 minutes, with regular washing every 15 minutes.

  • Cumulative Concentration-Response Curve:

    • Add increasing concentrations of this compound to the organ bath in a cumulative manner, allowing the response to each concentration to stabilize before adding the next.

    • Record the contractile response at each concentration.

    • After the maximum response is achieved, wash the tissue extensively until it returns to the baseline.

  • Data Analysis:

    • Measure the amplitude of the contraction at each concentration.

    • Normalize the responses as a percentage of the maximum contraction induced by this compound.

    • Plot the percentage of maximal response against the logarithm of the this compound concentration.

    • Determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.

    • A similar procedure can be followed for bradykinin to compare potencies.

Signaling Pathway and Experimental Workflow Diagrams

Bradykinin_B2_Receptor_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol B2R Bradykinin B2 Receptor Gq Gq/11 B2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates DAG DAG PIP2->DAG Generates ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Ca->PKC Co-activates CellularResponse Cellular Response (e.g., Smooth Muscle Contraction) Ca->CellularResponse Contributes to PKC->CellularResponse Leads to ER->Ca Releases BombinakininM This compound BombinakininM->B2R Binds to

Caption: Bradykinin B2 Receptor Signaling Pathway.

Radioligand_Binding_Assay_Workflow start Start prepare_membranes Prepare Cell Membranes (Expressing B1 or B2 Receptors) start->prepare_membranes setup_assay Set up 96-well Plate (Radioligand, Competitor, Membranes) prepare_membranes->setup_assay incubate Incubate to Reach Equilibrium setup_assay->incubate filter Filter to Separate Bound and Free Ligand incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC50 and Ki determination) count->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow.

Guinea_Pig_Ileum_Contraction_Assay_Workflow start Start isolate_tissue Isolate Guinea Pig Ileum start->isolate_tissue mount_tissue Mount Tissue in Organ Bath isolate_tissue->mount_tissue equilibrate Equilibrate Tissue mount_tissue->equilibrate add_agonist Add Cumulative Concentrations of this compound equilibrate->add_agonist record_response Record Contractile Response add_agonist->record_response analyze Data Analysis (EC50 determination) record_response->analyze end End analyze->end

Caption: Guinea Pig Ileum Contraction Assay Workflow.

Conclusion

This compound is a potent agonist at bradykinin receptors, with its effects being particularly pronounced in smooth muscle tissues. The available data strongly indicates that it acts as an agonist at the bradykinin B2 receptor, although with species-specific differences in affinity and potency. A significant gap in the current knowledge is the lack of quantitative data on the interaction of this compound with the bradykinin B1 receptor. Therefore, while it is established as a B2 receptor agonist, its precise cross-reactivity profile and selectivity over the B1 receptor remain to be definitively determined. Further research directly comparing the binding and functional activities of this compound at both B1 and B2 receptors is necessary to fully elucidate its pharmacological profile.

References

A Comparative Analysis of Bombinakinin M and Other Bradykinin B2 Receptor Agonists: Binding Kinetics and Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Agonist Potency and Binding Affinity

The following table summarizes the available data for Bombinakinin M and other agonists that target the bradykinin B2 receptor. It is important to note the distinction between the half-maximal effective concentration (EC50), which measures the functional potency of an agonist in a specific cellular or tissue response, and the dissociation constant (Kd) or inhibition constant (Ki), which are direct measures of binding affinity. Lower values for all these parameters generally indicate a higher potency or affinity.

LigandReceptor TargetParameterValue (nM)Species/SystemReference
This compound Bradykinin B2EC504.0Guinea pig ileum
Bradykinin (BK)Bradykinin B2EC50~1.0Guinea pig ileum
Bradykinin (BK)Bradykinin B2Kd0.33 - 0.65Pig and Rabbit ileal smooth muscle[1]
Bradykinin (BK)Bradykinin B2pD2 (~EC50)7.41 (38.9 nM)Human umbilical vein[2]
Kallidin (Lys-BK)Bradykinin B2pD2 (~EC50)7.28 (52.5 nM)Human umbilical vein[2]
MEN16132Bradykinin B2pIC50 (~IC50)9.9 - 10.5 (~0.1 nM)Mouse lung and ileum[3]
Icatibant (HOE 140)Bradykinin B2pIC50 (~IC50)10.2 - 10.7 (~0.1 nM)Mouse lung and ileum[3]
FR173657Bradykinin B2pIC50 (~IC50)8.2 - 8.6 (~2.5-6.3 nM)Mouse lung and ileum

Note: pD2 and pIC50 values are logarithmic expressions of agonist and antagonist potency, respectively. The conversion to nM in this table is an approximation for comparative purposes.

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol outlines a standard method for determining the binding affinity (Ki) of a test compound for the bradykinin B2 receptor by measuring its ability to compete with a radiolabeled ligand.

1. Membrane Preparation:

  • Tissues or cells expressing the bradykinin B2 receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4) containing protease inhibitors.

  • The homogenate is centrifuged at a low speed to remove large debris.

  • The supernatant is then centrifuged at a higher speed (e.g., 20,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in a suitable assay buffer.

  • Protein concentration of the membrane preparation is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

2. Binding Reaction:

  • A fixed concentration of a radiolabeled bradykinin B2 receptor ligand (e.g., [3H]-bradykinin) is incubated with the membrane preparation.

  • Increasing concentrations of the unlabeled test compound (e.g., this compound or other agonists/antagonists) are added to the incubation mixture to compete for binding to the receptor.

  • The reaction is incubated at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

3. Separation of Bound and Free Radioligand:

  • The incubation is terminated by rapid filtration through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand in the solution.

  • The filters are washed multiple times with ice-cold wash buffer to minimize non-specific binding.

4. Quantification and Data Analysis:

  • The radioactivity trapped on the filters is measured using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.

  • The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

experimental_workflow cluster_prep Membrane Preparation cluster_binding Binding Reaction cluster_separation Separation cluster_analysis Quantification & Analysis tissue Tissues/Cells (B2 Receptor-expressing) homogenize Homogenization tissue->homogenize centrifuge1 Low-Speed Centrifugation homogenize->centrifuge1 centrifuge2 High-Speed Centrifugation centrifuge1->centrifuge2 resuspend Resuspension in Assay Buffer centrifuge2->resuspend protein_assay Protein Assay resuspend->protein_assay membranes Membrane Preparation incubation Incubation (Equilibrium) membranes->incubation radioligand [3H]-Bradykinin (Radioligand) radioligand->incubation competitor Test Compound (e.g., this compound) competitor->incubation filtration Rapid Filtration incubation->filtration washing Washing filtration->washing scintillation Scintillation Counting washing->scintillation data_analysis Data Analysis (IC50 -> Ki) scintillation->data_analysis

Figure 1. Experimental workflow for a competitive radioligand binding assay.

Bradykinin B2 Receptor Signaling Pathway

The bradykinin B2 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 and Gi families of G proteins. Activation of the receptor by an agonist like this compound initiates a cascade of intracellular events.

Upon agonist binding, the Gq protein is activated, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The increase in intracellular Ca2+ and the presence of DAG activate protein kinase C (PKC).

Simultaneously, the Gi protein pathway can be activated, which leads to the inhibition of adenylyl cyclase, resulting in decreased levels of cyclic AMP (cAMP). The downstream effects of these signaling pathways are diverse and cell-type specific, but often include the activation of mitogen-activated protein kinase (MAPK) cascades, leading to cellular responses such as smooth muscle contraction, vasodilation, and inflammation.

B2R_signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm B2R Bradykinin B2 Receptor Gq Gq B2R->Gq activates Gi Gi B2R->Gi activates PLC Phospholipase C (PLC) Gq->PLC activates AC Adenylyl Cyclase (AC) Gi->AC inhibits PIP2 PIP2 PLC->PIP2 hydrolyzes ATP ATP AC->ATP converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activate Ca2 Ca2+ ER->Ca2 releases Ca2->PKC activate MAPK MAPK Cascade PKC->MAPK activates cAMP cAMP ATP->cAMP cAMP->MAPK modulates Response Cellular Responses (e.g., Contraction, Vasodilation) MAPK->Response Agonist This compound (Agonist) Agonist->B2R binds

Figure 2. Signaling pathway of the Bradykinin B2 receptor.

Conclusion

This compound is a potent agonist of the bradykinin B2 receptor, exhibiting a higher functional potency in smooth muscle contraction assays than bradykinin itself. While a direct comparison of its binding kinetics with other agonists is limited by the lack of published binding affinity data for this compound, the available information on other ligands provides a valuable framework for understanding the structure-activity relationships at the bradykinin B2 receptor. The standardized radioligand binding assays and the well-characterized signaling pathway provide robust tools for the further investigation and development of novel ligands targeting this important receptor. Future studies determining the binding affinity (Kd or Ki) of this compound are warranted to provide a more complete picture of its pharmacological profile.

References

Utilizing Specific B2 Receptor Antagonists to Elucidate the Mechanism of Action of Bombinakinin M

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

This guide provides a comparative analysis of the use of specific bradykinin B2 receptor antagonists in confirming the pharmacological activity of Bombinakinin M, a kinin peptide. The following sections detail the mechanism of action, present comparative data for B2 receptor antagonists, and provide standardized experimental protocols for in-vitro characterization.

Introduction to this compound and the B2 Receptor

This compound is a member of the bradykinin-like family of peptides, which are known to exert their effects through the activation of specific G protein-coupled receptors. The primary target for many of these kinins is the bradykinin B2 receptor, a ubiquitously expressed receptor involved in a variety of physiological processes including inflammation, pain, and vasodilation. Confirmation of this compound's action via the B2 receptor is a critical step in its pharmacological characterization. This is typically achieved by demonstrating that its effects can be competitively blocked by specific B2 receptor antagonists.

Signaling Pathway of the Bradykinin B2 Receptor

Upon binding of an agonist like this compound, the B2 receptor activates the Gq/11 family of G proteins. This initiates a signaling cascade leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway is central to the physiological effects mediated by B2 receptor activation.

B2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol B2R B2 Receptor Gq11 Gαq/11 B2R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response Ca_release->Response PKC->Response Agonist This compound (Agonist) Agonist->B2R Binds & Activates Antagonist B2 Antagonist (e.g., Icatibant) Antagonist->B2R Binds & Blocks

Caption: B2 Receptor Signaling Pathway

Comparative Analysis of B2 Receptor Antagonists

The use of specific antagonists is fundamental to confirming that the action of this compound is mediated by the B2 receptor. An effective antagonist will produce a parallel rightward shift in the concentration-response curve of this compound without affecting the maximum response. The potency of an antagonist is typically quantified by its pA2 value, which is the negative logarithm of the molar concentration of the antagonist that necessitates a doubling of the agonist concentration to produce the same response.

AntagonistReceptor SpecificityTypical pA2 ValueKey Features
Icatibant (HOE-140) Highly selective for B28.0 - 9.5Potent and highly selective peptide antagonist. Widely used as a pharmacological tool.
FR173657 Selective for B27.5 - 8.5Non-peptide antagonist, orally active in some species.
Bradyzide Selective for B27.0 - 8.0Another non-peptide B2 antagonist.

Experimental Protocols

This assay is a classic method to determine the potency of kinin agonists and the affinity of their antagonists.

Protocol:

  • Tissue Preparation: Isolate a smooth muscle preparation known to express B2 receptors (e.g., guinea pig ileum, rat uterus). Mount the tissue in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) at 37°C and bubble with carbogen (95% O2, 5% CO2).

  • Equilibration: Allow the tissue to equilibrate under a resting tension (e.g., 1 g) for at least 60 minutes, with washes every 15 minutes.

  • Concentration-Response Curve (Agonist): Generate a cumulative concentration-response curve for this compound by adding increasing concentrations to the organ bath and recording the contractile response.

  • Antagonist Incubation: Wash the tissue and allow it to return to baseline. Incubate the tissue with a fixed concentration of a B2 receptor antagonist (e.g., Icatibant) for a predetermined time (e.g., 30 minutes).

  • Concentration-Response Curve (Agonist + Antagonist): In the continued presence of the antagonist, generate a second concentration-response curve for this compound.

  • Data Analysis: Compare the EC50 values (the concentration of agonist that produces 50% of the maximal response) in the absence and presence of the antagonist. A competitive antagonist will cause an increase in the EC50 value without a change in the maximal response. The pA2 value can be calculated using a Schild plot.

Schild_Analysis_Workflow cluster_experiment Experimental Steps cluster_analysis Data Analysis A 1. Generate baseline agonist (this compound) concentration-response curve B 2. Incubate tissue with a fixed concentration of B2 antagonist A->B C 3. Generate agonist concentration-response curve in the presence of antagonist B->C D 4. Repeat steps 2 & 3 with multiple antagonist concentrations C->D E 5. Calculate EC50 values for each agonist curve D->E F 6. Calculate the dose ratio (DR) for each antagonist concentration (DR = EC50 with antagonist / EC50 without) E->F G 7. Plot log(DR-1) vs. log[Antagonist Concentration] F->G H 8. The x-intercept of the Schild plot equals the pA2 value G->H

Caption: Schild Analysis Workflow

This assay measures the increase in intracellular calcium concentration following receptor activation in cultured cells.

Protocol:

  • Cell Culture: Culture a cell line endogenously or recombinantly expressing the B2 receptor (e.g., HEK293 cells transfected with the B2 receptor).

  • Cell Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

  • Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader or microscope.

  • Agonist Addition: Add varying concentrations of this compound and measure the change in fluorescence, which corresponds to an increase in intracellular calcium.

  • Antagonist Pre-incubation: In separate wells, pre-incubate the cells with a B2 receptor antagonist for a specific period before adding this compound.

  • Data Analysis: Determine the EC50 of this compound in the absence and presence of the antagonist. A competitive antagonist will shift the concentration-response curve to the right. The IC50 of the antagonist (the concentration that inhibits 50% of the agonist response at a fixed agonist concentration) can also be determined.

Conclusion

The pharmacological action of this compound can be definitively attributed to the B2 receptor by demonstrating that its effects are competitively and specifically blocked by known B2 receptor antagonists such as Icatibant. The use of quantitative pharmacological assays, such as smooth muscle contraction and calcium mobilization, coupled with Schild analysis, provides a robust framework for characterizing this interaction. The data obtained from these experiments are crucial for understanding the therapeutic potential and physiological role of novel kinin peptides.

Comparative Analysis of Bombinakinin M: A Potent Bradykinin Receptor Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of Bombinakinin M, a potent bradykinin-related peptide, across different species. The information is compiled from available experimental data to assist researchers and professionals in drug development in understanding its pharmacological profile.

This compound is a nonadecapeptide originally isolated from the skin secretions of the toad Bombina maxima. It functions as a potent and highly selective agonist for mammalian bradykinin receptors, demonstrating a significantly greater potency than bradykinin in certain smooth muscle preparations.[1] This guide will delve into its effects on various physiological systems, drawing comparisons from studies on related peptides like bradykinin and bombesin where direct data on this compound is limited.

Quantitative Comparison of Effects

The following table summarizes the quantitative data available for this compound and related peptides, highlighting their effects on smooth muscle contraction in different species.

PeptideSpeciesTissueEffectPotency (EC50/pD2)
This compound Guinea PigIleumContraction4.0 nM (EC50)[1]
BradykininRatUrinary BladderContraction7.20 (pD2)[2]
BradykininGuinea PigUrinary BladderContraction7.35 (pD2)[2]
BombesinRatUrinary BladderContraction8.33 (pD2)[2]
BombesinGuinea PigUrinary BladderContraction8.83 (pD2)
BombesinRabbitInternal Anal SphincterContractionDose-dependent

Physiological Effects Across Species

Smooth Muscle Contraction

This compound exhibits potent contractile effects on smooth muscle, a characteristic shared with bradykinin and bombesin. In guinea pig ileum, this compound induces contraction with an EC50 of 4.0 nM. For comparison, bombesin is a highly potent contractile agent in the urinary bladders of both rats and guinea pigs, with pD2 values of 8.33 and 8.83, respectively. Bradykinin also induces contraction in these tissues, though with lower affinity.

Studies on the rabbit internal anal sphincter have shown that bombesin induces a sustained contraction by utilizing calcium from extracellular sources via a protein kinase C (PKC)-dependent pathway. This contrasts with substance P, which induces a transient contraction through intracellular calcium release and a calmodulin-dependent pathway. Given this compound's action as a bradykinin receptor agonist, its mechanism of inducing smooth muscle contraction is likely to involve signaling pathways similar to those of bradykinin, which are known to mediate smooth muscle contraction.

Cardiovascular Effects

While direct studies on the cardiovascular effects of this compound are not extensively available, its action as a potent bradykinin receptor agonist suggests it would share a similar cardiovascular profile with bradykinin. Bradykinin is a known vasoactive peptide with significant cardiovascular effects. In rats, bradykinin has been shown to have cardioprotective effects, reducing cardiac hypertrophy and fibrosis. These effects are mediated through the bradykinin B2 receptor and involve the release of nitric oxide (NO).

Intracerebroventricular injection of bradykinin in normotensive rats has been shown to increase mean blood pressure. Conversely, bradykinin can also induce hypotension. The specific cardiovascular response to this compound would likely depend on the species, dose, and route of administration, warranting further investigation.

Inflammatory Response

Bradykinin is a well-established pro-inflammatory peptide. It contributes to the classic signs of inflammation, including vasodilation, increased vascular permeability, and pain. The inflammatory actions of bradykinin are mediated through its receptors and can involve the release of other inflammatory mediators like cytokines (e.g., IL-6, IL-8, TNF-α). As a potent bradykinin receptor agonist, this compound is expected to possess significant pro-inflammatory properties. Further research is needed to characterize the specific inflammatory profile of this compound and compare it across different species.

Signaling Pathways and Experimental Workflows

To understand the mechanisms underlying the effects of this compound, it is crucial to visualize the signaling pathways it likely activates and the experimental setups used to study its effects.

Bombinakinin_M_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling BKM This compound B2R Bradykinin B2 Receptor BKM->B2R Binds to Gq Gq protein B2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ release IP3->Ca Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Response Physiological Response (e.g., Smooth Muscle Contraction) Ca->Response PKC->Response

Caption: Putative signaling pathway for this compound via the Bradykinin B2 receptor.

Experimental_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Tissue_Isolation Isolate Smooth Muscle (e.g., Guinea Pig Ileum) Organ_Bath Mount Tissue in Organ Bath Tissue_Isolation->Organ_Bath Equilibration Equilibrate under Tension Organ_Bath->Equilibration Add_BKM Add Cumulative Concentrations of This compound Equilibration->Add_BKM Record_Contraction Record Isotonic or Isometric Contraction Add_BKM->Record_Contraction Washout Washout Record_Contraction->Washout Dose_Response Construct Dose-Response Curve Record_Contraction->Dose_Response Washout->Add_BKM Repeat for next concentration EC50 Calculate EC50 Value Dose_Response->EC50

Caption: Experimental workflow for assessing smooth muscle contraction.

Experimental Protocols

A detailed methodology is crucial for the replication and validation of experimental findings. Below is a representative protocol for an in vitro smooth muscle contraction assay, based on standard pharmacological procedures.

Objective: To determine the contractile effect of this compound on isolated guinea pig ileum.

Materials:

  • Male guinea pigs (250-350 g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

  • This compound stock solution

  • Isolated organ bath system with a force transducer

  • Data acquisition system

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Tissue Preparation: Euthanize a guinea pig by a humane method approved by the institutional animal care and use committee. Immediately excise a segment of the terminal ileum and place it in Krebs-Henseleit solution.

  • Mounting: Cut the ileum into segments of approximately 2 cm. Mount a segment vertically in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen.

  • Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1 g, with washes every 15 minutes.

  • Experiment: After equilibration, record the baseline tension. Add this compound to the organ bath in a cumulative concentration-dependent manner. Allow the response to each concentration to reach a plateau before adding the next concentration.

  • Data Recording: Record the isometric contractions using a force transducer connected to a data acquisition system.

  • Data Analysis: Express the contractile response as a percentage of the maximum contraction obtained. Plot the percentage of contraction against the logarithm of the this compound concentration to generate a dose-response curve. Calculate the EC50 value from this curve using non-linear regression analysis.

This guide provides a foundational understanding of the comparative effects of this compound. However, the limited availability of direct comparative studies necessitates further research to fully elucidate its pharmacological profile across a wider range of species and physiological systems. The potent and selective nature of this compound makes it a valuable tool for studying bradykinin receptor function and a potential lead compound for drug development.

References

A Comparative Guide to the Downstream Signaling of Bombinakinin M Versus Other Kinins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the downstream signaling effects of bombinakinin M and other kinins, with a focus on bradykinin. The information is supported by available experimental data to aid in research and drug development endeavors targeting the kallikrein-kinin system.

Introduction to Kinins and their Receptors

Kinins are a group of peptides that play crucial roles in various physiological and pathological processes, including inflammation, blood pressure regulation, and pain.[1][2] They exert their effects by binding to and activating specific G protein-coupled receptors (GPCRs), primarily the B1 and B2 bradykinin receptors.[1][2] The B2 receptor is constitutively expressed in many tissues and is considered the primary receptor for the actions of bradykinin and related kinins like this compound.[1]

This compound: A Potent Kinin Agonist

This compound is a naturally occurring kinin peptide originally isolated from the skin secretions of the frog Bombina maxima. It is recognized as a potent agonist of bradykinin receptors, eliciting strong contractile responses in smooth muscle tissues.

Comparative Analysis of Downstream Signaling

The canonical signaling pathway for bradykinin and other kinins acting on the B2 receptor involves the activation of the Gq/11 G protein subunit. This, in turn, stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This cascade of events ultimately leads to various cellular responses, including smooth muscle contraction and the activation of downstream kinase pathways like the mitogen-activated protein kinase (MAPK) cascade.

While direct comparative studies on the downstream signaling of this compound are limited, its potent agonism at bradykinin receptors suggests it likely activates the same core signaling pathways as bradykinin. The primary difference observed so far lies in its potency.

Quantitative Comparison of Agonist Potency

The following table summarizes the available data on the potency of this compound and bradykinin in inducing smooth muscle contraction. It is important to note that these values were obtained from different studies using different tissue preparations, which may influence the absolute EC50 values. However, they provide a valuable insight into the relative potency of these two kinins.

KininTissueResponseEC50Reference
This compound Guinea Pig IleumContraction4.0 nM
Bradykinin Murine Detrusor Smooth MuscleContraction1.2 µM (1200 nM)

This data suggests that this compound is significantly more potent than bradykinin in inducing smooth muscle contraction.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways activated by kinins.

Kinin_Signaling_Pathway cluster_receptor Cell Membrane cluster_second_messengers Cytosol cluster_downstream Downstream Effects Kinin This compound or Bradykinin B2R B2 Receptor Kinin->B2R Gq/11 Gq/11 B2R->Gq/11 activates PLC PLC Gq/11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca2+ IP3->Ca2+ releases PKC PKC DAG->PKC activates Contraction Smooth Muscle Contraction Ca2+->Contraction MAPK_Cascade MAPK Cascade PKC->MAPK_Cascade activates MAPK_Cascade->Contraction

Figure 1: Kinin B2 Receptor Signaling Pathway.

Experimental_Workflow Start Start Tissue_Prep Isolated Smooth Muscle Preparation Start->Tissue_Prep Mounting Mount in Organ Bath Tissue_Prep->Mounting Equilibration Equilibration Period Mounting->Equilibration Agonist_Addition Cumulative Addition of Kinin Agonist Equilibration->Agonist_Addition Measurement Measure Isometric Contraction Agonist_Addition->Measurement Data_Analysis Generate Dose-Response Curve and Calculate EC50 Measurement->Data_Analysis End End Data_Analysis->End

References

Validating the Biological Activity of Bombinakinin M: A Comparative Guide Utilizing Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the biological activities of Bombinakinin M, a potent bradykinin B2 receptor agonist, using knockout animal models. By comparing the peptide's effects in wild-type animals versus those lacking the bradykinin B2 receptor, researchers can definitively attribute its pharmacological actions to the engagement of this specific signaling pathway.

Introduction to this compound

This compound is a peptide originally isolated from the skin secretions of the toad Bombina maxima. It is a powerful agonist of the bradykinin B2 receptor, exhibiting high selectivity for this receptor subtype in mammals.[1] Its known biological activities include potent smooth muscle contraction and lipopolysaccharide (LPS) neutralizing effects.[1][2] Understanding the precise mechanisms of action is crucial for its potential therapeutic development, and knockout models provide an invaluable tool for this purpose.

The Role of Bradykinin B2 Receptor Knockout Models

The generation of mice with a targeted disruption of the bradykinin B2 receptor gene has been instrumental in elucidating the physiological roles of this receptor.[3][4] These knockout (B2R-/-) mice are viable and fertile but exhibit a lack of response to bradykinin in various tissues, including smooth muscle and neurons. This makes them the ideal negative control for investigating the B2 receptor-mediated effects of agonists like this compound.

Comparative Biological Activity: Wild-Type vs. B2R-/- Models

This section outlines hypothetical comparative experiments to validate the primary biological activities of this compound.

Smooth Muscle Contraction

This compound is known to elicit dose-dependent contractile effects in smooth muscle tissues such as the guinea pig ileum. A comparative study using intestinal smooth muscle preparations from wild-type and B2R-/- mice would be expected to yield the following results:

Table 1: Comparative Effects of this compound on Intestinal Smooth Muscle Contraction

Treatment GroupWild-Type (WT) MiceBradykinin B2 Receptor Knockout (B2R-/-) Mice
Vehicle ControlNo significant contractionNo significant contraction
Bradykinin (Control Agonist)Dose-dependent contractionNo significant contraction
This compoundDose-dependent contractionNo significant contraction

These expected results would strongly indicate that the smooth muscle contractile activity of this compound is mediated exclusively through the bradykinin B2 receptor.

Lipopolysaccharide (LPS) Neutralizing Activity

Fragments of this compound have been shown to possess LPS-neutralizing activity, which is a crucial aspect of the innate immune response to bacterial infections. While some of this activity may be due to direct binding to LPS, the downstream signaling effects in vivo can be dissected using knockout models. One key manifestation of LPS-induced inflammation is vascular permeability, which is known to be mediated in part by bradykinin. A comparative in vivo study measuring vascular permeability changes in response to LPS and this compound would be insightful.

Table 2: Comparative Effects of this compound on LPS-Induced Vascular Permeability

Treatment GroupWild-Type (WT) MiceBradykinin B2 Receptor Knockout (B2R-/-) Mice
Saline ControlBaseline permeabilityBaseline permeability
LPS aloneIncreased vascular permeabilityModerately increased vascular permeability
LPS + this compoundReduced vascular permeabilityNo significant change from LPS alone

The expected outcome suggests that while this compound can directly neutralize LPS, its ability to modulate LPS-induced vascular permeability in vivo is dependent on the presence of the bradykinin B2 receptor.

Experimental Protocols

Generation and Genotyping of B2R-/- Mice

Bradykinin B2 receptor knockout mice can be generated using standard gene-targeting techniques in embryonic stem cells. Correct gene disruption should be confirmed by Southern blot analysis of genomic DNA and the absence of B2 receptor mRNA confirmed by Northern blot or RT-PCR analysis.

Isolated Smooth Muscle Contraction Assay
  • Tissue Preparation: Segments of the ileum are isolated from both wild-type and B2R-/- mice and mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.

  • Contraction Measurement: Isometric contractions are recorded using force-displacement transducers connected to a data acquisition system.

  • Experimental Procedure: After an equilibration period, cumulative concentration-response curves are generated for bradykinin and this compound.

In Vivo Vascular Permeability Assay
  • Animal Groups: Wild-type and B2R-/- mice are divided into treatment groups.

  • Procedure: Mice are injected intravenously with Evans blue dye. Subsequently, they are intraperitoneally injected with either saline, LPS, or LPS co-administered with this compound.

  • Quantification: After a set time, peritoneal fluid is collected, and the concentration of extravasated Evans blue dye is measured spectrophotometrically to quantify vascular permeability.

Signaling Pathways and Visualizations

This compound, as a bradykinin B2 receptor agonist, is expected to activate the canonical bradykinin signaling pathway. The binding of this compound to the B2 receptor, a G-protein coupled receptor (GPCR), leads to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades.

Bombinakinin_M_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound B2R Bradykinin B2 Receptor (GPCR) This compound->B2R Binds to Gq Gq B2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates ER Endoplasmic Reticulum IP3->ER Acts on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ Ca2->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2->Cellular_Response Leads to PKC->Cellular_Response Leads to ER->Ca2 Releases Experimental_Workflow cluster_experiments Comparative Experiments cluster_conclusion Expected Conclusion Hypothesis Hypothesis: This compound's biological activity is mediated by the Bradykinin B2 Receptor Model Experimental Model: Wild-Type (WT) vs. B2R Knockout (B2R-/-) Mice Hypothesis->Model Smooth_Muscle Smooth Muscle Contraction Assay Model->Smooth_Muscle LPS_Challenge LPS Neutralization Assay (Vascular Permeability) Model->LPS_Challenge Data_Analysis Data Analysis: Compare responses between WT and B2R-/- groups Smooth_Muscle->Data_Analysis LPS_Challenge->Data_Analysis Conclusion This compound's activity is B2R-dependent if effects are absent in B2R-/- mice. Data_Analysis->Conclusion

References

A Comparative Analysis of the Pro-Inflammatory Effects of Bombinakinin M and Bradykinin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the complex cascade of inflammatory responses, vasoactive peptides play a pivotal role in mediating key events such as increased vascular permeability and the recruitment of immune cells. Bradykinin, a well-characterized peptide, is a potent pro-inflammatory mediator. Bombinakinin M, a structurally related peptide, has also been identified as a powerful agonist of bradykinin receptors. This guide provides a comparative overview of the pro-inflammatory effects of this compound and bradykinin, summarizing available experimental data and detailing relevant methodologies to assist researchers in the design and interpretation of studies in this area.

Executive Summary

Bradykinin is a key mediator of inflammation, acting primarily through the B2 receptor to increase vascular permeability and promote leukocyte migration. This compound, a peptide isolated from the skin secretions of the toad Bombina maxima, is a potent bradykinin receptor agonist. While direct comparative studies on their pro-inflammatory effects are limited, the high affinity of this compound for bradykinin receptors suggests a significant pro-inflammatory potential. This guide presents the available data on their individual effects and provides detailed experimental protocols for their further investigation.

Data Presentation: A Comparative Overview

Due to the limited availability of direct comparative studies, a side-by-side quantitative comparison is challenging. However, based on their receptor activation profiles, a qualitative and extrapolated comparison can be made.

Pro-Inflammatory ParameterBradykininThis compound
Receptor Activation Potent agonist of Bradykinin B2 receptor; also acts on B1 receptor.Potent agonist of bradykinin receptors.
Vascular Permeability Induces a significant, dose-dependent increase in vascular permeability.Expected to induce a potent increase in vascular permeability due to its high affinity for bradykinin receptors.
Edema Formation Induces dose-dependent paw edema in animal models.Likely to induce significant edema formation.
Leukocyte Migration Promotes leukocyte rolling, adhesion, and emigration.Presumed to stimulate leukocyte migration.

Signaling Pathways

Both bradykinin and this compound are believed to exert their pro-inflammatory effects primarily through the activation of bradykinin B2 receptors, which are G-protein coupled receptors. Activation of these receptors initiates a cascade of intracellular signaling events.

cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling BK_BM Bradykinin / This compound B2R B2 Receptor BK_BM->B2R binds Gq Gq protein B2R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces Ca2 Ca2+ release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Pro_Inflammatory_Effects Pro-Inflammatory Effects Ca2->Pro_Inflammatory_Effects PKC->Pro_Inflammatory_Effects Acclimatize Acclimatize Rats Measure_Baseline Measure Baseline Paw Volume Acclimatize->Measure_Baseline Inject Inject Test Substance (intraplantar) Measure_Baseline->Inject Measure_Post_Injection Measure Paw Volume (at time intervals) Inject->Measure_Post_Injection Calculate Calculate Edema (% increase) Measure_Post_Injection->Calculate Analyze Data Analysis Calculate->Analyze Anesthetize Anesthetize Animal Inject_Dye Inject Evans Blue Dye (intravenous) Anesthetize->Inject_Dye Inject_Test Inject Test Substance (intradermal) Inject_Dye->Inject_Test Euthanize Euthanize Animal Inject_Test->Euthanize Excise_Skin Excise Skin Samples Euthanize->Excise_Skin Extract_Dye Extract Evans Blue Dye Excise_Skin->Extract_Dye Quantify Quantify Dye (spectrophotometry) Extract_Dye->Quantify Prepare_Chamber Prepare Boyden Chamber Add_Chemoattractant Add Chemoattractant (lower chamber) Prepare_Chamber->Add_Chemoattractant Add_Leukocytes Add Leukocytes (upper chamber) Add_Chemoattractant->Add_Leukocytes Incubate Incubate Add_Leukocytes->Incubate Fix_Stain Fix and Stain Filter Incubate->Fix_Stain Count_Cells Count Migrated Cells (microscopy) Fix_Stain->Count_Cells

Safety Operating Guide

Navigating the Safe Disposal of Bombinakinin M: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

As a cornerstone of our commitment to laboratory safety and operational excellence, this document provides essential, step-by-step guidance on the proper disposal procedures for Bombinakinin M. Adherence to these protocols is critical for ensuring personnel safety, preventing environmental contamination, and maintaining regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals actively engaged in laboratory settings.

Understanding the Hazard Profile of this compound

Before handling or disposing of any chemical, a thorough understanding of its properties and potential hazards is paramount. This compound is a potent bradykinin agonist.[1] While it is stable under recommended storage conditions, it is crucial to avoid contact with strong oxidizing/reducing agents and strong acids or alkalis.[2]

Key Safety Considerations:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when handling this compound.[2][3]

  • Inhalation and Contact: Avoid forming dust, and prevent contact with the eyes, skin, and clothing.[2] Ingestion and inhalation should also be avoided.

  • Environmental Precautions: this compound may be harmful to the aquatic environment and should not be allowed to enter drains.

Immediate Spill Response Protocol

In the event of a spill, prompt and correct action is necessary to mitigate any potential risks.

ActionProcedure
Personal Precautions Ensure adequate ventilation and wear appropriate PPE, including respiratory protection if dust is formed. Avoid breathing vapors, mist, or gas.
Containment Prevent further leakage or spillage if it is safe to do so.
Cleanup Carefully sweep up the spilled solid material, avoiding dust formation, and place it into a suitable, closed container for disposal.
Decontamination After the material has been collected, clean the spill area with a suitable detergent and water.

Step-by-Step Disposal Procedure

The following workflow outlines the systematic process for the safe disposal of this compound waste.

cluster_collection Waste Collection cluster_labeling Identification cluster_storage Interim Storage cluster_disposal Final Disposal A 1. Segregate Waste B 2. Use Designated Containers A->B Solid vs. Liquid C 3. Label Clearly B->C Leak-proof & sealed D 4. Store Securely C->D Contents & Hazard Info E 5. Arrange Professional Disposal D->E Cool, dry, well-ventilated area Start Material for Disposal IsContaminated Is the item contaminated with this compound? Start->IsContaminated NonHazWaste Dispose as Non-Hazardous Waste IsContaminated->NonHazWaste No ChemWaste Dispose as Chemical Waste IsContaminated->ChemWaste Yes FollowProtocol Follow Segregation & Labeling Protocol ChemWaste->FollowProtocol EHS Arrange Pickup by EHS FollowProtocol->EHS

References

Personal protective equipment for handling Bombinakinin M

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of peptides like Bombinakinin M is paramount for both personal safety and research integrity. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to ensure a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, particularly in its lyophilized powder form, a comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination.[1][2] Adherence to proper PPE protocols is essential.[1]

A risk assessment of the specific laboratory tasks should be conducted to determine if additional PPE is required.[1]

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired to protect against dust particles and splashes.[1] Must meet appropriate government standards such as ANSI Z87.1 in the US or EN 166 in the EU.
Face ShieldRecommended in addition to safety goggles when there is a significant splash hazard, such as during the initial reconstitution of the lyophilized powder.
Hand Protection Chemical-Resistant GlovesNitrile gloves are recommended for their chemical resistance. Gloves must be inspected before use and removed immediately after any contact with the peptide. Proper glove removal technique should be followed to avoid skin contact.
Body Protection Laboratory CoatA standard lab coat is the minimum requirement to protect skin and clothing from potential splashes.
Respiratory Protection Respirator/Dust MaskRecommended when weighing and handling larger quantities of lyophilized peptide to avoid inhalation of dust particles. The type of respirator should be selected based on a risk assessment.
General Laboratory Attire Long Pants and Closed-Toe ShoesThis is the minimum attire for working in a laboratory where hazardous materials are present.

Operational Plan: Handling and Storage

Proper handling and storage are critical to maintain the stability and integrity of this compound.

Receiving and Storage:

  • Short-term storage: Lyophilized peptides are stable at room temperature for several days to weeks. For short-term storage up to three months, keep at 2-8°C.

  • Long-term storage: For periods longer than three months, store lyophilized this compound at -20°C.

  • Upon receiving, allow the container to equilibrate to room temperature in a desiccator before opening to prevent moisture absorption.

Reconstitution and Aliquoting:

  • Refer to the manufacturer's Certificate of Analysis (COA) for the appropriate solvent. For hydrophobic peptides, organic solvents like DMSO or DMF may be needed for initial dissolution, followed by dilution with an aqueous buffer.

  • Use sterile bacteriostatic water or other appropriate sterile solvents for reconstitution.

  • To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the reconstituted peptide into single-use volumes.

  • Clearly label each aliquot with the peptide name, concentration, reconstitution date, and storage conditions.

  • Store reconstituted peptide solutions at 2-8°C for short-term use (1-2 weeks) or frozen at -20°C or -80°C for long-term storage.

Experimental Workflow: The following diagram outlines the general workflow for handling this compound in a laboratory setting.

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment Don PPE Don Appropriate PPE Prepare Workspace Prepare Clean Workspace Don PPE->Prepare Workspace Receive and Equilibrate Receive and Equilibrate Lyophilized Peptide Prepare Workspace->Receive and Equilibrate Reconstitute Peptide Reconstitute Peptide in Fume Hood Receive and Equilibrate->Reconstitute Peptide Aliquot Solution Aliquot for Storage Reconstitute Peptide->Aliquot Solution Perform Experiment Perform Experiment Aliquot Solution->Perform Experiment Decontaminate Workspace Decontaminate Workspace Perform Experiment->Decontaminate Workspace Dispose Waste Dispose of Waste Properly Decontaminate Workspace->Dispose Waste Doff PPE Doff and Dispose of PPE Dispose Waste->Doff PPE

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper waste disposal is essential for laboratory safety and environmental protection. All materials that have come into contact with this compound should be treated as hazardous chemical waste.

Waste Segregation:

  • Solid Waste: Collect all contaminated solid waste, such as pipette tips, tubes, gloves, and absorbent paper, in a dedicated, clearly labeled, leak-proof hazardous waste container. High-density polyethylene (HDPE) containers are generally suitable.

  • Liquid Waste: Collect all unused peptide solutions and contaminated solvents in designated, labeled containers for chemical waste. Do not pour peptide solutions down the drain unless they have been properly inactivated and neutralized in accordance with institutional and local regulations.

Decontamination/Inactivation: For liquid waste, a chemical inactivation step may be required. Common methods for peptide inactivation include:

Decontamination MethodReagent and ConcentrationContact TimeConsiderations
Chemical Oxidation 10% Bleach Solution (0.5-1.0% sodium hypochlorite final concentration)Minimum 20-60 minutesEffective for many peptides but may be corrosive to some surfaces.
Strong Base 1 M Sodium Hydroxide (NaOH)Minimum 20-60 minutesRequires subsequent neutralization.
Strong Acid 1 M Hydrochloric Acid (HCl)Minimum 20-60 minutesRequires subsequent neutralization.

Final Disposal:

  • After inactivation and, if necessary, neutralization to a pH between 5.5 and 9.0, the solution may be permissible for drain disposal with copious amounts of water, but only if it complies with local wastewater regulations.

  • Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal.

  • Arrange for the pickup and disposal of hazardous waste containers through your institution's certified hazardous waste management service.

Disposal Workflow:

This compound Waste Disposal Workflow cluster_collection Waste Collection cluster_treatment Waste Treatment cluster_disposal Final Disposal Segregate Solid Segregate Solid Waste (Gloves, Tips, etc.) Store Hazardous Store in Labeled Hazardous Waste Container Segregate Solid->Store Hazardous Segregate Liquid Segregate Liquid Waste (Solutions, Solvents) Inactivate Liquid Inactivate Liquid Waste (e.g., with bleach or NaOH) Segregate Liquid->Inactivate Liquid Neutralize Neutralize (if necessary) Inactivate Liquid->Neutralize Neutralize->Store Hazardous EHS Pickup Arrange for EHS Pickup Store Hazardous->EHS Pickup

Caption: Workflow for the proper disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.